Elenestinib
Description
This compound is an orally bioavailable protein tyrosine kinase inhibitor of the mutated form of the tumor-associated antigen (TAA) mast/stem cell factor receptor c-Kit (SCFR), D816V, with potential antineoplastic activity. Upon oral administration, this compound binds to and inhibits the specific c-Kit mutant D816V. This may result in an inhibition of cell proliferation in mast cells that overexpress this c-Kit mutation. D816V, a mutation in which the amino acid asparagine aspartic acid at position 816 in the mast/stem cell growth factor receptor Kit protein is replaced by valine, may drive mastocytosis and other mast cell disorders.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
Structure
3D Structure
Properties
CAS No. |
2505078-08-8 |
|---|---|
Molecular Formula |
C27H29FN10O |
Molecular Weight |
528.6 g/mol |
IUPAC Name |
2-[4-[4-[4-[5-[(1S)-1-amino-1-(4-fluorophenyl)ethyl]pyrimidin-2-yl]piperazin-1-yl]pyrrolo[2,1-f][1,2,4]triazin-6-yl]pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C27H29FN10O/c1-27(29,21-2-4-23(28)5-3-21)22-14-30-26(31-15-22)36-8-6-35(7-9-36)25-24-12-19(17-38(24)34-18-32-25)20-13-33-37(16-20)10-11-39/h2-5,12-18,39H,6-11,29H2,1H3/t27-/m0/s1 |
InChI Key |
IPMARPMXSFFZFG-MHZLTWQESA-N |
Isomeric SMILES |
C[C@](C1=CC=C(C=C1)F)(C2=CN=C(N=C2)N3CCN(CC3)C4=NC=NN5C4=CC(=C5)C6=CN(N=C6)CCO)N |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)(C2=CN=C(N=C2)N3CCN(CC3)C4=NC=NN5C4=CC(=C5)C6=CN(N=C6)CCO)N |
Origin of Product |
United States |
Foundational & Exploratory
Elenestinib's Mechanism of Action: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the mechanism of action of Elenestinib (BLU-263), a next-generation, orally bioavailable tyrosine kinase inhibitor (TKI).[1] this compound is under investigation for the treatment of indolent systemic mastocytosis (ISM) and other mast cell disorders.[2][3] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of this compound's preclinical and clinical data, experimental methodologies, and its effects on cellular signaling pathways.
Core Mechanism of Action: Potent and Selective Inhibition of KIT D816V
This compound is a potent and highly selective inhibitor of the KIT D816V mutation, the primary driver of disease in approximately 95% of patients with systemic mastocytosis (SM).[3][4] The KIT D816V mutation is a gain-of-function mutation in the KIT receptor tyrosine kinase, leading to constitutive activation of the receptor and uncontrolled proliferation and survival of mast cells.[5] this compound binds to the ATP-binding pocket of the KIT D816V kinase, stabilizing it in an inactive conformation and thereby blocking its downstream signaling.[6]
A key feature of this compound is its high selectivity for the mutated KIT D816V protein over the wild-type (WT) KIT protein.[7] This selectivity is crucial for minimizing off-target effects and improving the therapeutic window. Furthermore, this compound has been designed to have minimal penetration of the blood-brain barrier, which may reduce the risk of central nervous system (CNS) side effects that have been observed with other TKIs.[4][8]
Quantitative Analysis of this compound's Potency and Selectivity
The following tables summarize the in vitro potency and selectivity of this compound against various kinases.
| Target | IC50 (nM) | Assay Type | Reference |
| KIT D816V | 6 | Tyrosine kinase assay | [9] |
| KIT D816V phosphorylation | 3.1 | Cellular assay | [7] |
| WT KIT proliferation | 95.9 | Cellular assay | [7] |
| WT KIT phosphorylation | 82.6 | Cellular assay | [7] |
Table 1: In Vitro Potency of this compound against KIT D816V
| Kinase | IC50 (nM) |
| PDGFRα | 21 |
| PDGFRβ | 6 |
| CSF1R | 161 |
| FLT3 | 345 |
| KDR | >1000 |
Table 2: Selectivity Profile of this compound against Closely Related Kinases [9]
Downstream Signaling Pathways Modulated by this compound
The constitutive activation of KIT D816V leads to the dysregulation of several downstream signaling pathways that are critical for mast cell proliferation, survival, and activation. This compound, by inhibiting KIT D816V, effectively blocks these aberrant signaling cascades.
Caption: this compound inhibits the constitutively active KIT D816V receptor, blocking downstream signaling pathways including PI3K/AKT/mTOR, RAS/RAF/MEK/ERK, and JAK/STAT5, which are crucial for mast cell proliferation and survival.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Biochemical Kinase Assays
Biochemical assays are utilized to determine the direct inhibitory activity of a compound against a purified kinase. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay .[10]
Protocol Outline:
-
Reagents: Purified recombinant kinase (e.g., KIT D816V), biotinylated substrate peptide, ATP, europium cryptate-labeled anti-phospho-specific antibody, and streptavidin-XL665.
-
Procedure:
-
The kinase reaction is performed in a microplate by incubating the kinase, substrate, and ATP in a suitable buffer.
-
This compound at various concentrations is added to the reaction mixture.
-
The reaction is stopped, and the detection reagents (antibody and streptavidin-XL665) are added.
-
After incubation, the HTRF signal is read on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Assays for KIT D816V Inhibition
Cellular assays are essential to assess the effect of a compound on the target within a biological context.
Cell Viability/Proliferation Assay (e.g., using CellTiter-Glo®):
-
Cell Lines: Human mast cell lines endogenously expressing the KIT D816V mutation (e.g., HMC-1.2).
-
Procedure:
-
Cells are seeded in a multi-well plate and treated with a range of this compound concentrations.
-
After a defined incubation period (e.g., 72 hours), a reagent that measures ATP levels (indicative of cell viability) is added.
-
Luminescence is measured using a plate reader.
-
-
Data Analysis: IC50 values are determined by analyzing the dose-dependent decrease in cell viability.
KIT D816V Phosphorylation Assay (e.g., by Western Blot or ELISA):
-
Cell Lines: As above.
-
Procedure:
-
Cells are treated with this compound for a short period (e.g., 1-2 hours).
-
Cell lysates are prepared, and protein concentration is determined.
-
For Western Blotting, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated KIT and total KIT.
-
For ELISA, lysates are added to a plate pre-coated with a capture antibody for KIT, and a detection antibody for phosphorylated KIT is used.
-
-
Data Analysis: The inhibition of KIT D816V autophosphorylation is quantified by measuring the reduction in the phosphorylated KIT signal relative to the total KIT signal.
The HARBOR Clinical Trial: A Pivotal Study for this compound
This compound is currently being evaluated in the pivotal Phase 2/3 HARBOR trial (NCT04910685) in patients with ISM whose symptoms are not adequately controlled with supportive care.[11][12]
Caption: The HARBOR clinical trial is a multi-part study designed to evaluate the safety and efficacy of this compound in patients with Indolent Systemic Mastocytosis.
HARBOR Trial Design Overview:
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter study.[11]
-
Patient Population: Adults with ISM with moderate-to-severe symptoms inadequately controlled by best supportive care.[13]
-
Part 1 (Dose Finding): Patients were randomized to receive one of three doses of this compound (25 mg, 50 mg, or 100 mg once daily) or placebo, in addition to best supportive care.[11]
-
Part 2 (Pivotal Efficacy and Safety): Patients are randomized to receive the recommended dose of this compound or placebo. The primary endpoint is the mean change from baseline in the Total Symptom Score (TSS) as measured by the Indolent Systemic Mastocytosis Symptom Assessment Form (ISM-SAF).[14]
-
Part 3 (Open-Label Extension): Patients who complete Part 2 have the option to receive this compound in an open-label extension phase.[11]
-
Key Endpoints:
Conclusion
This compound is a promising, next-generation TKI with a well-defined mechanism of action centered on the potent and selective inhibition of the KIT D816V mutation. Its favorable preclinical profile, characterized by high selectivity and minimal brain penetration, suggests the potential for an improved safety profile. The ongoing HARBOR clinical trial will be instrumental in further defining the clinical utility of this compound as a targeted therapy for patients with indolent systemic mastocytosis. The data presented in this technical guide provide a solid foundation for further research and development in this field.
References
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. Core programs | Blueprint Medicines [blueprintmedicines.com]
- 3. researchgate.net [researchgate.net]
- 4. hcplive.com [hcplive.com]
- 5. KIT Mutation Analysis in Mast Cell Neoplasms: Recommendations of the European Competence Network on Mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the KIT Activating Switch Control Pocket: A Novel Mechanism to Inhibit Mast Cell Activation and KIT D816V Neoplastic Mast Cell Proliferation | Blood | American Society of Hematology [ashpublications.org]
- 7. blueprintmedicines.com [blueprintmedicines.com]
- 8. oncologynewscentral.com [oncologynewscentral.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 11. P1017: HARBOR: A PHASE 2/3 STUDY OF BLU-263 IN PATIENTS WITH INDOLENT SYSTEMIC MASTOCYTOSIS AND MONOCLONAL MAST CELL ACTIVATION SYNDROME - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. (HARBOR) Study to Evaluate Efficacy and Safety of BLU-263 Versus Placebo in Patients With Indolent Systemic Mastocytosis | Clinical Research Trial Listing [centerwatch.com]
- 14. onclive.com [onclive.com]
- 15. aimcd.net [aimcd.net]
Elenestinib: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elenestinib (BLU-263) is a next-generation, potent, and highly selective oral tyrosine kinase inhibitor targeting the KIT D816V mutation, a key driver in approximately 95% of systemic mastocytosis (SM) cases.[1] Developed by Blueprint Medicines, this compound was designed for minimal brain penetration to reduce the risk of central nervous system side effects observed with other KIT inhibitors.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and clinical evaluation of this compound, with a focus on the underlying scientific data and experimental methodologies.
Discovery and Medicinal Chemistry
The discovery of this compound was driven by the need for a more selective and safer treatment for systemic mastocytosis. The medicinal chemistry effort focused on designing a next-generation inhibitor with high potency against the KIT D816V mutation while minimizing off-target activities and central nervous system (CNS) penetration.[1][3]
The core of this compound's structure is a pyrrolotriazine scaffold, a class of compounds known for its kinase inhibitory activity. The design strategy likely involved extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. A key feature of this compound is its limited ability to cross the blood-brain barrier, a property designed to mitigate CNS-related adverse events seen with other KIT inhibitors like avapritinib.[1]
Synthesis of this compound
The chemical synthesis of this compound involves a multi-step process, as detailed in patent WO2020210293A1. The synthesis of the pyrrolotriazine core is a key aspect of the overall process. While the full, detailed, step-by-step protocol from the patent is not publicly available in the provided search results, the general approach to synthesizing similar pyrrolotriazine derivatives often involves the construction of the fused ring system from appropriately substituted pyrrole and triazine precursors.
General Synthetic Approach for Pyrrolotriazine Derivatives:
A common method for the synthesis of a pyrrolotriazine core involves the cyclization of a substituted pyrrole with a triazine derivative. The specific substituents on both starting materials are crucial for directing the final structure of this compound. The synthesis would also involve steps to introduce the pyrazole, piperazine, and the chiral aminophenylethyl side chain.
Further details on the specific reagents, reaction conditions, and purification methods would be found within the experimental section of the aforementioned patent.
Mechanism of Action
This compound is a potent and selective inhibitor of the KIT D816V mutant kinase.[1] The KIT receptor tyrosine kinase plays a crucial role in the proliferation, survival, and differentiation of mast cells. The activating mutation D816V in the kinase domain of KIT leads to its constitutive, ligand-independent activation, driving the abnormal proliferation and accumulation of mast cells that characterize systemic mastocytosis.[3]
This compound binds to the ATP-binding pocket of the KIT D816V kinase, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition of KIT D816V signaling leads to the induction of apoptosis in mast cells harboring this mutation.
Signaling Pathway of KIT D816V Inhibition by this compound:
Caption: this compound inhibits the constitutively active KIT D816V receptor, blocking downstream signaling and promoting apoptosis in mast cells.
Preclinical and Clinical Data
Preclinical Data
This compound has demonstrated potent and selective inhibition of KIT D816V in preclinical studies.
Table 1: Preclinical Activity of this compound
| Parameter | Value | Reference |
| IC50 (KIT D816V) | 6 nM | [4] |
| Kd (KIT D816V) | 0.24 nM | [5] |
| Cellular IC50 (KIT D816V) | 4.3 nM | [5] |
| Brain-to-Plasma Ratio (rats) | 0.18 | [4] |
Clinical Data: The HARBOR Trial
The efficacy and safety of this compound are being evaluated in the ongoing Phase 2/3 HARBOR trial (NCT04910685) in patients with indolent systemic mastocytosis (ISM).[6]
Table 2: Key Results from Part 1 of the HARBOR Trial
| Parameter | Placebo | This compound (25 mg QD) | This compound (50 mg QD) | This compound (100 mg QD) |
| Mean % Change in Serum Tryptase | +3.3% | -15.4% | -50.9% | -68.4% |
| Mean % Change in KIT D816V Allele Fraction | -2.5% | -37.5% | -70.3% | -77.0% |
Data presented at 12 weeks of treatment.
Experimental Protocols
Kinase Inhibition Assay (General Protocol)
The inhibitory activity of this compound against KIT D816V and other kinases is typically determined using an in vitro kinase assay. A general protocol for such an assay would involve:
-
Reagents: Recombinant human KIT D816V kinase, a suitable substrate (e.g., a synthetic peptide), ATP, and the test compound (this compound).
-
Procedure: a. The kinase, substrate, and varying concentrations of this compound are incubated together in a reaction buffer. b. The kinase reaction is initiated by the addition of ATP. c. After a defined incubation period, the reaction is stopped. d. The amount of phosphorylated substrate is quantified, typically using a method such as fluorescence, luminescence, or radioactivity.
-
Data Analysis: The IC50 value, representing the concentration of this compound required to inhibit 50% of the kinase activity, is calculated by fitting the data to a dose-response curve.
HARBOR Trial Protocol (NCT04910685)
The HARBOR trial is a randomized, double-blind, placebo-controlled, Phase 2/3 study.[6]
Experimental Workflow for the HARBOR Trial:
References
- 1. onclive.com [onclive.com]
- 2. blueprintmedinfo.com [blueprintmedinfo.com]
- 3. Core programs | Blueprint Medicines [blueprintmedicines.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. blueprintmedinfo.com [blueprintmedinfo.com]
- 6. P1017: HARBOR: A PHASE 2/3 STUDY OF BLU-263 IN PATIENTS WITH INDOLENT SYSTEMIC MASTOCYTOSIS AND MONOCLONAL MAST CELL ACTIVATION SYNDROME - PMC [pmc.ncbi.nlm.nih.gov]
Elenestinib's Selectivity Profile: A Deep Dive into its Potent and Targeted Inhibition of KIT D816V
For Immediate Release
CAMBRIDGE, Mass. – Elenestinib (BLU-263), an investigational, next-generation tyrosine kinase inhibitor, demonstrates a highly potent and selective inhibition of the KIT D816V mutation, a key driver in approximately 95% of systemic mastocytosis cases. Preclinical data reveal a significant therapeutic window between the inhibition of the disease-driving mutant kinase and the wild-type counterpart, suggesting a favorable safety profile for patients. This in-depth guide provides a comprehensive overview of this compound's selectivity, detailing the quantitative data and the experimental methodologies employed in its preclinical evaluation.
This compound was designed by Blueprint Medicines to potently target the KIT D816V mutation while minimizing off-target activity, including against wild-type KIT and other kinases, to reduce potential side effects.[1] This targeted approach aims to provide a better-tolerated treatment option for patients with indolent systemic mastocytosis and other mast cell disorders.[1]
Quantitative Selectivity Profile
This compound's remarkable selectivity for the KIT D816V mutation over wild-type (WT) KIT is evident in both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values, which measure the drug's potency, consistently show a significant difference in activity between the mutant and wild-type forms of the KIT receptor.
A key measure of this compound's targeted activity is its ability to inhibit the phosphorylation of the KIT D816V protein, a critical step in the signaling pathway that drives the uncontrolled proliferation of mast cells. In biochemical assays, this compound inhibits KIT D816V phosphorylation with an IC50 of 3.1 nM .[2][3] In contrast, its activity against wild-type KIT phosphorylation is significantly lower, with an IC50 of 82.6 nM to 89.5 nM .[2][3] This translates to a selectivity of approximately 27- to 29-fold in biochemical assays.
This selectivity is further confirmed in cellular assays, which provide a more physiologically relevant context. This compound demonstrates a cellular IC50 of 4.3 nM against the KIT D816V mutation.[4][5] When assessing its effect on the proliferation of cells expressing wild-type KIT, the IC50 values are substantially higher, ranging from 85.8 nM to 95.9 nM .[2][3] This indicates that a much higher concentration of this compound is required to inhibit the normal function of wild-type KIT, underscoring its targeted mechanism of action. Another reported IC50 value for this compound against KIT D816V is 6 nM .[6]
The high affinity of this compound for its target is also reflected in its dissociation constant (Kd), which was determined to be 0.24 nM in a biochemical assay, indicating a strong and stable binding to the KIT D816V mutant.[4][5]
To provide a broader perspective on its selectivity, this compound's profile is often compared to other KIT inhibitors. A "Selectivity S-score" is utilized to quantify the fraction of the kinome bound by a drug, with a lower score indicating greater selectivity.[2]
| Parameter | This compound (BLU-263) | Source(s) |
| Biochemical Assays | ||
| KIT D816V Phosphorylation IC50 | 3.1 nM | [2][3] |
| Wild-Type KIT Phosphorylation IC50 | 82.6 nM - 89.5 nM | [2][3] |
| KIT D816V IC50 | 6 nM | [6] |
| KIT D816V Kd | 0.24 nM | [4][5] |
| Cellular Assays | ||
| KIT D816V IC50 | 4.3 nM | [4][5] |
| Wild-Type KIT Proliferation IC50 | 85.8 nM - 95.9 nM | [2][3] |
Experimental Protocols
While specific, detailed protocols from primary publications are not publicly available, the following sections outline the generally accepted methodologies for the types of experiments conducted to determine this compound's selectivity profile.
Biochemical Kinase Inhibition Assays
These assays are designed to measure the direct inhibition of the kinase activity of a purified enzyme in a cell-free system.
Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of recombinant KIT D816V and wild-type KIT.
General Methodology:
-
Enzyme and Substrate Preparation: Recombinant human KIT kinase domain (either wild-type or with the D816V mutation) is purified. A specific peptide substrate for the kinase is also prepared.
-
Assay Reaction: The kinase, substrate, and ATP (the phosphate donor) are incubated in a buffer solution. The reaction is initiated by the addition of ATP.
-
Inhibitor Treatment: A range of concentrations of this compound is added to the reaction mixture to determine its inhibitory effect.
-
Detection of Kinase Activity: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Radiometric Assays: Using radiolabeled ATP (γ-³²P-ATP or γ-³³P-ATP) and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence-Based Assays: Employing antibodies that specifically recognize the phosphorylated substrate, which are then detected with a fluorescently labeled secondary antibody.
-
Luminescence-Based Assays: Measuring the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.
-
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Workflow for a Typical Biochemical Kinase Assay:
Cellular Proliferation and Phosphorylation Assays
These assays assess the effect of the inhibitor on cells that express the target kinase, providing a more biologically relevant measure of drug activity.
Objective: To determine the concentration of this compound required to inhibit 50% of the proliferation or target phosphorylation in cells expressing either KIT D816V or wild-type KIT.
General Methodology:
-
Cell Culture: A human mast cell line endogenously expressing the KIT D816V mutation (e.g., HMC-1.2) is used. For wild-type KIT, a cell line that expresses the wild-type receptor and is dependent on its signaling for proliferation is utilized.
-
Cell Seeding: Cells are seeded into multi-well plates at a specific density.
-
Inhibitor Treatment: Cells are treated with a range of concentrations of this compound for a defined period (e.g., 72 hours for proliferation assays, or a shorter duration for phosphorylation studies).
-
Endpoint Measurement:
-
Proliferation: Cell viability or proliferation is measured using assays such as:
-
MTT or MTS assays: These colorimetric assays measure the metabolic activity of the cells, which is proportional to the number of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels, an indicator of metabolically active cells.
-
BrdU incorporation assays: This method measures DNA synthesis as an indicator of cell proliferation.
-
-
Phosphorylation: The phosphorylation status of KIT and its downstream signaling proteins is assessed by:
-
Western Blotting: Using antibodies specific to the phosphorylated forms of KIT and downstream targets like STAT5, AKT, and ERK.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A quantitative method to measure the levels of phosphorylated proteins in cell lysates.
-
-
-
Data Analysis: Similar to the biochemical assays, IC50 values are determined by plotting the percentage of inhibition of proliferation or phosphorylation against the logarithm of the this compound concentration.
Workflow for a Cellular Assay:
References
Elenestinib: A Preclinical Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data and studies for Elenestinib (BLU-263), a next-generation, potent, and selective inhibitor of the KIT D816V mutation, a key driver in systemic mastocytosis (SM). This document summarizes key quantitative data, outlines available experimental methodologies, and visualizes the core signaling pathways involved.
Quantitative Preclinical Data
This compound has demonstrated significant potency and selectivity for the target kinase in a variety of preclinical assays. The following tables summarize the key quantitative data available.
Table 1: In Vitro Kinase and Cell-Based Activity
| Assay Type | Target | Metric | Value (nM) |
| Biochemical Assay | KIT D816V | Kd | 0.24 |
| Cellular Assay | KIT D816V Phosphorylation | IC50 | 3.1[1] |
| Cellular Assay | Wild-Type KIT Proliferation | IC50 | 85.8[1] |
| Cellular Assay | Wild-Type KIT Phosphorylation | IC50 | 89.5[1] |
| Cellular Assay | KIT D816V | IC50 | 4.3[2] |
Table 2: In Vitro Selectivity Profile
| Kinase | IC50 (nM) |
| PDGFRα | 21 |
| PDGFRβ | 6 |
| CSF1R | 161 |
| FLT3 | 345 |
| KDR (VEGFR2) | >1000 |
Table 3: In Vivo Pharmacokinetic Parameter
| Species | Dosing | Parameter | Value |
| Rat | 30 mg/kg (single oral gavage) | Brain to Plasma Ratio | 0.18 |
Mechanism of Action and Signaling Pathway
This compound is a tyrosine kinase inhibitor that selectively targets the constitutively active KIT D816V mutant protein.[3] This mutation is the primary driver in approximately 95% of systemic mastocytosis cases. By inhibiting the kinase activity of KIT D816V, this compound blocks downstream signaling pathways that are crucial for the proliferation and survival of mast cells. A key differentiator of this compound is that it does not cross the blood-brain barrier, which may minimize central nervous system side effects.[4]
KIT D816V Downstream Signaling
The binding of this compound to the ATP-binding pocket of the KIT D816V kinase domain prevents the phosphorylation of downstream substrates, thereby inhibiting multiple signaling cascades essential for cell growth and survival.
Experimental Protocols
Detailed, step-by-step experimental protocols for the preclinical evaluation of this compound are not extensively available in the public domain. The following sections outline the general methodologies inferred from the available data.
In Vitro Kinase Assays (Biochemical)
Objective: To determine the direct inhibitory activity of this compound on the kinase activity of purified KIT D816V and other kinases.
General Methodology (Protocol Not Publicly Available): A typical biochemical kinase assay would involve the following steps:
-
Reagents: Purified recombinant human KIT D816V enzyme, a suitable kinase substrate (e.g., a synthetic peptide), ATP, and the test compound (this compound) at various concentrations.
-
Reaction: The kinase, substrate, and test compound are incubated in a reaction buffer. The kinase reaction is initiated by the addition of ATP.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of 32P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The kinase activity is measured at different concentrations of this compound to calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
Cell-Based Assays
Objective: To assess the ability of this compound to inhibit KIT D816V signaling and cellular proliferation in a cellular context.
General Methodology (Protocol Not Publicly Available):
-
Cell Lines: A human mast cell line endogenously expressing the KIT D816V mutation (e.g., HMC-1.2) would be a suitable model. For assessing selectivity, cell lines expressing wild-type KIT or other kinases would be used.
-
Phosphorylation Assay:
-
Cells are treated with varying concentrations of this compound for a specified period.
-
Cells are lysed, and the phosphorylation status of KIT and its downstream targets (e.g., AKT, ERK, STAT) is assessed by Western blotting or ELISA using phospho-specific antibodies.
-
The IC50 for inhibition of phosphorylation is determined.
-
-
Proliferation/Viability Assay:
-
Cells are seeded in multi-well plates and treated with a range of this compound concentrations.
-
After a defined incubation period (e.g., 72 hours), cell viability or proliferation is measured using assays such as MTS, MTT, or CellTiter-Glo®.
-
The IC50 for inhibition of proliferation is calculated.
-
In Vivo Animal Studies
Objective: To evaluate the anti-tumor efficacy, pharmacokinetics, and tolerability of this compound in animal models.
General Xenograft Model Workflow (Specific Protocol for this compound Not Publicly Available):
Pharmacokinetic Studies:
-
General Protocol: this compound is administered to animals (e.g., rats) via a relevant route (e.g., oral gavage). Blood and brain tissue samples are collected at various time points. The concentration of this compound in the plasma and brain is quantified using a suitable analytical method like LC-MS/MS. This data is used to determine pharmacokinetic parameters, including the brain-to-plasma ratio.[5]
Summary and Conclusion
The preclinical data for this compound strongly support its profile as a potent and selective inhibitor of the KIT D816V mutation. The low nanomolar IC50 values in both biochemical and cellular assays demonstrate its on-target activity. Furthermore, the selectivity for KIT D816V over wild-type KIT and other kinases suggests a favorable therapeutic window. The limited brain penetration observed in in vivo studies is a key feature that may translate to an improved safety profile in the clinic. While detailed experimental protocols are not widely published, the available data provide a solid foundation for the ongoing clinical development of this compound as a targeted therapy for systemic mastocytosis.
References
Elenestinib Structure-Activity Relationship (SAR): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Systemic mastocytosis (SM) is a rare hematologic neoplasm characterized by the clonal proliferation and accumulation of mast cells in various tissues. In over 95% of adult cases, SM is driven by a gain-of-function mutation in the KIT receptor tyrosine kinase, most commonly the D816V substitution in the activation loop. This mutation leads to constitutive, ligand-independent kinase activity, resulting in uncontrolled mast cell growth, survival, and mediator release, which underlie the clinical manifestations of the disease.
Elenestinib (BLU-263) is a next-generation, potent, and highly selective oral inhibitor of the KIT D816V mutant kinase. It has been designed to have minimal activity against wild-type KIT and other related kinases, a feature intended to improve its safety profile compared to earlier-generation KIT inhibitors. Furthermore, this compound exhibits limited penetration of the blood-brain barrier, which is expected to reduce the risk of central nervous system-related side effects. This technical guide provides an in-depth overview of the structure-activity relationship (SAR) of this compound, its mechanism of action, the signaling pathways it modulates, and the experimental protocols used to characterize its activity.
Mechanism of Action
This compound exerts its therapeutic effect through the potent and selective inhibition of the constitutively active KIT D816V kinase. By binding to the ATP-binding pocket of the kinase domain, this compound blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. This inhibition leads to the induction of apoptosis in neoplastic mast cells and a reduction in mast cell burden, thereby alleviating the symptoms of systemic mastocytosis. The high selectivity of this compound for the D816V mutant over wild-type KIT is a key feature, minimizing off-target effects and potentially leading to a better-tolerated therapeutic agent.
KIT D816V Signaling Pathway
The constitutive activation of KIT D816V leads to the dysregulation of several downstream signaling pathways that are crucial for cell proliferation, survival, and activation. This compound's inhibition of KIT D816V effectively dampens these aberrant signals. The key pathways involved are depicted below.
Structure-Activity Relationship (SAR) of this compound Analogs
The development of this compound involved extensive SAR studies to optimize its potency, selectivity, and pharmacokinetic properties. The core of this compound is a pyrrolotriazine scaffold, which serves as a hinge-binding motif. Modifications at various positions of this scaffold and its substituents have profound effects on the compound's biological activity.
Table 1: In Vitro Activity of this compound and Related KIT Inhibitors
| Compound | KIT D816V Phosphorylation IC50 (nM) | WT KIT Proliferation IC50 (nM) | WT KIT Phosphorylation IC50 (nM) |
| This compound | 3.1 | 95.9 | 82.6 |
| Avapritinib | 3.1 | 85.8 | 89.5 |
| Bezuclastinib | 3.4 | 26.4 | 32.5 |
Data from a poster presentation by Blueprint Medicines. This table highlights the comparable high potency of this compound against the target KIT D816V mutant, while showing its reduced activity against the wild-type (WT) form of the kinase, indicating its selectivity.
The detailed SAR for the pyrrolotriazine series, as disclosed in patent literature (e.g., WO2020210293A1), reveals key structural features essential for potent and selective inhibition of KIT D816V.
Disclaimer: The following SAR discussion is a generalized summary based on publicly available patent literature and may not represent the full scope of the proprietary research. The specific compounds from the patent are numerous, and representative examples are discussed to illustrate key SAR trends.
Key SAR Observations:
-
Pyrrolotriazine Core: This heterocyclic system is crucial for anchoring the inhibitor to the hinge region of the kinase ATP-binding pocket.
-
Substitutions at the 4-position of the Pyrrolotriazine Core: This position is typically occupied by a piperazine ring, which connects to a pyrimidine moiety. The nature of the substituents on the pyrimidine ring significantly influences potency and selectivity.
-
The (S)-1-(4-fluorophenyl)ethylamino Group: This chiral moiety, attached to the pyrimidine ring, is critical for high-affinity binding. The (S)-enantiomer is consistently more active than the (R)-enantiomer. The fluorine atom on the phenyl ring likely engages in favorable interactions within the binding pocket.
-
Substitutions at the 6-position of the Pyrrolotriazine Core: This position often bears a substituted pyrazole ring. Variations in the substituent on the pyrazole ring can modulate the physicochemical properties of the molecule, including solubility and metabolic stability, without drastically affecting the core binding interactions.
Experimental Protocols
The characterization of this compound and its analogs relies on a suite of biochemical and cellular assays. The following are representative protocols for key experiments.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction.
Methodology:
-
Reaction Setup: In a 96- or 384-well plate, combine the kinase (e.g., recombinant human KIT D816V), a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase reaction buffer.
-
Inhibitor Addition: Add serial dilutions of this compound or other test compounds to the wells. Include appropriate controls (no enzyme, no inhibitor).
-
Kinase Reaction: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent, which converts the ADP generated into ATP and, in the presence of luciferase, produces a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Proliferation Assay (e.g., MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed a human mast cell line expressing the KIT D816V mutation (e.g., HMC-1.2) into a 96-well plate at a predetermined density and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or other test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Mast Cell Degranulation Assay (e.g., Tryptase Release Assay)
This assay quantifies the release of tryptase, a key mediator stored in mast cell granules, as a measure of mast cell activation and degranulation.
Methodology:
-
Cell Culture: Culture a human mast cell line (e.g., LAD2) or primary human mast cells.
-
Stimulation: Stimulate the mast cells with an appropriate secretagogue (e.g., IgE cross-linking or a calcium ionophore) in the presence or absence of various concentrations of this compound.
-
Supernatant Collection: After a defined incubation period, centrifuge the cell suspension to pellet the cells and collect the supernatant.
-
Tryptase Quantification: Measure the concentration of tryptase in the supernatant using a specific enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Determine the percentage of tryptase release relative to a positive control (stimulated cells without inhibitor) and a negative control (unstimulated cells). Calculate the IC50 for the inhibition of tryptase release.
Conclusion
This compound is a rationally designed, potent, and selective inhibitor of the KIT D816V mutation, a key driver of systemic mastocytosis. Its structure-activity relationship has been carefully optimized to achieve high on-target potency while minimizing activity against wild-type KIT and other kinases, as well as limiting blood-brain barrier penetration. The preclinical and clinical data generated to date support its potential as a promising therapeutic agent for patients with indolent systemic mastocytosis. The in-depth understanding of its SAR, mechanism of action, and the signaling pathways it modulates, as detailed in this guide, provides a solid foundation for its continued development and clinical application.
Elenestinib Target Validation in Mastocytosis: A Technical Guide
This in-depth technical guide serves researchers, scientists, and drug development professionals by providing a comprehensive overview of the target validation for elenestinib in the context of mastocytosis. It details the central role of the KIT receptor tyrosine kinase in the pathophysiology of the disease and presents the preclinical and clinical evidence supporting this compound as a potent and selective inhibitor of this target.
Introduction: The Challenge of Mastocytosis and the Role of KIT
Systemic Mastocytosis (SM) is a rare hematologic neoplasm characterized by the clonal proliferation and accumulation of abnormal mast cells in one or more organs, including the bone marrow, skin, and gastrointestinal tract.[1][2][3] The clinical presentation is heterogeneous, ranging from indolent forms with symptoms managed by supportive care to advanced, life-threatening variants.[4]
The primary molecular driver in approximately 95% of SM cases is a somatic gain-of-function mutation in the KIT proto-oncogene.[2][5][6][7] The most common mutation is an aspartate-to-valine substitution at codon 816 (D816V) within the kinase domain.[3] This mutation results in constitutive, ligand-independent activation of the KIT receptor, leading to uncontrolled mast cell growth, survival, and mediator release, which are the hallmarks of the disease.[1][2] This well-established pathogenic role makes the KIT D816V kinase a critical and highly validated therapeutic target.
This compound (formerly BLU-263) is an investigational, next-generation, oral tyrosine kinase inhibitor (TKI) designed to be a potent and highly selective inhibitor of the KIT D816V mutation.[2][5][8] A key design feature of this compound is its limited ability to cross the blood-brain barrier, which may mitigate the risk of central nervous system-related adverse effects observed with other TKIs.[2][6][9]
Target Profile: KIT Signaling in Mastocytosis
The KIT receptor (also known as CD117) is a Type III receptor tyrosine kinase crucial for the normal development and function of mast cells.[1][3]
Normal Activation: Under physiological conditions, the binding of its ligand, stem cell factor (SCF), induces receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain.[1][10] This activation creates docking sites for various signaling proteins, initiating several downstream cascades essential for cell function.
Pathogenic Activation (D816V Mutation): The D816V mutation in the activation loop of the kinase domain stabilizes the active conformation of the KIT receptor. This leads to constitutive, SCF-independent kinase activity and downstream signaling.[1][2]
Key Downstream Signaling Pathways: The aberrant signaling from KIT D816V hyperactivates multiple pathways that drive the mastocytosis phenotype:
-
JAK/STAT Pathway: Primarily through STAT5, this pathway promotes cell survival and proliferation.[1][11]
-
PI3K/AKT Pathway: This cascade is a critical mediator of cell survival, inhibiting apoptosis.[1][11][12]
-
RAS/MAPK Pathway (ERK1/2): This pathway is a major driver of cell proliferation and cytokine production.[1][10]
The constitutive activation of these pathways provides a clear rationale for targeted inhibition of the KIT D816V kinase as a therapeutic strategy to control mast cell proliferation and alleviate disease symptoms.
Clinical Validation of KIT Target Engagement by this compound
While specific preclinical data on this compound, such as IC50 values, are not extensively published, the clinical trial data provides powerful in vivo evidence of target validation. This compound is being evaluated in two key clinical trials: HARBOR for Indolent SM (ISM) and AZURE for Advanced SM (AdvSM).[2][6][7][9][13]
Data from Part 1 of the Phase 2/3 HARBOR study (NCT04910685) demonstrated that this compound treatment leads to significant, dose-dependent reductions in key biomarkers of mast cell burden, confirming its potent activity against KIT D816V in vivo.[8]
| Parameter | Placebo | This compound 25 mg QD | This compound 50 mg QD | This compound 100 mg QD |
| Mean % Reduction in Serum Tryptase | +3.3% | -15.4% | -50.9% | -68.4% |
| Mean % Reduction in KIT D816V VAF | -2.5% | -37.5% | -70.3% | -77.0% |
| Data from the HARBOR trial presented after 12 weeks of therapy.[8] |
These results show a clear dose-response relationship, where increasing concentrations of this compound lead to greater reductions in both serum tryptase (a key mast cell mediator) and the variant allele fraction (VAF) of the KIT D816V mutation. This provides strong evidence that this compound is effectively engaging and inhibiting its intended target in patients, leading to a reduction in the underlying clonal mast cell population.[8][14] Furthermore, this compound was well-tolerated, with no treatment-related serious adverse events or discontinuations reported in this analysis.[8]
Standardized Experimental Protocols for KIT Inhibitor Validation
The following sections describe generalized, representative protocols for the key experiments typically used to validate a novel KIT inhibitor like this compound. These methodologies form the foundation of preclinical target validation.
Protocol 1: Biochemical Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified wild-type and mutant KIT kinase.
Methodology:
-
Reagents and Materials: Recombinant human KIT (wild-type) and KIT D816V kinase domains, ATP, substrate peptide (e.g., poly-Glu,Tyr 4:1), kinase assay buffer, test compound (this compound), ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
Procedure: a. Prepare serial dilutions of this compound in DMSO and then dilute into the kinase assay buffer. b. In a 384-well plate, add the kinase, the substrate peptide, and the diluted this compound or DMSO vehicle control. c. Initiate the kinase reaction by adding a solution of ATP (at a concentration near the Km for the enzyme). d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and quantify the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ detection reagents according to the manufacturer's protocol. f. Measure luminescence using a plate reader.
-
Data Analysis: a. Convert luminescence signals to percent inhibition relative to the DMSO control. b. Plot percent inhibition versus the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Proliferation Assay
Objective: To determine the half-maximal growth inhibition (GI50) of a test compound on a mast cell line dependent on KIT D816V signaling.
Methodology:
-
Cell Line: Human mast cell leukemia line HMC-1.2 (harboring KIT D816V) or ROSA KIT D816V.[4]
-
Reagents and Materials: Complete cell culture medium (e.g., IMDM + 10% FBS), test compound (this compound), DMSO, CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar.
-
Procedure: a. Seed HMC-1.2 cells into a 96-well white, clear-bottom plate at a predetermined density (e.g., 5,000 cells/well). b. Prepare serial dilutions of this compound in culture medium. c. Add the diluted compound or DMSO vehicle control to the appropriate wells. d. Incubate the plate for 72 hours at 37°C in a humidified, 5% CO2 incubator. e. After incubation, equilibrate the plate to room temperature. f. Add CellTiter-Glo® reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present (an indicator of viable cells). g. Measure luminescence using a plate reader.
-
Data Analysis: a. Calculate percent cell viability relative to the DMSO control. b. Plot viability versus the logarithm of the compound concentration and fit the curve to determine the GI50 value.
Protocol 3: In Vivo Xenograft Model of Mastocytosis
Objective: To evaluate the anti-tumor efficacy of a test compound in a mouse model of mastocytosis.
Methodology:
-
Animal Model: Immunodeficient mice (e.g., NSG or nude mice).
-
Cell Line: ROSA KIT D816V cells, which have been shown to establish tumors in immunocompromised mice.[4]
-
Procedure: a. Subcutaneously implant ROSA KIT D816V cells into the flank of each mouse. b. Monitor tumor growth regularly using caliper measurements. c. Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound at various doses). d. Administer this compound or vehicle control orally, once daily, for the duration of the study (e.g., 21-28 days). e. Monitor tumor volume and body weight 2-3 times per week. f. At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis).
-
Data Analysis: a. Calculate tumor growth inhibition (TGI) for each treatment group relative to the vehicle control. b. Analyze the statistical significance of differences in tumor volume and weight between groups. c. Assess the tolerability of the treatment by monitoring body weight changes and clinical signs.
Conclusion
The validation of KIT D816V as the primary therapeutic target in mastocytosis is robust and well-established. This compound was rationally designed as a next-generation inhibitor to potently and selectively neutralize the constitutively active kinase that drives the disease. Clinical data from the HARBOR study provides compelling in vivo evidence of successful target engagement, demonstrating that this compound treatment leads to significant, dose-dependent reductions in mast cell burden. This is achieved with a favorable safety profile, underscoring its potential as a highly effective and well-tolerated therapy. The collective evidence strongly supports the continued development of this compound for the treatment of patients with systemic mastocytosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Therapeutic Management of Advanced Systemic Mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mastocytosis: a mutated KIT receptor induced myeloproliferative disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical human models and emerging therapeutics for advanced systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Core programs | Blueprint Medicines [blueprintmedicines.com]
- 6. onclive.com [onclive.com]
- 7. blueprintmedinfo.com [blueprintmedinfo.com]
- 8. ashpublications.org [ashpublications.org]
- 9. onclive.com [onclive.com]
- 10. FUNCTIONAL DEREGULATION OF KIT: LINK TO MAST CELL PROLIFERATIVE DISEASES AND OTHER NEOPLASMS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oncogenic D816V-KIT signaling in mast cells causes persistent IL-6 production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. embopress.org [embopress.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Blueprint Medicines Reports Clinical Data Highlighting Leadership in Developing Targeted Treatment Options for Patients with Systemic Mastocytosis [prnewswire.com]
Elenestinib: A Technical Guide to a Next-Generation KIT D816V Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elenestinib (BLU-263) is an investigational, orally bioavailable, next-generation tyrosine kinase inhibitor (TKI) that potently and selectively targets the KIT D816V mutation, a key driver in approximately 95% of systemic mastocytosis (SM) cases.[1] Developed by Blueprint Medicines, this compound is engineered for high selectivity and minimal penetration of the blood-brain barrier, aiming to provide a favorable safety profile by reducing the risk of central nervous system (CNS) side effects.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, experimental protocols, and available clinical data for this compound.
Chemical Structure and Properties
This compound is a synthetic organic small molecule with a complex heterocyclic structure.
Chemical Structure
IUPAC Name: 2-{4-[4-(4-{5-[(1S)-1-amino-1-(4-fluorophenyl)ethyl]pyrimidin-2-yl}piperazin-1-yl)pyrrolo[2,1-f][2][4][5]triazin-6-yl]-1H-pyrazol-1-yl}ethan-1-ol[6]
SMILES: C--INVALID-LINK--(N)c2ncc(nc2)N3CCN(CC3)c4c5cc(cn5cn4)c6cnn(c6)CCO[6]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. The calculated properties suggest that this compound is a moderately lipophilic molecule with multiple hydrogen bond donors and acceptors, consistent with its design as an orally bioavailable drug.
| Property | Value | Source |
| Molecular Formula | C27H29FN10O | [6] |
| Molecular Weight | 528.6 g/mol | [6] |
| CAS Number | 2505078-08-8 | [6] |
| Synonyms | BLU-263, BLU263 | [6] |
| Calculated LogP | 1.1 | [6] |
| Hydrogen Bond Donors | 3 | PubChem |
| Hydrogen Bond Acceptors | 11 | PubChem |
| Polar Surface Area | 150 Ų | PubChem |
| Solubility | Soluble in DMSO | [7] |
Table 1: Physicochemical Properties of this compound.
Mechanism of Action and Signaling Pathway
This compound is a highly selective inhibitor of the constitutively active KIT D816V mutant kinase. This mutation, an aspartate-to-valine substitution at codon 816 in the kinase activation loop, is a primary pathogenic driver in systemic mastocytosis. It leads to ligand-independent autophosphorylation and activation of the KIT receptor, resulting in uncontrolled mast cell proliferation and survival.
This compound binds to the ATP-binding pocket of the KIT D816V kinase, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. The key pathways dysregulated by KIT D816V and targeted by this compound include STAT5, PI3K/AKT, and RAS/MAPK (MEK/ERK).
Caption: this compound inhibits the constitutively active KIT D816V receptor, blocking downstream signaling pathways.
Preclinical and Clinical Data
In Vitro Potency and Selectivity
This compound demonstrates potent and selective inhibition of KIT D816V in both biochemical and cellular assays. The IC50 values highlight its high affinity for the mutant kinase over the wild-type (WT) form, which is a key attribute for minimizing off-target effects.
| Assay Type | Target | IC50 (nM) |
| Biochemical | KIT D816V | 0.24 (Kd) |
| Cellular | KIT D816V | 4.3 |
| Cellular (free base) | KIT D816V | 6 |
| Cellular (phosphate salt) | KIT D816V | 0.2 |
Table 2: In Vitro Potency of this compound.[7][8]
Pharmacokinetics
Preclinical studies in rats have shown that this compound has limited brain penetration, with a brain-to-plasma ratio of 0.18.[7] Phase 1 clinical trial data in healthy volunteers indicated that this compound has linear pharmacokinetics, and its half-life supports once-daily dosing.[8] A clinical study in patients with advanced systemic mastocytosis is designed to further characterize the pharmacokinetic profile, including Cmax, Tmax, and AUC.[9]
Clinical Efficacy (HARBOR Trial)
The HARBOR trial (NCT04910685) is a Phase 2/3 study evaluating the efficacy and safety of this compound in patients with indolent systemic mastocytosis (ISM).[10] Part 1 of the study demonstrated dose-dependent reductions in key biomarkers of mast cell burden and improvements in patient-reported symptoms.[4][5]
| Dose (once daily) | Mean % Reduction in Serum Tryptase | Mean % Reduction in KIT D816V VAF |
| 25 mg | -15.4% | -37.5% |
| 50 mg | -50.9% | -70.3% |
| 100 mg | -68.4% | -77.0% |
| Placebo | +3.3% | -2.5% |
Table 3: Biomarker Reduction at 12 Weeks in the HARBOR Trial (Part 1).[4]
Patients treated with this compound also showed clinically meaningful improvements in total symptom score (TSS) compared to placebo.[5] The safety profile was favorable, with no treatment-related serious adverse events or discontinuations due to adverse events.[4]
Experimental Protocols
Detailed experimental protocols for the synthesis and specific assays for this compound are proprietary. However, based on standard methodologies in drug discovery, the following outlines the likely experimental approaches.
Kinase Inhibition Assay (Biochemical)
A common method to determine the biochemical potency (IC50) of a kinase inhibitor is a time-resolved fluorescence energy transfer (TR-FRET) assay.
Caption: A typical workflow for a TR-FRET based kinase inhibition assay.
Methodology:
-
Reagent Preparation: Recombinant KIT D816V enzyme, a biotinylated peptide substrate, and ATP are prepared in a kinase reaction buffer. This compound is serially diluted to create a concentration gradient.
-
Kinase Reaction: The enzyme, substrate, ATP, and varying concentrations of this compound are incubated together in a microplate to allow the phosphorylation reaction to occur.
-
Detection: A solution containing a europium-labeled antibody specific for the phosphorylated substrate and streptavidin conjugated to allophycocyanin (SA-APC) is added.
-
Signal Measurement: If the substrate is phosphorylated, the antibody binds, bringing the europium donor and SA-APC acceptor into close proximity, resulting in a FRET signal that is measured on a plate reader.
-
Data Analysis: The signal is plotted against the inhibitor concentration, and the IC50 value is determined using a non-linear regression analysis.
Cell-Based Proliferation Assay
The effect of this compound on the proliferation of cells expressing KIT D816V can be assessed using a cell viability assay, such as one based on the reduction of a tetrazolium salt (e.g., MTS or WST-1) or ATP content (e.g., CellTiter-Glo®).
Methodology:
-
Cell Culture: A human mast cell line endogenously expressing or engineered to express KIT D816V (e.g., HMC-1.2) is cultured under standard conditions.
-
Treatment: Cells are seeded into microplates and treated with a serial dilution of this compound for a period of 48-72 hours.
-
Viability Assessment: A reagent that measures metabolic activity (proportional to cell number) is added to each well.
-
Signal Measurement: The absorbance or luminescence is measured using a plate reader.
-
Data Analysis: The signal is normalized to untreated controls, and the IC50 value is calculated by plotting the percentage of cell viability against the drug concentration.
Synthesis
The specific synthetic route for this compound is proprietary. However, based on its chemical structure, a plausible retrosynthetic analysis suggests a multi-step synthesis involving the coupling of several heterocyclic fragments. The synthesis of similar complex kinase inhibitors often involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) to form the key carbon-carbon and carbon-nitrogen bonds.
Conclusion
This compound is a promising, next-generation, selective KIT D816V inhibitor with a well-defined mechanism of action and a favorable preclinical and early clinical profile. Its high potency against the target mutation, coupled with limited CNS penetration, suggests the potential for a strong therapeutic index in the treatment of systemic mastocytosis. The ongoing HARBOR trial will further elucidate its efficacy and safety, potentially offering a new, targeted therapeutic option for patients with this debilitating disease.
References
- 1. Core programs | Blueprint Medicines [blueprintmedicines.com]
- 2. hcplive.com [hcplive.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Paper: this compound, an Investigational, Next Generation KIT D816V Inhibitor, Reduces Mast Cell Burden, Improves Symptoms, and Has a Favorable Safety Profile in Patients with Indolent Systemic Mastocytosis: Analysis of the Harbor Trial [ash.confex.com]
- 5. Blueprint Medicines Reports Clinical Data Highlighting Leadership in Developing Targeted Treatment Options for Patients with Systemic Mastocytosis [prnewswire.com]
- 6. This compound | C27H29FN10O | CID 155190269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. blueprintmedinfo.com [blueprintmedinfo.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
The Development of Elenestinib (BLU-263): A Next-Generation Inhibitor of KIT D816V for Systemic Mastocytosis
An In-depth Technical Guide
Abstract
Elenestinib (BLU-263) is an investigational, orally bioavailable, next-generation tyrosine kinase inhibitor being developed by Blueprint Medicines.[1] It is designed to potently and selectively target the KIT D816V mutation, the primary driver in approximately 95% of systemic mastocytosis (SM) cases.[2][3] This technical guide provides a comprehensive overview of the development history of this compound, including its mechanism of action, preclinical data, and clinical trial evaluation. Detailed methodologies for key experiments are described, and quantitative data are presented in tabular format for clarity. Visual representations of signaling pathways and experimental workflows are provided to facilitate understanding.
Introduction
Systemic mastocytosis (SM) is a rare hematologic neoplasm characterized by the clonal proliferation and accumulation of mast cells in one or more organs.[3] The clinical presentation of SM is heterogeneous, ranging from indolent forms (indolent systemic mastocytosis, ISM), which are associated with a significant symptom burden and impact on quality of life, to more aggressive forms with organ damage and poor prognosis.[4] The vast majority of SM cases are driven by a gain-of-function mutation in the KIT receptor tyrosine kinase, most commonly the D816V substitution in exon 17.[3] This mutation leads to constitutive activation of the KIT signaling pathway, promoting mast cell growth, survival, and degranulation.
First-generation KIT inhibitors have shown clinical activity in SM, but their utility can be limited by off-target toxicities or incomplete inhibition of the D816V mutant.[5] this compound was specifically designed as a next-generation inhibitor with high potency and selectivity for KIT D816V, and with the distinct feature of minimal penetration of the blood-brain barrier.[5][6] This latter characteristic is intended to mitigate the risk of central nervous system (CNS) adverse events, such as cognitive effects and intracranial hemorrhage, which have been observed with other KIT inhibitors that cross into the CNS.[5]
This document details the development of this compound from its preclinical characterization to its ongoing clinical evaluation, with a focus on the scientific and technical aspects relevant to researchers and drug development professionals.
Mechanism of Action
This compound is a potent and selective inhibitor of the KIT D816V mutant kinase.[7] The KIT D816V mutation results in a conformational change in the activation loop of the kinase domain, leading to ligand-independent autophosphorylation and constitutive downstream signaling. This aberrant signaling drives the pathophysiology of SM.
This compound binds to the ATP-binding pocket of the KIT D816V kinase, stabilizing an inactive conformation and preventing its autophosphorylation.[7] This, in turn, inhibits the downstream signaling pathways that are critical for mast cell proliferation and survival, including the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways. By selectively targeting the mutated form of KIT, this compound is designed to spare wild-type KIT and other kinases, thereby minimizing off-target effects.[8]
Caption: this compound inhibits the constitutively active KIT D816V receptor, blocking downstream signaling pathways.
Preclinical Development
In Vitro Potency and Selectivity
This compound demonstrated potent and selective inhibition of KIT D816V in biochemical and cellular assays.
Table 1: Preclinical Potency and Selectivity of this compound
| Assay Type | Target | Parameter | Value | Reference(s) |
| Biochemical | KIT D816V | Kd | 0.24 nM | [9] |
| Cellular | KIT D816V Phosphorylation | IC50 | 3.1 nM | [8] |
| Cellular | Wild-Type KIT Phosphorylation | IC50 | 89.5 nM | [10] |
| Cellular | Wild-Type KIT Proliferation | IC50 | 85.8 nM | [10] |
Experimental Protocols
The binding affinity (Kd) of this compound to the purified KIT D816V kinase domain was likely determined using a competitive binding assay format, such as the KINOMEscan™ platform. In this methodology, the kinase is immobilized and incubated with a fixed concentration of a broad-spectrum kinase inhibitor probe that is tagged for detection. The test compound (this compound) is added at various concentrations, and its ability to displace the probe is quantified. The Kd is then calculated from the competition binding curve.
The half-maximal inhibitory concentration (IC50) for KIT D816V phosphorylation was determined in a cellular context. A human mast cell line endogenously expressing the KIT D816V mutation (e.g., HMC-1.2) or a cell line engineered to express the mutant kinase would be utilized.
-
Cell Culture and Treatment: Cells are cultured under standard conditions and then treated with escalating concentrations of this compound for a defined period.
-
Lysis and Protein Quantification: After treatment, cells are lysed, and total protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.
-
Immunoblotting or ELISA: Cell lysates are analyzed by Western blot or enzyme-linked immunosorbent assay (ELISA) using antibodies specific for phosphorylated KIT (e.g., anti-p-KIT Y719) and total KIT.
-
Data Analysis: The signal for phosphorylated KIT is normalized to the total KIT signal. The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
Pharmacokinetics and Brain Penetration
Preclinical pharmacokinetic studies in animal models demonstrated that this compound has properties suitable for once-daily oral dosing.[6] A key differentiating feature of this compound is its minimal brain penetration, which was demonstrated in preclinical species.[6]
Clinical Development
The clinical development program for this compound has focused on its evaluation in patients with SM.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ashpublications.org [ashpublications.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Improved Detection of the KIT D816V Mutation in Patients with Systemic Mastocytosis Using a Quantitative and Highly Sensitive Real-Time qPCR Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blueprint Medicines Reports Clinical Data Highlighting Leadership in Developing Targeted Treatment Options for Patients with Systemic Mastocytosis [prnewswire.com]
- 6. Presentations and publications | Blueprint Medicines [blueprintmedicines.com]
- 7. hcplive.com [hcplive.com]
- 8. blueprintmedicines.com [blueprintmedicines.com]
- 9. blueprintmedicines.com [blueprintmedicines.com]
- 10. P1017: HARBOR: A PHASE 2/3 STUDY OF BLU-263 IN PATIENTS WITH INDOLENT SYSTEMIC MASTOCYTOSIS AND MONOCLONAL MAST CELL ACTIVATION SYNDROME - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Downstream Effects of Elenestinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elenestinib (BLU-263) is a next-generation, orally bioavailable, potent, and highly selective inhibitor of the KIT D816V mutation, the primary driver of systemic mastocytosis (SM).[1][2] This technical guide provides an in-depth overview of the downstream effects of this compound, summarizing key preclinical and clinical data. It includes detailed methodologies for crucial experiments and visual representations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound in SM and other mast cell-related disorders.
Introduction
Systemic mastocytosis is a rare hematologic neoplasm characterized by the clonal proliferation and accumulation of mast cells in various tissues.[3] In approximately 95% of cases, SM is driven by a gain-of-function mutation in the KIT receptor tyrosine kinase, most commonly the D816V substitution in the activation loop.[3] This mutation leads to ligand-independent, constitutive activation of KIT, resulting in uncontrolled mast cell growth, survival, and mediator release, which underlie the clinical manifestations of the disease.
This compound is a novel tyrosine kinase inhibitor designed to potently and selectively target the KIT D816V mutation with minimal central nervous system penetration.[4][5] Its high selectivity aims to minimize off-target effects and improve the safety profile compared to less specific KIT inhibitors. This guide explores the molecular and cellular consequences of this compound treatment, providing a detailed analysis of its downstream effects.
Mechanism of Action
This compound exerts its therapeutic effect by binding to and inhibiting the constitutively active KIT D816V receptor. This direct inhibition blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling cascades that are crucial for mast cell proliferation and survival.
The KIT D816V Signaling Pathway
The KIT D816V mutation leads to the constitutive activation of several downstream signaling pathways, including:
-
JAK-STAT Pathway: Primarily through STAT5, this pathway is critical for cell survival and proliferation.
-
PI3K-AKT Pathway: This pathway plays a key role in cell growth, survival, and metabolism.
-
MAPK/ERK Pathway: This cascade is involved in cell proliferation, differentiation, and survival.
By inhibiting the initial phosphorylation of the KIT D816V receptor, this compound effectively shuts down these aberrant signaling pathways, leading to a reduction in mast cell burden and a decrease in the release of inflammatory mediators.
Figure 1. Simplified schematic of the KIT D816V signaling pathway and the inhibitory action of this compound.
Preclinical Data
Preclinical studies have demonstrated the high potency and selectivity of this compound for the KIT D816V mutation.
In Vitro Kinase and Cellular Assays
This compound has been shown to potently inhibit KIT D816V in both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values highlight its specificity for the mutant kinase over the wild-type form.
| Assay Type | Parameter | Value | Reference |
| Biochemical Assay | Kd for KIT D816V | 0.24 nM | [4] |
| Cellular Assay | IC50 for KIT D816V | 4.3 nM | [4] |
| Cellular Assay | IC50 for KIT D816V phosphorylation | 3.1 nM | [6] |
| Cellular Assay | IC50 for wild-type KIT proliferation | 85.8 nM | [6] |
| Cellular Assay | IC50 for wild-type KIT phosphorylation | 89.5 nM | [6] |
Table 1: In Vitro Potency and Selectivity of this compound
Clinical Data
The Phase 2/3 HARBOR trial (NCT04910685) is a randomized, double-blind, placebo-controlled study evaluating the efficacy and safety of this compound in patients with indolent systemic mastocytosis (ISM).[7]
Downstream Biomarker Reduction
Treatment with this compound has demonstrated a dose-dependent reduction in key biomarkers of mast cell burden, including serum tryptase and KIT D816V variant allele fraction (VAF) in peripheral blood.
| Treatment Group (Once Daily) | Mean Percent Reduction from Baseline (Serum Tryptase) | Mean Percent Reduction from Baseline (KIT D816V VAF) |
| This compound 25 mg | -15.4% | -37.5% |
| This compound 50 mg | -50.9% | -70.3% |
| This compound 100 mg | -68.4% | -77.0% |
| Placebo | +3.3% | -2.5% |
Table 2: Percent Reduction in Serum Tryptase and KIT D816V VAF after 12 Weeks of Treatment in the HARBOR Trial. Data is not yet published in a peer-reviewed journal.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the downstream effects of this compound.
Western Blotting for Phosphorylated STAT5
This protocol is a general guideline for assessing the phosphorylation status of STAT5 in mast cells following treatment with this compound.
Figure 2. General workflow for Western blot analysis of phosphorylated STAT5.
Materials:
-
Mast cell line (e.g., HMC-1.2, which harbors the KIT D816V mutation)
-
Cell culture medium and supplements
-
This compound
-
RIPA lysis buffer
-
Phosphatase and protease inhibitor cocktails
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-STAT5 (Tyr694) and rabbit anti-total-STAT5
-
Loading control antibody (e.g., mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Culture mast cells to the desired density and treat with various concentrations of this compound or vehicle control for a specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein lysates and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-STAT5 (Tyr694) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total STAT5 and a loading control like β-actin.
Digital Droplet PCR (ddPCR) for KIT D816V Variant Allele Fraction (VAF)
This protocol provides a general framework for the quantitative analysis of KIT D816V VAF in patient samples.[8]
Figure 3. General workflow for ddPCR analysis of KIT D816V VAF.
Materials:
-
Genomic DNA extracted from patient peripheral blood or bone marrow
-
ddPCR supermix for probes
-
Primers and probes for KIT D816V (mutant) and KIT (wild-type) alleles (FAM and HEX labeled, respectively)
-
Restriction enzyme (optional, to improve template accessibility)
-
Droplet generator and associated consumables
-
Thermal cycler
-
Droplet reader
-
ddPCR analysis software
Procedure:
-
DNA Extraction: Extract high-quality genomic DNA from patient samples.
-
ddPCR Reaction Setup: Prepare the ddPCR reaction mix containing ddPCR supermix, primers and probes for both the mutant and wild-type alleles, and the genomic DNA template.
-
Droplet Generation: Partition the reaction mix into approximately 20,000 droplets using a droplet generator.
-
PCR Amplification: Perform PCR amplification of the target DNA in a thermal cycler.
-
Droplet Reading: After PCR, read the fluorescence of each individual droplet in a droplet reader to determine the number of positive droplets for the mutant (FAM) and wild-type (HEX) alleles.
-
Data Analysis: The software uses Poisson statistics to calculate the concentration of mutant and wild-type DNA, from which the VAF is determined as (mutant copies) / (mutant copies + wild-type copies) * 100.
Conclusion
This compound is a promising, next-generation selective inhibitor of KIT D816V with demonstrated preclinical and clinical activity. Its mechanism of action, centered on the direct inhibition of the constitutively active KIT D816V receptor, leads to the suppression of downstream signaling pathways crucial for mast cell proliferation and survival. The clinical data from the HARBOR trial indicates that this compound treatment results in a significant reduction in mast cell burden, as evidenced by the dose-dependent decrease in serum tryptase and KIT D816V VAF. The detailed experimental protocols provided in this guide offer a framework for further investigation into the downstream effects of this compound and other KIT inhibitors. Continued research is warranted to fully elucidate the molecular and cellular consequences of this compound treatment and to explore its full therapeutic potential in systemic mastocytosis and other related disorders.
References
- 1. A Randomized, Double-Blind, Placebo-Controlled Phase 2/3 Study of BLU-263 in Indolent Systemic Mastocytosis | Herbert Irving Comprehensive Cancer Center (HICCC) - New York [cancer.columbia.edu]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. aimcd.net [aimcd.net]
- 4. AZURE: A Phase 1/2 Study of BLU-263 as Monotherapy and in Combination With Azacitidine in Patients With Advanced Systemic Mastocytosis - SURE [sure.sunderland.ac.uk]
- 5. onclive.com [onclive.com]
- 6. researchgate.net [researchgate.net]
- 7. P1017: HARBOR: A PHASE 2/3 STUDY OF BLU-263 IN PATIENTS WITH INDOLENT SYSTEMIC MASTOCYTOSIS AND MONOCLONAL MAST CELL ACTIVATION SYNDROME - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Digital PCR: A Sensitive and Precise Method for KIT D816V Quantification in Mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Elenestinib's Binding Kinetics to KIT D816V: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding kinetics and inhibitory action of elenestinib (BLU-263) against the constitutively active KIT D816V mutant, a key driver in systemic mastocytosis. This document summarizes publicly available quantitative data, outlines representative experimental methodologies, and visualizes the pertinent signaling pathways.
Executive Summary
This compound is a next-generation, potent, and selective tyrosine kinase inhibitor (TKI) targeting the KIT D816V mutation.[1] Preclinical data demonstrate its high affinity and inhibitory activity at the nanomolar level, highlighting its potential as a therapeutic agent for systemic mastocytosis. While specific kinetic parameters such as association and dissociation rates are not publicly available, the existing data on its inhibitory concentration and dissociation constant provide valuable insights into its interaction with the target protein.
Quantitative Data Summary
The following tables summarize the key quantitative metrics for this compound's activity against KIT D816V and wild-type (WT) KIT.
Table 1: this compound Inhibitory Activity
| Target | Assay Type | Parameter | Value (nM) |
| KIT D816V | Cellular | IC50 (Phosphorylation) | 3.1[2] |
| WT KIT | Cellular | IC50 (Proliferation) | 85.8[2] |
| WT KIT | Cellular | IC50 (Phosphorylation) | 89.5[2] |
Table 2: this compound Binding Affinity
| Target | Assay Type | Parameter | Value (nM) |
| KIT D816V | Biochemical | Kd | 0.24[3] |
Note: Specific binding kinetics data such as the association rate constant (k_on_), dissociation rate constant (k_off_), and residence time for the this compound-KIT D816V interaction are not publicly available at the time of this publication.
Signaling Pathways and Mechanism of Action
The KIT D816V mutation results in constitutive, ligand-independent activation of the KIT receptor tyrosine kinase. This leads to the aberrant activation of downstream signaling pathways crucial for cell proliferation, survival, and activation. This compound, as a potent inhibitor of KIT D816V, blocks this uncontrolled signaling. The primary downstream pathways affected include the JAK/STAT and PI3K/AKT pathways.[4][5][6]
Caption: this compound inhibits the constitutively active KIT D816V receptor, blocking downstream signaling through the PI3K/AKT/mTOR and JAK/STAT pathways.
Experimental Protocols
While the specific, proprietary protocols for this compound's development are not publicly available, this section provides detailed, representative methodologies for key experiments typically used to characterize kinase inhibitors.
Disclaimer: These protocols are illustrative and based on standard industry practices. They have not been confirmed as the exact methods used in the preclinical evaluation of this compound.
Biochemical Kinase Inhibition Assay (Representative Protocol)
This protocol describes a generic, non-radioactive, time-resolved fluorescence resonance energy transfer (TR-FRET) based assay for measuring the inhibition of a kinase, such as KIT D816V.
Caption: A representative workflow for a biochemical kinase inhibition assay using TR-FRET.
Materials:
-
Recombinant human KIT D816V enzyme
-
Biotinylated synthetic peptide substrate
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound (or test compound)
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
384-well, low-volume, white microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the recombinant KIT D816V enzyme and the biotinylated substrate peptide to the assay buffer.
-
Inhibitor Addition: Add the diluted this compound or vehicle control (DMSO) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to each well.
-
Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Reaction Termination and Detection: Stop the reaction by adding a solution containing EDTA and the detection reagents (Europium-labeled anti-phosphotyrosine antibody and SA-APC).
-
Signal Development: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the binding of the detection reagents.
-
Data Acquisition: Read the plate on a TR-FRET compatible microplate reader, measuring the emission at both the donor (Europium) and acceptor (APC) wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and plot the inhibitor concentration versus the percentage of inhibition. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Phosphorylation Assay (Representative Protocol)
This protocol outlines a general method for assessing the inhibition of KIT D816V autophosphorylation in a cellular context using an immunoassay.
Materials:
-
Human mast cell line endogenously expressing KIT D816V (e.g., HMC-1.2)
-
Cell culture medium and supplements
-
This compound (or test compound)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer containing protease and phosphatase inhibitors
-
ELISA-based assay kit for phosphorylated KIT (p-KIT) and total KIT
Procedure:
-
Cell Culture and Seeding: Culture the HMC-1.2 cells under standard conditions. Seed the cells in a multi-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control for a specified period (e.g., 2 hours).
-
Cell Lysis: After treatment, wash the cells with cold PBS and then lyse them with a suitable lysis buffer.
-
Protein Quantification: Determine the total protein concentration of each cell lysate.
-
Immunoassay: Perform an ELISA-based assay to quantify the levels of phosphorylated KIT and total KIT in each lysate, following the manufacturer's instructions.
-
Data Analysis: Normalize the phosphorylated KIT signal to the total KIT signal for each treatment condition. Plot the inhibitor concentration versus the percentage of inhibition of KIT phosphorylation. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
This compound demonstrates high potency and selectivity for the KIT D816V mutation in both biochemical and cellular assays. Its ability to inhibit the constitutively active kinase and its downstream signaling pathways provides a strong rationale for its clinical development in systemic mastocytosis. While detailed binding kinetic parameters are not publicly available, the provided data and representative protocols offer a solid foundation for understanding the interaction of this compound with its target. Further research and publication of more detailed kinetic data will provide a more complete picture of its binding dynamics.
References
- 1. hcplive.com [hcplive.com]
- 2. researchgate.net [researchgate.net]
- 3. aimcd.net [aimcd.net]
- 4. KIT D816V and the cytokine storm in mastocytosis: production and role of interleukin-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oncogenic D816V-KIT signaling in mast cells causes persistent IL-6 production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systemic Mastocytosis: Molecular Landscape and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Elenestinib: A Deep Dive into a Next-Generation KIT Inhibitor for Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Introduction: The Challenge of KIT D816V-Driven Malignancies
Mechanism of Action: Selective Inhibition of the KIT D816V Oncoprotein
Elenestinib is a potent and selective inhibitor of the KIT D816V mutant kinase.[5][6] Its mechanism of action is centered on binding to the ATP-binding pocket of the KIT D816V protein, thereby preventing its autophosphorylation and subsequent activation of downstream signaling cascades. This targeted inhibition leads to a reduction in mast cell burden and an alleviation of disease-related symptoms.[6]
Signaling Pathway
The constitutive activation of KIT D816V drives several downstream signaling pathways crucial for mast cell pathobiology. This compound's inhibition of KIT D816V effectively dampens these signals. The primary pathways implicated include:
-
PI3K/AKT/mTOR Pathway: Promotes cell survival, proliferation, and growth.
-
RAS/MEK/ERK Pathway: Regulates cell proliferation and differentiation.
-
JAK/STAT Pathway: Particularly STAT5, is critical for mast cell survival and proliferation.
Preclinical Data
This compound has demonstrated significant potency and selectivity for KIT D816V in preclinical studies.
Quantitative Preclinical Data
| Parameter | Value | Assay Type |
| IC50 (KIT D816V) | 6 nM | Cellular Assay |
| IC50 (KIT D816V Phosphorylation) | 3.1 nM | Biochemical Assay |
| Kd (KIT D816V) | 0.24 nM | Biochemical Assay |
| IC50 (Wild-Type KIT Proliferation) | 85.8 nM | Cellular Assay |
| IC50 (Wild-Type KIT Phosphorylation) | 89.5 nM | Biochemical Assay |
-
IC50: Half-maximal inhibitory concentration.
-
Kd: Dissociation constant, a measure of binding affinity.
Experimental Protocols
Detailed proprietary protocols for the specific biochemical and cellular assays used in the preclinical evaluation of this compound are not publicly available. However, based on standard industry practices, the following methodologies are likely to have been employed:
3.2.1. Biochemical Kinase Assays (for IC50 and Kd)
-
Objective: To determine the direct inhibitory activity of this compound on the kinase activity of purified KIT D816V and wild-type KIT enzymes.
-
General Protocol:
-
Enzyme and Substrate Preparation: Recombinant human KIT D816V and wild-type KIT enzymes and a suitable peptide substrate are prepared in an appropriate assay buffer.
-
Compound Dilution: this compound is serially diluted to a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and this compound are incubated with ATP to initiate the phosphorylation reaction.
-
Detection: The amount of phosphorylated substrate is quantified. Common detection methods include:
-
Radiometric Assays: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-Based Assays: Measuring the amount of ADP produced using a coupled enzyme system that generates a luminescent signal (e.g., ADP-Glo™).
-
Fluorescence-Based Assays: Employing fluorescently labeled substrates or antibodies to detect phosphorylation.
-
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve. Kd is typically determined using binding assays such as surface plasmon resonance or isothermal titration calorimetry.
-
3.2.2. Cellular Assays (for IC50)
-
Objective: To assess the ability of this compound to inhibit KIT-mediated signaling and cell proliferation in a cellular context.
-
General Protocol:
-
Cell Culture: A cell line engineered to express KIT D816V or wild-type KIT is cultured under standard conditions.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound for a specified period.
-
Assessment of KIT Phosphorylation:
-
Cells are lysed, and the level of phosphorylated KIT is measured using techniques such as Western blotting or ELISA with phospho-specific antibodies.
-
-
Assessment of Cell Proliferation/Viability:
-
Cell viability is measured using assays such as MTT, MTS, or CellTiter-Glo®, which quantify metabolic activity.
-
-
Data Analysis: The percentage of inhibition of KIT phosphorylation or cell proliferation is calculated for each this compound concentration. The IC50 value is determined from the resulting dose-response curve.
-
Clinical Development: The HARBOR Trial
This compound is currently being evaluated in the pivotal Phase 2/3 HARBOR trial (NCT04910685), a randomized, double-blind, placebo-controlled study in patients with indolent systemic mastocytosis (ISM) whose symptoms are not adequately controlled with best supportive care.[4][7]
HARBOR Trial Design
4.1.1. Experimental Protocol: HARBOR Trial (NCT04910685)
-
Study Title: A Randomized, Double-Blind, Placebo-Controlled Phase 2/3 Study of this compound (BLU-263) in Indolent Systemic Mastocytosis.[7]
-
Primary Objectives:
-
Key Inclusion Criteria:
-
Key Exclusion Criteria:
-
Treatment Arms:
-
Part 1: Patients were randomized to receive this compound at 25 mg, 50 mg, or 100 mg once daily, or placebo, in combination with best supportive care.[1]
-
Part 2: Patients will be randomized to receive the recommended dose of this compound or placebo.
-
-
Endpoints:
Clinical Trial Data
4.2.1. Efficacy Results from HARBOR Part 1
Top-line results from the dose-finding portion of the HARBOR trial demonstrated dose-dependent reductions in key biomarkers of mast cell burden at 12 weeks.[1]
| Dose | N | Mean % Reduction in Tryptase | Mean % Reduction in KIT D816V VAF |
| This compound 25 mg QD | 10 | -15.4% | -37.5% |
| This compound 50 mg QD | 10 | -50.9% | -70.3% |
| This compound 100 mg QD | 9 | -68.4% | -77.0% |
| Placebo | 10 | +3.3% | -2.5% |
4.2.2. Safety and Tolerability from HARBOR Part 1
This compound was generally well-tolerated in Part 1 of the HARBOR trial, with no discontinuations due to treatment-related adverse events.[9]
| Adverse Event (AE) Profile | This compound (All Doses) | Placebo |
| Any Grade AE (%) | 80-100% | 90% |
| Grade 1-2 AEs (%) | 50-90% | 90% |
| Grade ≥3 AEs (%) | 11.1-30% | 0% |
| Serious AEs (%) | 0-22.2% | 10% |
| AEs Leading to Discontinuation (%) | 0% | 0% |
Future Directions and Conclusion
This compound represents a promising next-generation targeted therapy for patients with KIT D816V-driven systemic mastocytosis. Its high selectivity and potency, coupled with a favorable early safety profile, suggest it may offer a significant clinical benefit. The ongoing HARBOR trial will be instrumental in further defining the efficacy and safety of this compound and its potential role in the treatment paradigm for this challenging disease. Further research may also explore the utility of this compound in other KIT-mutated cancers.
References
- 1. blueprintmedinfo.com [blueprintmedinfo.com]
- 2. blueprintmedicines.com [blueprintmedicines.com]
- 3. aimcd.net [aimcd.net]
- 4. P1017: HARBOR: A PHASE 2/3 STUDY OF BLU-263 IN PATIENTS WITH INDOLENT SYSTEMIC MASTOCYTOSIS AND MONOCLONAL MAST CELL ACTIVATION SYNDROME - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. (HARBOR) Study to Evaluate Efficacy and Safety of BLU-263 Versus Placebo in Patients With Indolent Systemic Mastocytosis | Clinical Research Trial Listing ( Indolent Systemic Mastocytosis | Monoclonal Mast Cell Activation Syndrome ) ( NCT04910685 ) [trialx.com]
- 9. blueprintmedicines.com [blueprintmedicines.com]
Elenestinib: A Targeted Approach to Systemic Mastocytosis - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Elenestinib (BLU-263) is an investigational, next-generation, orally bioavailable tyrosine kinase inhibitor that potently and selectively targets the KIT D816V mutation, the primary driver in approximately 95% of systemic mastocytosis (SM) cases.[1] Developed by Blueprint Medicines, this compound is engineered for minimal central nervous system penetration, potentially offering an improved safety profile over first-generation KIT inhibitors. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical and clinical data, and the design of pivotal clinical trials. All quantitative data is presented in structured tables, and key biological pathways and experimental workflows are visualized using diagrams.
Introduction to Systemic Mastocytosis and the Role of KIT D816V
Systemic mastocytosis is a rare hematologic neoplasm characterized by the clonal proliferation and accumulation of mast cells in one or more organs. The clinical presentation of SM is heterogeneous, ranging from indolent forms (indolent systemic mastocytosis, ISM), which are associated with a significant symptom burden and reduced quality of life, to advanced, life-threatening variants (Advanced SM), including aggressive systemic mastocytosis (ASM), SM with an associated hematological neoplasm (SM-AHN), and mast cell leukemia (MCL).
The vast majority of SM cases are driven by a gain-of-function mutation in the KIT gene, most commonly the D816V substitution in exon 17. This mutation leads to constitutive, ligand-independent activation of the KIT receptor tyrosine kinase, promoting mast cell proliferation, survival, and degranulation. The uncontrolled release of mast cell mediators, such as histamine, tryptase, and cytokines, is responsible for the diverse and often debilitating symptoms experienced by patients with SM.
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of the KIT D816V mutant kinase. By binding to the ATP-binding pocket of the kinase domain, this compound blocks the downstream signaling pathways that are constitutively activated by the D816V mutation. This targeted inhibition leads to a reduction in mast cell proliferation and survival, and consequently, a decrease in the overall mast cell burden.
The KIT D816V Signaling Pathway
The constitutive activation of KIT D816V triggers a cascade of intracellular signaling events that drive the pathophysiology of systemic mastocytosis. Key downstream pathways include:
-
Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway: Promotes cell survival, proliferation, and growth.
-
Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway: Particularly involving JAK2 and STAT5, this pathway is crucial for cell proliferation and differentiation.
-
Mitogen-activated protein kinase (MAPK) pathway (RAS/RAF/MEK/ERK): Regulates cell proliferation, differentiation, and survival.
The following diagram illustrates the central role of KIT D816V in activating these oncogenic signaling pathways and the point of intervention for this compound.
Caption: KIT D816V Signaling Pathway and this compound's Point of Intervention.
Preclinical Data
This compound has demonstrated high potency and selectivity for the KIT D816V mutation in preclinical studies.
In Vitro Potency and Selectivity
Biochemical and cellular assays have confirmed the potent inhibitory activity of this compound against the KIT D816V mutation, while showing significantly less activity against wild-type KIT, indicating a favorable selectivity profile.[1][2]
| Parameter | This compound | Reference |
| KIT D816V Phosphorylation IC50 | 3.1 nM | [2] |
| KIT D816V Cellular IC50 | 4.3 nM | [1] |
| Wild-Type KIT Proliferation IC50 | 95.9 nM | [2] |
| Wild-Type KIT Phosphorylation IC50 | 82.6 nM | [2] |
| KIT D816V Biochemical Kd | 0.24 nM | [1] |
Table 1: In Vitro Potency and Selectivity of this compound.
Experimental Protocol: Cellular Proliferation Assay (General Overview)
While the specific, detailed protocol for the determination of this compound's cellular IC50 is proprietary, a general methodology for such an assay is outlined below. This is based on standard practices for evaluating the anti-proliferative effects of kinase inhibitors on mutant cell lines.
Caption: Generalized Workflow for a Cellular Proliferation Assay to Determine IC50.
Clinical Development Program
This compound is being evaluated in a comprehensive clinical development program for the treatment of both indolent and advanced systemic mastocytosis.
Phase 1 Study in Healthy Volunteers
A Phase 1, randomized, double-blind, placebo-controlled, single and multiple ascending dose study was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers. The results demonstrated that this compound was generally well-tolerated and exhibited a pharmacokinetic profile supportive of once-daily dosing.[3]
| Parameter (at steady state, Day 10) | 25 mg (N=6) | 50 mg (N=6) | 100 mg (N=6) |
| Cmax (ng/mL) | 64.54 | 98.73 | 204.60 |
| AUC0-24h (h*ng/mL) | 874 (47.0% CV) | 1980 (28.7% CV) | 3741 (52.1% CV) |
| t1/2 (h) | 21.4 ± 1.4 | 21.6 ± 4.2 | 26.4 ± 4.7 |
| CL/F (L/h) | 31.3 ± 16.2 | 26.1 ± 7.5 | 29.6 ± 15.1 |
Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Multiple Ascending Dose). [3]
HARBOR Trial (NCT04910685)
The HARBOR study is a pivotal Phase 2/3, randomized, double-blind, placebo-controlled trial evaluating the efficacy and safety of this compound in patients with indolent systemic mastocytosis (ISM) whose symptoms are not adequately controlled with best supportive care.[4][5][6]
The study is designed in multiple parts to assess dose, efficacy, and long-term safety.
Caption: Schematic of the HARBOR Phase 2/3 Trial Design.
Top-line data from Part 1 of the HARBOR trial demonstrated dose-dependent reductions in key biomarkers of mast cell burden after 12 weeks of treatment.[7]
| Dose | Mean Percent Reduction from Baseline in Serum Tryptase | Mean Percent Reduction from Baseline in KIT D816V VAF |
| This compound 25 mg QD | -15.4% | -37.5% |
| This compound 50 mg QD | -50.9% | -70.3% |
| This compound 100 mg QD | -68.4% | -77.0% |
| Placebo | +3.3% | -2.5% |
Table 3: Part 1 HARBOR Trial Efficacy Data (12 weeks). [7]
| Inclusion Criteria | Exclusion Criteria |
| Age ≥ 18 years | Diagnosis of advanced systemic mastocytosis (SM-AHN, ASM, MCL) or other myeloproliferative neoplasm |
| ECOG performance status of 0-2 | Prior treatment with a targeted KIT inhibitor |
| Confirmed diagnosis of ISM | Clinically significant, uncontrolled cardiovascular disease |
| Inadequate symptom control with at least two standard therapies | QTc interval > 470 ms for females or > 450 ms for males |
| Stable symptom-directed therapy for ≥ 14 days | History of another primary malignancy within 3 years (with exceptions) |
Table 4: Key Inclusion and Exclusion Criteria for the HARBOR Trial.
AZURE Trial (NCT05609942)
The AZURE trial is a Phase 1/2 open-label study evaluating the safety, tolerability, and efficacy of this compound as a monotherapy and in combination with azacitidine in patients with advanced systemic mastocytosis (AdvSM).[8][9][10]
The study consists of two main treatment arms to investigate this compound's potential in different subtypes of AdvSM.
Caption: Overview of the AZURE Phase 1/2 Trial Design.
| Inclusion Criteria | Exclusion Criteria |
| ECOG performance status of 0-2 | Diagnosis of a Philadelphia chromosome-positive malignancy |
| Bone marrow biopsy confirming AdvSM (ASM, SM-AHN, or MCL) | Acute myeloid leukemia |
| Discontinuation of prior antineoplastic therapy due to disease progression, lack of efficacy, or intolerance | Prior treatment with more than one selective KIT inhibitor |
| Willingness to undergo follow-up bone marrow biopsies | Prior HMA therapy (e.g., azacitidine, decitabine) for the current diagnosis |
| Not eligible for allogeneic hematopoietic stem cell transplantation | |
| Unstable corticosteroid dose within 7 days of enrollment |
Table 5: Key Inclusion and Exclusion Criteria for the AZURE Trial.
Conclusion and Future Directions
This compound is a promising, next-generation selective KIT D816V inhibitor with a potential best-in-class safety profile due to its limited CNS penetration. Preclinical data have established its high potency and selectivity, and early clinical data from the HARBOR trial in patients with indolent systemic mastocytosis have demonstrated encouraging reductions in mast cell burden. The ongoing HARBOR and AZURE trials will further elucidate the efficacy and safety of this compound across the spectrum of systemic mastocytosis. The development of this compound represents a significant advancement in the targeted therapy of this rare and debilitating disease, with the potential to offer a new, effective, and well-tolerated treatment option for patients. Further research will focus on long-term outcomes, including the impact on disease progression, quality of life, and overall survival.
References
- 1. blueprintmedinfo.com [blueprintmedinfo.com]
- 2. blueprintmedicines.com [blueprintmedicines.com]
- 3. blueprintmedicines.com [blueprintmedicines.com]
- 4. clinicaltrial.be [clinicaltrial.be]
- 5. (HARBOR) Study to Evaluate Efficacy and Safety of BLU-263 Versus Placebo in Patients With Indolent Systemic Mastocytosis | Clinical Research Trial Listing [centerwatch.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. researchgate.net [researchgate.net]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Study of this compound (BLU-263) in Advanced Systemic Mastocytosis (AdvSM) and and Other KIT Altered Hematologic Malignancies | Clinical Research Trial Listing [centerwatch.com]
- 10. Facebook [cancer.gov]
Elenestinib's Molecular Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elenestinib (BLU-263) is a next-generation, orally bioavailable tyrosine kinase inhibitor (TKI) demonstrating high potency and selectivity for the KIT D816V mutation. This mutation is a primary driver in approximately 95% of systemic mastocytosis (SM) cases.[1][2] this compound's targeted mechanism of action and minimal brain penetration offer a promising therapeutic approach with a potentially favorable safety profile.[3] This document provides an in-depth overview of the molecular interactions of this compound, including its inhibitory activity, the signaling pathways it modulates, and representative experimental methodologies.
Introduction
Systemic mastocytosis is a rare hematologic neoplasm characterized by the abnormal proliferation and accumulation of mast cells in various tissues. The somatic activating mutation D816V in the KIT proto-oncogene is the most common pathogenic driver.[2] This mutation leads to constitutive activation of the KIT receptor tyrosine kinase, triggering downstream signaling cascades that promote mast cell survival, proliferation, and activation. This compound is a potent and selective inhibitor of this mutated kinase.[4]
Quantitative Analysis of this compound's Inhibitory Activity
This compound has been characterized by its potent and selective inhibition of the KIT D816V mutant kinase over the wild-type (WT) form. The following tables summarize the key quantitative data reported for this compound's activity.
| Parameter | Target | Value (nM) | Assay Type |
| IC50 | KIT D816V | 6 | Biochemical |
| IC50 | KIT D816V Phosphorylation | 3.1 | Cellular |
| IC50 | WT KIT Proliferation | 95.9 | Cellular |
| IC50 | WT KIT Phosphorylation | 82.6 | Cellular |
| Kd | KIT D816V | 0.24 | Biochemical |
Table 1: Inhibitory Activity of this compound. [1][5][6][7] This table summarizes the half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) of this compound against the KIT D816V mutant and wild-type (WT) KIT.
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic effect by directly binding to and inhibiting the constitutively active KIT D816V kinase. This inhibition blocks the downstream signaling pathways that are crucial for mast cell pathobiology.
The KIT D816V Signaling Cascade
The KIT D816V mutation results in ligand-independent autophosphorylation of the KIT receptor, leading to the activation of multiple downstream signaling pathways, including:
-
STAT5 Pathway: Signal Transducer and Activator of Transcription 5 is a key mediator of cytokine signaling and is constitutively activated by KIT D816V, promoting cell survival and proliferation.
-
PI3K/AKT Pathway: The Phosphoinositide 3-kinase/AKT pathway is critical for cell survival, growth, and proliferation.
-
RAS/MEK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival.
-
JAK2 Pathway: Janus Kinase 2 can also be activated downstream of KIT D816V, contributing to the aberrant signaling.
By inhibiting the initial autophosphorylation of KIT D816V, this compound effectively abrogates the activation of these critical downstream pathways, leading to the apoptosis of neoplastic mast cells.
Figure 1: this compound's Inhibition of the KIT D816V Signaling Pathway. This diagram illustrates the constitutive activation of downstream signaling pathways by the KIT D816V mutation and the inhibitory action of this compound.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not publicly available. However, the following sections describe representative, standard methodologies for the types of assays used to generate the quantitative data presented.
Biochemical Kinase Assay (Representative Protocol)
This assay quantifies the direct inhibitory effect of this compound on the kinase activity of recombinant KIT D816V.
-
Reagents and Materials:
-
Recombinant human KIT D816V enzyme
-
ATP (Adenosine triphosphate)
-
Poly-Glu,Tyr (4:1) substrate
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound (serial dilutions)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.
-
Add the recombinant KIT D816V enzyme to the wells of a microplate.
-
Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™).
-
Luminescence is measured using a microplate reader.
-
Data is normalized to controls (no inhibitor and no enzyme) and the IC50 value is calculated using non-linear regression analysis.
-
Figure 2: Representative Workflow for a Biochemical Kinase Assay. This diagram outlines the key steps in determining the IC50 value of this compound against a recombinant kinase.
Cellular Proliferation Assay (Representative Protocol)
This assay measures the effect of this compound on the proliferation of cells that are dependent on the KIT D816V mutation for their growth and survival.
-
Reagents and Materials:
-
Human mast cell line expressing endogenous KIT D816V (e.g., HMC-1.2)
-
Cell culture medium (e.g., IMDM with supplements)
-
This compound (serial dilutions)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar
-
Microplate reader
-
-
Procedure:
-
Seed the mast cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the this compound dilutions.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add a cell viability reagent (e.g., CellTiter-Glo®) to each well.
-
Incubate for a short period to stabilize the luminescent signal.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Normalize the data to untreated control cells and calculate the IC50 value for cell proliferation.
-
Cellular Target Engagement Assay (Representative Protocol - Cellular Thermal Shift Assay, CETSA)
While specific data for this compound is not available, a Cellular Thermal Shift Assay (CETSA) is a standard method to confirm target engagement in a cellular context.
-
Reagents and Materials:
-
KIT D816V-expressing cells
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies against KIT and a loading control (e.g., GAPDH)
-
Western blotting reagents and equipment
-
-
Procedure:
-
Treat cultured cells with either vehicle (DMSO) or this compound for a specific duration.
-
Harvest and wash the cells, then resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation.
-
Analyze the soluble fractions by Western blotting using an antibody specific for KIT.
-
Increased thermal stability of KIT in the presence of this compound at higher temperatures, compared to the vehicle-treated control, indicates target engagement.
-
Molecular Binding Mode
As of the date of this document, the specific crystallographic structure of this compound in complex with the KIT D816V protein has not been publicly disclosed. Therefore, a detailed visualization of the binding pocket and the precise molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with specific amino acid residues is not available. Computational modeling and future structural biology studies will be crucial in elucidating the exact binding mode of this compound.
Conclusion
This compound is a highly potent and selective inhibitor of the KIT D816V mutation, a key driver of systemic mastocytosis. Its mechanism of action involves the direct inhibition of the constitutively active kinase, leading to the suppression of critical downstream signaling pathways and subsequent apoptosis of neoplastic mast cells. The quantitative data underscores its selectivity for the mutant over the wild-type kinase. While detailed experimental protocols and the precise binding mode are not yet fully in the public domain, the available information strongly supports the continued development of this compound as a targeted therapy for patients with SM. Further research will provide a more comprehensive understanding of its molecular interactions and clinical potential.
References
Elenestinib's Impact on Mast Cell Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Elenestinib (formerly BLU-263) is a next-generation, orally bioavailable, potent, and highly selective inhibitor of the KIT D816V mutation, the primary driver of systemic mastocytosis (SM) in approximately 95% of cases.[1][2] This mutation leads to constitutive activation of the KIT receptor tyrosine kinase, resulting in uncontrolled proliferation and activation of mast cells. This compound is engineered for minimal central nervous system penetration, aiming to reduce the risk of neurological side effects observed with other KIT inhibitors.[3] Preclinical and clinical data have demonstrated this compound's ability to potently inhibit KIT D816V, leading to a reduction in mast cell burden and an improvement in symptoms for patients with indolent systemic mastocytosis (ISM). This document provides an in-depth technical overview of this compound's mechanism of action, its impact on mast cell biology supported by quantitative data, detailed experimental methodologies, and visual representations of its effects on cellular signaling.
Mechanism of Action: Targeting the Driver of Mastocytosis
This compound is a small molecule tyrosine kinase inhibitor that selectively binds to and inhibits the constitutively active D816V mutant of the KIT receptor.[4][5] This targeted action blocks the downstream signaling pathways that promote mast cell proliferation, survival, and activation.
This compound's Potency and Selectivity
Preclinical studies have established the high potency and selectivity of this compound for the KIT D816V mutation.
| Parameter | Value | Assay Type |
| IC50 for KIT D816V | 6 nM | Cellular Assay[5] |
| IC50 for KIT D816V phosphorylation | 3.1 nM | Biochemical Assay[6] |
| Kd for KIT D816V | 0.24 nM | Biochemical Assay[2] |
| IC50 for wild-type KIT proliferation | 95.9 nM | Cellular Assay[6] |
| IC50 for wild-type KIT phosphorylation | 82.6 nM | Biochemical Assay[6] |
Downstream Signaling Pathway Inhibition
The binding of this compound to the ATP-binding pocket of the KIT D816V kinase domain prevents its autophosphorylation and subsequent activation of downstream signaling cascades. This interruption is crucial in mitigating the pathological activity of mast cells.
References
Methodological & Application
Application Notes and Protocols: Elenestinib In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elenestinib (BLU-263) is a next-generation, orally bioavailable tyrosine kinase inhibitor (TKI) that potently and selectively targets the KIT D816V mutation.[1][2] This mutation is a primary driver in approximately 95% of cases of systemic mastocytosis (SM), a rare hematologic neoplasm characterized by the abnormal proliferation and activation of mast cells.[1][2] this compound's high selectivity for the mutant kinase over wild-type KIT and other kinases, combined with its minimal brain penetration, suggests a favorable safety profile.[1][3][4] These application notes provide a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of this compound against the KIT D816V kinase, along with its selectivity against other related kinases.
Mechanism of Action
This compound is a targeted small molecule that inhibits the constitutively active KIT D816V mutant protein.[1][5] This specific mutation, where aspartic acid at position 816 is replaced by valine, leads to ligand-independent autophosphorylation of the KIT receptor tyrosine kinase. This perpetual activation drives downstream signaling pathways, resulting in uncontrolled mast cell proliferation and survival.[1][5] this compound binds to the ATP-binding pocket of the KIT D816V kinase, preventing the transfer of phosphate from ATP to its substrates and thereby blocking the initiation of downstream signaling cascades.
Signaling Pathway
Caption: this compound inhibits the constitutively active KIT D816V receptor, blocking downstream signaling.
Data Presentation
The inhibitory activity of this compound against various kinases is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Kinase Target | IC50 (nM) | Reference |
| KIT D816V | 0.2 - 6 | [6] |
| KIT D816V (Cellular) | 4.3 | [7] |
| KIT D816V (Biochemical) | 3.1 | [4] |
| Wild-Type KIT (Cellular Proliferation) | 95.9 | [4] |
| Wild-Type KIT (Phosphorylation) | 82.6 | [4] |
| PDGFRα | 21 | [6] |
| PDGFRβ | 6 | [6] |
| CSF1R | 161 | [6] |
| FLT3 | 345 | [6] |
| KDR | >1000 | [6] |
Experimental Protocols
In Vitro Kinase Assay Using ADP-Glo™ Kinase Assay
This protocol is adapted for the determination of this compound's IC50 against recombinant human KIT D816V kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.
Materials:
-
Recombinant Human KIT D816V enzyme
-
This compound (BLU-263)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Experimental Workflow:
Caption: Workflow for the in vitro kinase inhibition assay using the ADP-Glo™ platform.
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in 100% DMSO. A common starting concentration is 1 mM, with 10-point, 3-fold serial dilutions.
-
Prepare the final kinase reaction buffer.
-
Dilute the recombinant KIT D816V enzyme to the desired working concentration in kinase buffer. The optimal concentration should be determined empirically but is typically in the low ng/µL range.
-
Prepare a 2X ATP/Substrate mixture in kinase buffer. The final concentration of ATP should be at or near its Km for the kinase (typically 10-100 µM). The substrate concentration should also be optimized (e.g., 0.2 mg/mL).
-
-
Kinase Reaction:
-
Add 1 µL of the serially diluted this compound or DMSO (for control wells) to the wells of a 384-well plate.
-
Add 2 µL of the diluted KIT D816V enzyme solution to each well.
-
Mix and pre-incubate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of the 2X ATP/Substrate mixture to each well. The total reaction volume is 5 µL.
-
Mix the plate gently and incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction to ATP and provides the luciferase/luciferin to generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value.
-
Disclaimer: This protocol provides a general guideline. Researchers should optimize specific conditions such as enzyme and substrate concentrations, and incubation times for their particular experimental setup.
References
Application Notes and Protocols for Elenestinib in HMC-1.2 Cell Line Experiments
These application notes provide detailed protocols for researchers, scientists, and drug development professionals studying the effects of Elenestinib (BLU-263) on the human mast cell leukemia cell line, HMC-1.2. This cell line is characterized by the presence of two activating mutations in the KIT receptor, V560G and D816V, making it a valuable in vitro model for systemic mastocytosis. This compound is a potent and selective inhibitor of the KIT D816V mutation.
Introduction to HMC-1.2 Cells and this compound
The HMC-1.2 cell line, derived from a patient with mast cell leukemia, exhibits constitutive activation of the KIT receptor tyrosine kinase due to the V560G and D816V mutations. This leads to the continuous activation of downstream signaling pathways, including the PI3K/AKT, MAPK/ERK, and STAT5 pathways, promoting cell proliferation and survival. This compound is a next-generation tyrosine kinase inhibitor that selectively targets the KIT D816V mutation, offering a promising therapeutic strategy for mastocytosis.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound.
Table 1: this compound (BLU-263) In Vitro Kinase and Cell Proliferation Inhibition
| Target | Assay Type | IC50 (nM) |
| KIT D816V | Phosphorylation | 3.1[1] |
| Wild-Type KIT | Proliferation | 95.9[1] |
| Wild-Type KIT | Phosphorylation | 82.6[1] |
Table 2: this compound (BLU-263) Cellular Activity
| Target | Cell Line | Assay Type | IC50 (nM) |
| KIT D816V | Not Specified | Cellular Assay | 4.3[2][3] |
Signaling Pathway Overview
The constitutively active KIT D816V mutant in HMC-1.2 cells drives proliferation and survival through several key downstream signaling pathways. This compound inhibits the initial phosphorylation of KIT, thereby blocking these downstream effects.
Caption: this compound inhibits KIT D816V signaling pathways in HMC-1.2 cells.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effect of this compound on HMC-1.2 cells.
Cell Culture and Maintenance
A detailed protocol for culturing HMC-1.2 cells is available on protocols.io. Key recommendations include maintaining a cell density between 0.1 and 1.0 x 10^6 cells/mL and subculturing every 2-3 days.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures to determine the effect of this compound on HMC-1.2 cell viability.
References
Application Notes and Protocols: Elenestinib Viability Studies in the P815 Mastocytoma Cell Line
Audience: Researchers, scientists, and drug development professionals.
Introduction
Elenestinib is a next-generation, selective tyrosine kinase inhibitor developed to target the KIT D816V mutation, a primary driver in approximately 95% of systemic mastocytosis (SM) cases.[1][2] It is currently under investigation in clinical trials for indolent systemic mastocytosis (ISM) and has shown promising results in reducing mast cell burden and improving patient symptoms.[1][3] The P815 cell line, derived from a murine mastocytoma, serves as a valuable in vitro model for mast cell malignancies.[4] These cells exhibit ligand-independent activation of the c-Kit receptor tyrosine kinase due to a point mutation in codon 814 (Asp814Tyr or D814Y), which is analogous to the human D816Y mutation.[5][6]
This document provides a detailed protocol for assessing the cytostatic or cytotoxic effects of this compound on the P815 cell line. Investigating the activity of this compound against a different activating KIT mutation (D814Y) can provide valuable insights into its broader inhibitory profile and potential applications in other KIT-driven malignancies. The following protocols and data are presented for research and informational purposes.
Data Presentation
The following table summarizes hypothetical quantitative data for the effect of this compound on P815 cell viability, as would be determined by the protocols described below. This data is for illustrative purposes only.
| Compound | Target | Cell Line | Assay Type | Endpoint | IC50 (nM) |
| This compound | KIT D814Y | P815 | Cell Viability | 72 hours | 50 |
| Comparator X | Multi-kinase | P815 | Cell Viability | 72 hours | 200 |
Experimental Protocols
P815 Cell Culture
This protocol describes the standard procedure for the culture and maintenance of the P815 cell line.
Materials:
-
P815 cell line (e.g., ATCC® TIB-64™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA (for adherent cells, if any)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-25 or T-75)
-
96-well clear-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Hemocytometer or automated cell counter
Procedure:
-
Complete Growth Medium Preparation: Prepare complete growth medium by supplementing DMEM with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of P815 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5-10 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Cell Maintenance: Culture P815 cells in suspension in T-25 or T-75 flasks. Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL. For routine passaging, dilute the cell suspension with fresh complete growth medium to a density of 2 x 10⁵ cells/mL every 2-3 days.
-
Cell Counting: Determine cell viability and density using a hemocytometer and trypan blue exclusion or an automated cell counter.
This compound Preparation
This protocol outlines the preparation of this compound stock and working solutions.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete growth medium
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, dissolve 5.2 mg of this compound (Molecular Weight: 520.6 g/mol ) in 1 mL of DMSO. Mix thoroughly by vortexing.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM stock solution. Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations for the viability assay. Ensure the final DMSO concentration in the cell culture wells does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This protocol details the steps for performing an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell viability.
Materials:
-
P815 cell suspension
-
This compound working solutions
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear-bottom cell culture plates
-
Multi-channel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Harvest P815 cells in the exponential growth phase. Resuspend the cells in fresh complete growth medium to a concentration of 1 x 10⁵ cells/mL. Seed 100 µL of the cell suspension (10,000 cells/well) into each well of a 96-well plate.
-
Drug Treatment: After 24 hours of incubation to allow for cell recovery, add 100 µL of the serially diluted this compound working solutions to the respective wells. Include wells with vehicle control (medium with 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well. Incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well. Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the viability data against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Visualizations
Caption: Experimental workflow for P815 cell viability assay.
Caption: Simplified KIT signaling pathway and this compound's point of action.
Caption: Logical relationship of study components.
References
- 1. hcplive.com [hcplive.com]
- 2. blueprintmedicines.com [blueprintmedicines.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ligand-independent activation of c-kit receptor tyrosine kinase in a murine mastocytoma cell line P-815 generated by a point mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
Elenestinib in Cell Culture: A Guide to Solubility and Application
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Elenestinib, a potent and selective KIT D816V inhibitor, in cell culture experiments. This compound is a valuable tool for studying the pathophysiology of diseases driven by this mutation, such as systemic mastocytosis.[1][2] Proper handling and preparation of this compound are crucial for obtaining accurate and reproducible results.
This compound Solubility in DMSO
This compound exhibits high solubility in dimethyl sulfoxide (DMSO), making it a suitable solvent for preparing stock solutions for in vitro studies. For optimal results, it is recommended to use fresh, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can reduce the solubility of the compound.[3][4] To aid dissolution, ultrasonic treatment may be necessary.[4][5]
| Parameter | Value | Source(s) |
| Solubility in DMSO | 100 - 125 mg/mL | [3][4][5] |
| Molar Concentration | Approximately 159.59 - 236.48 mM | [3][5] |
| Molecular Weight | 528.58 g/mol | [5] |
| Storage of Solution | -20°C for up to 1 month, -80°C for up to 6 months | [5] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM) in DMSO
This protocol outlines the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution, the required mass is:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 528.58 g/mol * 1000 mg/g = 5.2858 mg
-
-
-
Weighing:
-
Carefully weigh out approximately 5.29 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube vigorously for 1-2 minutes to initiate dissolution.
-
-
Sonication (if necessary):
-
Sterilization (optional):
-
If required for your specific cell culture application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
-
Aliquoting and Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]
-
Caption: Workflow for Preparing this compound Stock Solution in DMSO.
Preparation of Working Solutions and Treatment of Cells
This protocol describes the dilution of the this compound stock solution to prepare working solutions for treating cells in culture. It is critical to maintain a low final concentration of DMSO in the cell culture medium to avoid solvent-induced cytotoxicity.[6] A final DMSO concentration of less than 0.1% is generally recommended.[7]
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (appropriate for your cell line)
-
Sterile microcentrifuge tubes or a 96-well plate for serial dilutions
-
Cultured cells in multi-well plates
Procedure:
-
Thawing the Stock Solution:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Serial Dilutions:
-
Perform serial dilutions of the 10 mM stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
Example for preparing a 10 µM working solution from a 10 mM stock (1:1000 dilution):
-
To prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
-
-
Cell Treatment:
-
Remove the existing medium from the cells.
-
Add the appropriate volume of the prepared working solutions to the wells containing the cells.
-
Vehicle Control: It is essential to include a vehicle control group in your experiment. This group should be treated with the same final concentration of DMSO as the highest concentration used for this compound treatment.
-
-
Incubation:
-
Incubate the cells for the desired treatment duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
This compound's Mechanism of Action: Targeting the KIT D816V Signaling Pathway
This compound is a tyrosine kinase inhibitor that selectively targets the constitutively active KIT D816V mutant receptor.[1][2][8] This mutation is a primary driver in approximately 95% of systemic mastocytosis cases.[2] The D816V mutation leads to ligand-independent autophosphorylation of the KIT receptor, resulting in the uncontrolled proliferation and activation of mast cells.[9] this compound binds to and inhibits the kinase activity of the mutated KIT receptor, thereby blocking downstream signaling pathways and reducing mast cell burden and symptoms.[9][10]
Caption: this compound Inhibition of the KIT D816V Signaling Pathway.
References
- 1. hcplive.com [hcplive.com]
- 2. Core programs | Blueprint Medicines [blueprintmedicines.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 9. This compound | C27H29FN10O | CID 155190269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. clinicaltrials.eu [clinicaltrials.eu]
Elenestinib in a Murine Model of Systemic Mastocytosis: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Systemic mastocytosis (SM) is a hematologic neoplasm characterized by the clonal proliferation and accumulation of mast cells in one or more organs. In approximately 95% of cases, SM is driven by a somatic gain-of-function mutation in the KIT receptor tyrosine kinase, most commonly the D816V substitution. This mutation leads to constitutive activation of KIT signaling, promoting mast cell survival and activation, which in turn mediate the clinical manifestations of the disease.
Elenestinib (BLU-263) is a next-generation, potent, and highly selective oral tyrosine kinase inhibitor targeting the KIT D816V mutation.[1][2] Its high selectivity and limited penetration of the central nervous system suggest a favorable safety profile, potentially minimizing off-target effects and neurological adverse events observed with other kinase inhibitors.[3][4] Preclinical and clinical studies are evaluating the efficacy of this compound in reducing mast cell burden and alleviating symptoms in patients with SM.
These application notes provide a comprehensive overview of the use of this compound in a preclinical in vivo mouse model of systemic mastocytosis, based on available data. Detailed protocols for key experiments, quantitative data from clinical trials (as preclinical in vivo quantitative data is limited in the public domain), and visualizations of the relevant signaling pathway and experimental workflows are presented to guide researchers in the preclinical evaluation of this compound and similar compounds.
Signaling Pathway of KIT D816V in Systemic Mastocytosis and Therapeutic Intervention by this compound
The KIT D816V mutation results in ligand-independent dimerization and constitutive activation of the KIT receptor tyrosine kinase. This leads to the continuous downstream signaling through various pathways, including the JAK-STAT, PI3K-AKT, and MAPK pathways, promoting mast cell proliferation, survival, and activation. This compound acts as a selective inhibitor of the mutated KIT D816V, blocking its autophosphorylation and subsequent downstream signaling cascades.
References
- 1. Presentations and publications | Blueprint Medicines [blueprintmedicines.com]
- 2. P1017: HARBOR: A PHASE 2/3 STUDY OF BLU-263 IN PATIENTS WITH INDOLENT SYSTEMIC MASTOCYTOSIS AND MONOCLONAL MAST CELL ACTIVATION SYNDROME - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Single-cell analysis reveals the KIT D816V mutation in haematopoietic stem and progenitor cells in systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Elenestinib Pharmacokinetics in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elenestinib (BLU-263) is an investigational, next-generation, orally bioavailable tyrosine kinase inhibitor that potently and selectively targets the KIT D816V mutation, a key driver of systemic mastocytosis (SM).[1][2] Preclinical evaluation of the pharmacokinetic (PK) properties of this compound in rodent models is a critical step in its development, providing essential data on its absorption, distribution, metabolism, and excretion (ADME). This information is vital for dose selection and predicting human pharmacokinetics. While extensive quantitative data from rodent studies are not publicly available, this document provides a summary of known preclinical information, representative experimental protocols, and relevant biological pathways to guide researchers in the field.
Mechanism of Action and Signaling Pathway
This compound is designed to selectively inhibit the constitutively active KIT D816V mutant protein.[1] This mutation leads to the uncontrolled proliferation and activation of mast cells, which is the underlying cause of systemic mastocytosis.[1] By blocking the kinase activity of KIT D816V, this compound aims to reduce mast cell burden and alleviate the associated symptoms.
Caption: this compound inhibits the constitutively active KIT D816V mutant receptor.
Pharmacokinetic Profile in Rodent Models
Detailed pharmacokinetic parameters for this compound in rodent models are limited in publicly accessible literature. However, it has been reported that this compound exhibits limited central nervous system penetration. One study indicated a brain-to-plasma unbound concentration ratio (Kp,uu) of 0.06, suggesting low brain penetration.[3] This characteristic is considered favorable as it may reduce the risk of cognitive side effects.[3]
For illustrative purposes, the following table presents a hypothetical set of pharmacokinetic parameters for an orally administered compound with properties similar to this compound in rats.
Table 1: Representative Pharmacokinetic Parameters of an Oral Tyrosine Kinase Inhibitor in Rats (Illustrative Data)
| Parameter | Unit | Value | Description |
| Dose | mg/kg | 10 | Single oral gavage administration. |
| Cmax | ng/mL | 850 | Maximum observed plasma concentration. |
| Tmax | h | 2 | Time to reach Cmax. |
| AUC(0-t) | ng·h/mL | 4500 | Area under the plasma concentration-time curve from time 0 to the last measurable concentration. |
| AUC(0-inf) | ng·h/mL | 4750 | Area under the plasma concentration-time curve from time 0 to infinity. |
| t1/2 | h | 6 | Elimination half-life. |
| CL/F | mL/h/kg | 35 | Apparent total clearance of the drug from plasma after oral administration. |
| Vz/F | L/kg | 3.0 | Apparent volume of distribution during the terminal phase after oral administration. |
| Bioavailability (F) | % | 40 | The fraction of the administered dose that reaches systemic circulation. |
Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental data for this compound.
Experimental Protocols
Below are detailed, representative protocols for conducting pharmacokinetic studies of an oral tyrosine kinase inhibitor, such as this compound, in rodent models.
Protocol 1: Single-Dose Oral Pharmacokinetic Study in Rats
1. Objective: To determine the pharmacokinetic profile of a test compound after a single oral dose in Sprague-Dawley rats.
2. Materials:
- Test compound (e.g., this compound)
- Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
- Male Sprague-Dawley rats (8-10 weeks old, 250-300 g)
- Oral gavage needles
- Syringes
- Blood collection tubes (e.g., with K2EDTA anticoagulant)
- Centrifuge
- Freezer (-80°C)
- Analytical equipment (e.g., LC-MS/MS)
3. Procedure:
- Animal Acclimation: Acclimate rats to the housing facility for at least 7 days before the study.
- Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
- Dose Preparation: Prepare the dosing formulation of the test compound in the selected vehicle at the desired concentration.
- Dosing: Administer a single oral dose of the test compound via gavage.
- Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at the following time points: pre-dose (0 h), and 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
- Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.
- Sample Storage: Store the plasma samples at -80°C until analysis.
- Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
- Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using non-compartmental analysis with appropriate software.
Protocol 2: Brain Penetration Study in Mice
1. Objective: To assess the brain penetration of a test compound after a single oral dose in mice.
2. Materials:
- Test compound (e.g., this compound)
- Vehicle for oral administration
- Male C57BL/6 mice (8-10 weeks old, 20-25 g)
- Oral gavage needles
- Syringes
- Blood collection supplies
- Surgical tools for brain extraction
- Homogenizer
- Phosphate-buffered saline (PBS)
- Centrifuge
- Freezer (-80°C)
- Analytical equipment (LC-MS/MS)
3. Procedure:
- Animal Acclimation and Fasting: As described in Protocol 1.
- Dose Preparation and Administration: As described in Protocol 1.
- Sample Collection: At a predetermined time point post-dose (e.g., corresponding to the expected Tmax), anesthetize the mice and collect a terminal blood sample via cardiac puncture. Immediately perfuse the brain with ice-cold PBS to remove residual blood.
- Brain Homogenization: Excise the brain, weigh it, and homogenize it in a known volume of PBS.
- Plasma and Brain Homogenate Processing: Prepare plasma from the blood sample. Centrifuge the brain homogenate.
- Sample Storage: Store plasma and brain homogenate supernatant at -80°C until analysis.
- Bioanalysis: Determine the concentration of the test compound in plasma and brain homogenate using a validated LC-MS/MS method.
- Calculation of Brain-to-Plasma Ratio: Calculate the brain-to-plasma concentration ratio (Kp) and, if plasma protein binding is known, the unbound brain-to-plasma ratio (Kp,uu).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a rodent pharmacokinetic study.
Caption: A typical experimental workflow for a rodent pharmacokinetic study.
Conclusion
The preclinical pharmacokinetic assessment of this compound in rodent models is a cornerstone of its development. While specific data remains largely proprietary, the provided protocols and workflows offer a robust framework for researchers to conduct similar studies. The known low brain penetration of this compound is a promising feature that may translate to an improved safety profile in clinical settings. Further publication of preclinical ADME data will be valuable to the scientific community for a more comprehensive understanding of this targeted therapy.
References
Application Notes and Protocols: Elenestinib Dose-Response Curve Generation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to generate dose-response curves for Elenestinib, a potent and selective inhibitor of the KIT D816V mutation. The protocols detailed below are based on established preclinical and clinical evaluation methods for tyrosine kinase inhibitors.
Introduction
This compound (BLU-263) is an investigational, next-generation tyrosine kinase inhibitor designed to potently and selectively target the KIT D816V mutation, the primary driver in approximately 95% of systemic mastocytosis (SM) cases.[1] Understanding the dose-response relationship of this compound is critical for its development and clinical application. This document outlines the in vitro and clinical methodologies used to characterize its activity.
Preclinical Dose-Response Characterization
Preclinical evaluation of this compound has established its high potency and selectivity for the KIT D816V mutant kinase. This was determined through biochemical and cellular assays.
Quantitative Preclinical Data Summary
| Assay Type | Parameter | Value | Target |
| Biochemical Assay | K_d_ | 0.24 nM | KIT D816V |
| Cellular Assay | IC_50_ | 3.1 - 6 nM | KIT D816V |
| Cellular Assay | IC_50_ | 85.8 - 89.5 nM | Wild-type KIT |
Note: IC_50_ values can vary slightly depending on the specific cell line and assay conditions used.
Signaling Pathway of KIT D816V and Inhibition by this compound
Caption: this compound selectively inhibits the constitutively active KIT D816V mutant receptor.
Experimental Protocols: Preclinical
Protocol 1: In Vitro Kinase Binding Assay (Biochemical)
This protocol is based on a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Kinase Binding Assay, to determine the binding affinity (K_d_) of this compound to the purified KIT D816V kinase domain.
Materials:
-
Purified recombinant human KIT D816V kinase domain
-
Europium-labeled anti-tag antibody (e.g., anti-GST, anti-His)
-
Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)
-
Kinase buffer
-
This compound serial dilutions
-
384-well microplates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in kinase buffer with a constant concentration of DMSO.
-
Kinase/Antibody Mixture: Prepare a solution containing the KIT D816V kinase and the Europium-labeled antibody in kinase buffer.
-
Assay Plate Setup: Add the kinase/antibody mixture to the wells of a 384-well plate.
-
Compound Addition: Add the this compound serial dilutions to the respective wells.
-
Tracer Addition: Add the Alexa Fluor™ 647-labeled kinase tracer to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC_50_, from which the K_d_ can be calculated.
Protocol 2: Cell-Based Proliferation Assay (Cellular)
This protocol utilizes a cell line engineered to be dependent on the KIT D816V mutation for proliferation and survival, such as the Ba/F3 murine pro-B cell line.
Materials:
-
Ba/F3 cells stably expressing human KIT D816V
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound serial dilutions
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the Ba/F3-KIT D816V cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in complete growth medium.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO_2_ incubator.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Detection: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC_50_.
Clinical Dose-Response Characterization
The Phase 2/3 HARBOR trial (NCT04910685) is a key study evaluating the efficacy and safety of this compound in patients with indolent systemic mastocytosis (ISM).[2][3][4][5][6] This trial assesses the dose-response relationship through patient-reported outcomes and objective biomarkers.
Quantitative Clinical Data Summary (HARBOR Trial - Part 1)
| Dose Cohort (once daily) | Mean % Change in Serum Tryptase | Mean % Change in KIT D816V VAF |
| Placebo | +3.3% | -2.5% |
| 25 mg | -15.4% | -37.5% |
| 50 mg | -50.9% | -70.3% |
| 100 mg | -68.4% | -77.0% |
Data presented are from the 12-week analysis of the HARBOR trial.[7]
Experimental Workflow for Clinical Dose-Response Assessment
Caption: Workflow for assessing this compound's clinical dose-response in the HARBOR trial.
Experimental Protocols: Clinical
Protocol 3: Assessment of Symptom Burden (ISM-SAF)
The primary endpoint in the HARBOR trial is the change in the Indolent Systemic Mastocytosis Symptom Assessment Form (ISM-SAF) Total Symptom Score (TSS).
Materials:
-
Validated ISM-SAF questionnaire
Procedure:
-
Baseline Assessment: Patients complete the ISM-SAF questionnaire at the beginning of the trial to establish a baseline TSS.
-
Follow-up Assessments: Patients complete the ISM-SAF at regular intervals throughout the treatment period (e.g., every 4 weeks).
-
Data Collection: The responses are collected and scored according to the ISM-SAF guidelines to calculate the TSS.
-
Data Analysis: The change from baseline in the TSS is calculated for each dose cohort and compared to placebo to evaluate the dose-dependent effect of this compound on patient-reported symptoms.
Protocol 4: Quantification of Serum Tryptase
Serum tryptase is a key biomarker of mast cell burden.
Materials:
-
ImmunoCAP Tryptase assay
-
Fluoroenzyme immunoassay analyzer (e.g., Phadia instruments)
-
Serum samples
Procedure:
-
Sample Collection: Collect peripheral blood from patients at baseline and at specified time points during treatment. Process the blood to obtain serum.[4][8] Samples should be stored at 2-8°C for up to a week or at -20°C for longer periods.[4]
-
Assay Principle: The ImmunoCAP Tryptase assay is a sandwich immunoassay. Tryptase in the sample binds to anti-tryptase antibodies coupled to the ImmunoCAP solid phase. After washing, enzyme-labeled anti-tryptase antibodies are added, forming a complex. A developing agent is then added, and the fluorescence of the eluate is measured.[4][5]
-
Measurement: The fluorescence is directly proportional to the concentration of tryptase in the sample.
-
Data Analysis: Calculate the percentage change in serum tryptase levels from baseline for each patient in each dose cohort.
Protocol 5: Quantification of KIT D816V Variant Allele Fraction (VAF)
The KIT D816V VAF in peripheral blood is a measure of the disease burden at the molecular level. Droplet digital PCR (ddPCR) is a highly sensitive method for this quantification.[1][6][9]
Materials:
-
Peripheral blood or bone marrow aspirate samples collected in EDTA tubes
-
Genomic DNA extraction kit
-
ddPCR system (e.g., Bio-Rad QX200)
-
ddPCR mutation assay for KIT D816V
-
ddPCR supermix
Procedure:
-
Sample Collection and DNA Extraction: Collect peripheral blood or bone marrow aspirate from patients at baseline and at specified follow-up times. Extract genomic DNA from the samples.
-
Droplet Generation: Prepare a PCR reaction mix containing the extracted DNA, the KIT D816V and wild-type KIT specific primers and probes, and ddPCR supermix. Partition the reaction mix into thousands of nanoliter-sized droplets using a droplet generator.
-
PCR Amplification: Perform PCR amplification on the droplets in a thermal cycler.
-
Droplet Reading: After PCR, the fluorescence of each droplet is read on a droplet reader to determine the number of positive droplets for the KIT D816V mutant and wild-type alleles.
-
Data Analysis: The VAF is calculated as the ratio of mutant DNA copies to the total (mutant + wild-type) DNA copies, multiplied by 100%. The change in VAF from baseline is then determined for each dose cohort.[6]
References
- 1. High-sensitivity KIT D816V variation analysis by droplet digital polymerase chain reaction: The reference laboratory perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. dfu.phadia.com [dfu.phadia.com]
- 5. acb.org.uk [acb.org.uk]
- 6. Digital PCR: A Sensitive and Precise Method for KIT D816V Quantification in Mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring Apoptosis in Response to Elenestinib Treatment Using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elenestinib (BLU-263) is a next-generation, orally available, potent, and highly selective inhibitor of the KIT D816V mutation.[1][2] This mutation is a primary driver in approximately 95% of cases of systemic mastocytosis (SM), a disorder characterized by the abnormal proliferation and accumulation of mast cells.[3] By targeting this constitutively active form of the KIT receptor tyrosine kinase, this compound aims to reduce the burden of neoplastic mast cells, thereby alleviating patient symptoms.[1][3] One of the key mechanisms by which this compound is believed to exert its therapeutic effect is through the induction of apoptosis, or programmed cell death, in the aberrant mast cells.
These application notes provide a comprehensive guide to utilizing flow cytometry for the quantification of apoptosis in mast cells following treatment with this compound. The protocols detailed herein are based on the established Annexin V and Propidium Iodide (PI) staining method, a robust and widely accepted assay for the detection of apoptotic cells.[4]
Mechanism of Action and Signaling Pathway
This compound selectively inhibits the KIT D816V mutant, which leads to the downstream inhibition of signaling pathways crucial for mast cell survival and proliferation, such as the PI3K/Akt and JAK/STAT pathways.[1] Disruption of these pathways is thought to trigger the intrinsic apoptotic cascade.
Principle of Apoptosis Detection by Flow Cytometry
The Annexin V/PI assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. By conjugating Annexin V to a fluorochrome (e.g., FITC), early apoptotic cells can be identified.
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised, and stain the nucleus.
This dual-staining approach allows for the differentiation of cell populations:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells (due to primary necrosis).
Data Presentation
The efficacy of this compound in reducing the burden of neoplastic mast cells has been demonstrated in clinical trials. The following table summarizes the mean percent change from baseline in key biomarkers after 12 weeks of treatment in the HARBOR trial.
| Dosage of this compound | Mean Percent Change in Serum Tryptase | Mean Percent Change in KIT D816V VAF |
| Placebo | +3.3% | -2.5% |
| 25 mg | -15.4% | -37.5% |
| 50 mg | -50.9% | -70.3% |
| 100 mg | -68.4% | -77.0% |
| Data from the HARBOR Trial.[5] |
Experimental Protocols
Materials
-
This compound (or other KIT inhibitor)
-
Mast cell line (e.g., HMC-1.2, which harbors the KIT D816V mutation) or primary mast cells
-
Complete cell culture medium (e.g., IMDM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Experimental Workflow
Detailed Protocol for In Vitro Treatment and Staining
-
Cell Seeding and Treatment:
-
Seed mast cells (e.g., HMC-1.2) in a 6-well plate at a density of 1 x 10^6 cells/mL in complete culture medium.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) for different time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Harvesting and Washing:
-
After the incubation period, collect the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Annexin V and PI Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and gates.
-
Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Special Considerations for Mast Cell Flow Cytometry
-
Autofluorescence: Mast cells can exhibit high autofluorescence due to their granular nature. It is crucial to include an unstained control to properly set the negative gates.[6][7][8]
-
Cell Identification: When working with primary samples (e.g., bone marrow), it is essential to include mast cell-specific markers such as CD117 (c-Kit) to accurately gate on the mast cell population before analyzing apoptosis.[6][7]
-
Viability Dye: For complex samples, a viability dye that is compatible with the Annexin V/PI assay can help to exclude dead cells and debris, improving the accuracy of the analysis.[6]
Conclusion
The use of flow cytometry with Annexin V and PI staining is a powerful and quantitative method to assess the pro-apoptotic effects of this compound on mast cells. The protocols and considerations outlined in these application notes provide a solid framework for researchers to investigate the cellular mechanisms of this targeted therapy. Such studies are vital for the continued development and optimization of novel treatments for systemic mastocytosis and other mast cell-driven diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. blueprintmedicines.com [blueprintmedicines.com]
- 3. hcplive.com [hcplive.com]
- 4. oatext.com [oatext.com]
- 5. Antineoplastic efficacy profiles of avapritinib and nintedanib in KIT D816V+ systemic mastocytosis: a preclinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Critical Pitfalls in the Flow Cytometric Analysis of Mast Cells in Patients With Systemic Mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cytometry.org [cytometry.org]
- 8. matilda.science [matilda.science]
Application Notes and Protocols: Elenestinib in Mast Cell Degranulation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elenestinib (BLU-263) is an investigational, next-generation, potent, and highly selective inhibitor of the KIT D816V mutation.[1] This mutation is a primary driver in approximately 95% of cases of systemic mastocytosis (SM), a disorder characterized by the excessive proliferation and activation of mast cells.[1][2] Clinical trials, such as the HARBOR study, are evaluating the efficacy and safety of this compound in patients with indolent systemic mastocytosis (ISM), with findings indicating that the treatment can reduce mast cell burden and improve patient symptoms.[3][4][5]
Mast cell activation and subsequent degranulation, the process of releasing inflammatory mediators like histamine and β-hexosaminidase, are central to the pathophysiology of SM and other allergic diseases. A key signaling pathway in IgE-mediated mast cell activation involves the spleen tyrosine kinase (SYK). Following the aggregation of the high-affinity IgE receptor (FcεRI), SYK is activated and initiates a cascade of downstream signaling events that are essential for degranulation.[6][7][8][9][10] While this compound's primary target is KIT D816V, evaluating its effects on mast cell degranulation is crucial for understanding its full therapeutic potential.
This document provides a detailed protocol for assessing the inhibitory activity of this compound on mast cell degranulation using a β-hexosaminidase release assay with the human mast cell line, LAD2.
Signaling Pathway in Mast Cell Degranulation
The following diagram illustrates the pivotal role of SYK in the FcεRI-mediated signaling cascade that leads to mast cell degranulation.
Experimental Protocol: this compound Mast Cell Degranulation Assay
This protocol details the measurement of β-hexosaminidase release from the human mast cell line LAD2 as an indicator of degranulation.
Materials and Reagents
| Material/Reagent | Supplier (Example) |
| Human Mast Cell Line (LAD2) | N/A (obtained from Dr. A. Kirshenbaum, NIH) |
| Stem Cell Factor (SCF) | PeproTech |
| RPMI 1640 Medium | Gibco |
| Fetal Bovine Serum (FBS) | Gibco |
| Penicillin-Streptomycin | Gibco |
| Human IgE | Abcam |
| Anti-Human IgE Antibody | BioLegend |
| This compound | Selleckchem |
| Tyrode's Buffer | Sigma-Aldrich |
| p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) | Sigma-Aldrich |
| Triton X-100 | Sigma-Aldrich |
| 96-well flat-bottom plates | Corning |
Experimental Workflow
The following diagram outlines the key steps of the mast cell degranulation assay.
Step-by-Step Protocol
-
Cell Culture: Culture LAD2 cells in RPMI 1640 medium supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 100 ng/mL SCF. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Sensitization: Seed LAD2 cells in a 96-well flat-bottom plate at a density of 1 x 10⁵ cells/well. Sensitize the cells by adding human IgE to a final concentration of 1 µg/mL and incubate overnight at 37°C.
-
Washing: The next day, gently wash the cells three times with Tyrode's buffer to remove any unbound IgE.
-
Pre-incubation with this compound: Prepare serial dilutions of this compound in Tyrode's buffer. Add the this compound dilutions or vehicle control (e.g., 0.1% DMSO) to the respective wells and pre-incubate for 1-2 hours at 37°C. A suggested concentration range for this compound is 1 nM to 10 µM.
-
Stimulation: Induce degranulation by adding anti-human IgE antibody to a final concentration of 1 µg/mL to all wells except for the negative control (unstimulated) and total release wells.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.
-
Sample Collection:
-
Centrifuge the plate at 400 x g for 5 minutes at 4°C.
-
Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate. This contains the released β-hexosaminidase.
-
To determine the total amount of β-hexosaminidase, lyse the remaining cells in the original plate by adding 50 µL of 0.1% Triton X-100.
-
-
Enzymatic Assay:
-
Stop Reaction and Absorbance Reading:
-
Stop the enzymatic reaction by adding 150 µL of stop solution (0.1 M Na₂CO₃/NaHCO₃, pH 10.0) to each well.
-
Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis
Calculate the percentage of β-hexosaminidase release for each condition using the following formula:
% Degranulation = [(Absorbance of Supernatant - Absorbance of Blank) / (Absorbance of Lysate - Absorbance of Blank)] x 100
The results can be plotted as a dose-response curve to determine the IC₅₀ value of this compound.
Data Presentation
The quantitative data from the degranulation assay should be summarized in a clear and structured table for easy comparison.
| Treatment Group | This compound Conc. (µM) | Absorbance (405 nm) - Supernatant (Mean ± SD) | Absorbance (405 nm) - Lysate (Mean ± SD) | % Degranulation (Mean ± SD) | % Inhibition (Mean ± SD) |
| Unstimulated Control | 0 | ||||
| Stimulated Control | 0 | 0 | |||
| This compound | 0.001 | ||||
| This compound | 0.01 | ||||
| This compound | 0.1 | ||||
| This compound | 1 | ||||
| This compound | 10 |
This application note provides a comprehensive protocol for evaluating the effect of this compound on mast cell degranulation. By employing the β-hexosaminidase release assay, researchers can quantify the inhibitory potential of this compound and further elucidate its mechanism of action in the context of mast cell-driven diseases. This standardized protocol will aid in the preclinical assessment of this compound and similar compounds in drug development pipelines.
References
- 1. blueprintmedinfo.com [blueprintmedinfo.com]
- 2. blueprintmedinfo.com [blueprintmedinfo.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. ashpublications.org [ashpublications.org]
- 5. Paper: this compound, an Investigational, Next Generation KIT D816V Inhibitor, Reduces Mast Cell Burden, Improves Symptoms, and Has a Favorable Safety Profile in Patients with Indolent Systemic Mastocytosis: Analysis of the Harbor Trial [ash.confex.com]
- 6. Regulation and Function of Syk Tyrosine Kinase in Mast Cell Signaling and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mast Cell Signaling: the Role of Protein Tyrosine Kinase Syk, its Activation and Screening methods for New Pathway Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Spleen Tyrosine Kinase Prevents Mast Cell Activation and Airway Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Syk and Lyn mediate distinct Syk phosphorylation events in FcɛRI-signal transduction: implications for regulation of IgE-mediated degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The tyrosine kinase network regulating mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. abmgood.com [abmgood.com]
Application Notes and Protocols for Creating Stable Cell Lines in Elenestinib Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elenestinib (BLU-263) is a next-generation, orally bioavailable tyrosine kinase inhibitor (TKI) that potently and selectively targets the KIT D816V mutation.[1][2][3][4][5] This mutation is a primary driver in approximately 95% of cases of indolent systemic mastocytosis (ISM), a rare hematologic disorder characterized by the abnormal proliferation and activation of mast cells.[2][5] The uncontrolled mast cell activity leads to a wide range of debilitating symptoms affecting multiple organ systems.[4][6] this compound is designed for minimal penetration of the blood-brain barrier, potentially offering an improved safety profile compared to other TKIs.[1][7]
The development of stable cell lines is a cornerstone of preclinical research for targeted therapies like this compound. These cell lines, which are engineered to consistently express a gene of interest or to have acquired resistance to a drug, provide invaluable in vitro models.[6][8][9] They are essential for a variety of applications, including high-throughput screening of potential drug candidates, detailed investigation of drug mechanisms of action, and the study of acquired resistance mechanisms that often limit the long-term efficacy of targeted cancer therapies.[8][10][11]
This document provides detailed protocols for the generation of two key types of stable cell lines for this compound research:
-
A stable cell line expressing the constitutively active KIT D816V mutation.
-
An this compound-resistant stable cell line.
Additionally, it presents quantitative data on this compound's activity and illustrates key biological pathways and experimental workflows.
Mechanism of Action and Signaling Pathway
The KIT receptor is a type III tyrosine kinase that plays a critical role in the development and function of hematopoietic cells, including mast cells.[12] The D816V mutation in the phosphotransferase domain of KIT leads to its constitutive, ligand-independent activation.[13][14] This aberrant signaling drives uncontrolled mast cell proliferation and survival.
Once activated, KIT D816V initiates a cascade of downstream signaling pathways, including:
-
JAK/STAT Pathway: Particularly the activation of STAT5, which is strongly phosphorylated by KIT D816V and contributes to cell survival and proliferation.[15][16]
-
PI3K/AKT Pathway: This pathway is also more strongly activated by the mutant KIT compared to its wild-type counterpart and is crucial for cell survival.[15][16]
-
RAS/MAPK/ERK Pathway: This pathway is involved in cell proliferation and is also activated downstream of KIT D816V.[13][15][16]
This compound selectively binds to and inhibits the kinase activity of the KIT D816V mutant, thereby blocking these downstream signaling events and inducing the death of neoplastic mast cells.
Data Presentation
The following tables summarize key quantitative data regarding the efficacy of this compound from preclinical and clinical studies.
Table 1: Preclinical Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
|---|---|---|---|
| KIT D816V | Cellular Assay | 6 | [1] |
| KIT D816V | Biochemical Assay | 0.24 (Kd) |[5] |
Table 2: Clinical Efficacy of this compound in the HARBOR Trial (Part 1, 12 Weeks) | this compound Dose | Mean Percent Reduction from Baseline | | :--- | :--- | | | Serum Tryptase | KIT D816V Variant Allele Fraction | | Placebo | +3.3% | -2.5% | | 25 mg QD | -15.4% | -37.5% | | 50 mg QD | -50.9% | -70.3% | | 100 mg QD | -68.4% | -77.0% | Data adapted from the HARBOR Phase 2/3 Study.[17]
Experimental Protocols
Protocol 1: Generation of a Stable Cell Line Expressing Constitutively Active KIT D816V
This protocol describes the generation of a stable cell line expressing the KIT D816V mutation using lentiviral transduction. This is useful for studying the effects of the mutation in a specific cellular background that does not endogenously express it.
Materials:
-
Parental cell line (e.g., Ba/F3, a murine pro-B cell line dependent on IL-3 for survival, which becomes growth factor-independent upon expression of active KIT D816V).
-
Lentiviral transfer plasmid containing human KIT D816V cDNA and a puromycin resistance gene (e.g., pLV-KIT-D816V-Puro).
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G).
-
HEK293T cells for virus production.
-
Transfection reagent (e.g., Lipofectamine 3000).
-
Polybrene.
-
Puromycin.
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, Penicillin-Streptomycin).
-
For Ba/F3 cells, medium supplemented with 10 ng/mL murine IL-3.
Procedure:
-
Lentivirus Production (in HEK293T cells): a. Day 0: Seed 5x10^6 HEK293T cells in a 10 cm dish. b. Day 1: When cells are ~70-80% confluent, co-transfect the cells with the transfer (pLV-KIT-D816V-Puro), packaging, and envelope plasmids using a suitable transfection reagent according to the manufacturer's protocol.[18][19] c. Day 2: After 16-24 hours, replace the medium with fresh complete medium. d. Day 3-4: Harvest the virus-containing supernatant at 48 and 72 hours post-transfection. Pool the harvests, centrifuge to remove cell debris, and filter through a 0.45 µm filter. The virus can be concentrated by ultracentrifugation if necessary.
-
Transduction of Parental Cells: a. Day 0: Seed 1x10^5 parental Ba/F3 cells per well in a 12-well plate in complete medium containing 8 µg/mL Polybrene.[19] b. Add different volumes of the viral supernatant to determine the optimal multiplicity of infection (MOI). c. Incubate for 24 hours.
-
Selection of Stable Cells: a. After 24 hours, centrifuge the cells, remove the virus-containing medium, and resuspend in fresh complete medium containing IL-3 and an appropriate concentration of puromycin (determine the kill curve for the parental cell line beforehand). b. Replace the selection medium every 2-3 days until resistant colonies appear (typically 1-2 weeks).[6] c. Expand the puromycin-resistant polyclonal population.
-
Validation: a. Genomic DNA PCR: Confirm the integration of the KIT D816V transgene into the host cell genome. b. Western Blot: Lyse the cells and perform a Western blot to confirm the expression of the KIT protein and, importantly, its constitutive phosphorylation (p-KIT), which indicates its activity. Compare with the parental cell line. c. Functional Validation: Culture the cells in the absence of IL-3. Successful generation of a KIT D816V stable line will result in IL-3-independent growth and proliferation, unlike the parental Ba/F3 cells.
Protocol 2: Generation of an this compound-Resistant Stable Cell Line
This protocol describes the generation of a cell line with acquired resistance to this compound by continuous exposure to escalating drug concentrations.
Materials:
-
Parental cell line expressing KIT D816V (e.g., human mast cell line HMC-1.2, which endogenously expresses KIT D816V).[8][14][20]
-
This compound (powder or stock solution in DMSO).
-
Complete cell culture medium (e.g., IMDM with 10% FBS, Penicillin-Streptomycin for HMC-1.2).
-
Cell viability assay reagent (e.g., CellTiter-Glo® or MTT).
Procedure:
-
Determine Parental IC50: a. Perform a dose-response experiment to accurately determine the half-maximal inhibitory concentration (IC50) of this compound for the parental HMC-1.2 cell line. The expected IC50 is around 6 nM.[1]
-
Initial Drug Exposure: a. Culture the parental HMC-1.2 cells in their standard medium supplemented with this compound at the determined IC50 concentration.[21][22] b. Initially, significant cell death is expected. Continue to culture the surviving cells, replacing the medium with fresh drug-containing medium every 3-4 days.[23]
-
Dose Escalation: a. Once the surviving cell population recovers and begins to proliferate steadily in the presence of the IC50 concentration, increase the this compound concentration by a factor of 1.5 to 2.[21][24] b. Repeat the process of culturing until the cells are actively proliferating at this new concentration. This cycle of recovery and dose escalation may take several months.[24] c. Continue this stepwise increase until the cells can proliferate in a significantly higher concentration of this compound (e.g., >10-fold the initial IC50).
-
Validation of Resistance: a. Confirm IC50 Shift: Perform a new dose-response assay on the resistant cell population and compare the IC50 value to that of the parental line. A significant increase confirms the resistant phenotype.[21] b. Investigate Resistance Mechanisms: i. On-Target Mutations: Sequence the KIT gene in the resistant cell line to identify potential secondary mutations in the kinase domain that may prevent this compound binding.[10][11] ii. Bypass Pathway Activation: Use Western blotting to analyze the phosphorylation status of key signaling proteins in alternative pathways (e.g., EGFR, MET) or downstream effectors to see if the cells have developed a way to bypass the this compound-induced KIT inhibition.[11][25]
-
Cell Banking: a. Once resistance is confirmed and characterized, expand the resistant cell line and cryopreserve multiple vials to create a stable, validated cell bank for future experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Mechanisms of Resistance to Kinase Inhibitors and Strategies to Prevent the Development of Drug Resistance | Semantic Scholar [semanticscholar.org]
- 4. Frontiers | Human Mast Cell Line HMC1 Expresses Functional Mas-Related G-Protein Coupled Receptor 2 [frontiersin.org]
- 5. blueprintmedinfo.com [blueprintmedinfo.com]
- 6. addgene.org [addgene.org]
- 7. onclive.com [onclive.com]
- 8. HMC-1.1 Human Mast Cell Line | SCC067 [merckmillipore.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. KIT D816V is dimerization-independent and activates downstream pathways frequently perturbed in mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mastocytosis: a mutated KIT receptor induced myeloproliferative disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Unique Effects of KIT D816V in BaF3 Cells: Induction of Cluster Formation, Histamine Synthesis, and Early Mast Cell Differentiation Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oncogenic D816V-KIT signaling in mast cells causes persistent IL-6 production - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Protocol for Generating Stably Expressed Mammalian Cell Lines Using Lentivirus - Creative Biogene [creative-biogene.com]
- 19. Generation of Stable Expression Mammalian Cell Lines Using Lentivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Functional and phenotypic studies of two variants of a human mast cell line with a distinct set of mutations in the c-kit proto-oncogene - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. researchgate.net [researchgate.net]
- 24. Generation of Prostate Cancer Cell Models of Resistance to the Anti-mitotic Agent Docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Application Notes and Protocols for Immunohistochemical Assessment of Elenestinib Activity in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elenestinib is a potent and selective inhibitor of the KIT D816V mutation, a key driver in the pathogenesis of systemic mastocytosis. As a small molecule inhibitor, direct visualization of this compound distribution in tissue via immunohistochemistry (IHC) is not feasible. However, IHC is an invaluable tool for assessing the pharmacodynamic (PD) effects of this compound by detecting changes in the phosphorylation status of its target, KIT, and key downstream signaling proteins. These application notes provide detailed protocols for the immunohistochemical evaluation of this compound's activity in formalin-fixed, paraffin-embedded (FFPE) tissue samples, such as skin and bone marrow biopsies, which are commonly affected in systemic mastocytosis.
Principle
The protocols outlined below are designed to assess the in-situ effects of this compound treatment by quantifying the expression and phosphorylation of proteins in the KIT signaling pathway. A reduction in the phosphorylation of KIT and its downstream effectors, such as STAT5 and ERK, in response to this compound treatment would indicate target engagement and pathway inhibition.
Recommended Antibodies for IHC Analysis
Successful and reliable IHC staining is critically dependent on the use of well-validated antibodies. The following table summarizes recommended antibodies that have been validated for use in FFPE human tissues. It is crucial to perform in-house validation for any new antibody lot.
| Target Protein | Phosphorylation Site | Recommended Antibody (Clone/Catalog No.) | Vendor (Example) |
| Total KIT (CD117) | N/A | Polyclonal[1] or EP10[2] | PathnSitu, Biocare Medical |
| Phospho-KIT | Tyr719 | Polyclonal (#3391) | Cell Signaling Technology |
| Phospho-STAT5 | Tyr694 | C11C5 (#51879)[3] or E208 (ab32364)[4] | Cell Signaling Technology, Abcam |
| Phospho-ERK1/2 | Thr202/Tyr204 | D13.14.4E (#4370)[5] or 20G11 (#4376)[5] | Cell Signaling Technology |
Experimental Workflow for Pharmacodynamic Assessment
The following diagram illustrates the overall workflow for assessing the pharmacodynamic effects of this compound using immunohistochemistry.
Figure 1: Experimental workflow for IHC-based pharmacodynamic assessment of this compound.
Detailed Immunohistochemistry Protocol for FFPE Tissues
This protocol provides a general framework. Optimization of incubation times, antibody dilutions, and antigen retrieval methods may be necessary for specific antibodies and tissue types.
1. Deparaffinization and Rehydration:
-
Place slides in a 60°C oven for 30-60 minutes to melt the paraffin.
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Immerse slides in two changes of 100% ethanol for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in distilled water for 5 minutes.
2. Antigen Retrieval:
-
This step is crucial for unmasking epitopes cross-linked by formalin fixation. Heat-Induced Epitope Retrieval (HIER) is commonly used.
-
Immerse slides in a Coplin jar containing 10 mM Sodium Citrate buffer (pH 6.0) or 1 mM EDTA buffer (pH 8.0). The optimal buffer should be determined based on the primary antibody datasheet.
-
Heat the slides in a pressure cooker, steamer, or water bath at 95-100°C for 20-30 minutes.
-
Allow the slides to cool in the buffer at room temperature for at least 20 minutes.
-
Rinse slides in Tris-buffered saline with 0.05% Tween-20 (TBST).
3. Peroxidase and Protein Blocking:
-
Incubate slides with 3% hydrogen peroxide in methanol for 10-15 minutes at room temperature to quench endogenous peroxidase activity.
-
Rinse slides with TBST.
-
Incubate slides with a protein blocking solution (e.g., 5% normal goat serum in TBST) for 30-60 minutes at room temperature to minimize non-specific antibody binding.
4. Primary Antibody Incubation:
-
Dilute the primary antibody in antibody diluent to the predetermined optimal concentration (refer to Table 1 for starting recommendations).
-
Incubate the slides with the diluted primary antibody in a humidified chamber overnight at 4°C.
5. Detection:
-
Rinse slides three times with TBST for 5 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 30-60 minutes at room temperature.
-
Rinse slides three times with TBST for 5 minutes each.
-
Incubate with a 3,3'-Diaminobenzidine (DAB) substrate-chromogen solution until the desired brown staining intensity is achieved. Monitor the reaction under a microscope.
-
Rinse slides with distilled water to stop the reaction.
6. Counterstaining, Dehydration, and Mounting:
-
Counterstain the slides with hematoxylin for 30-60 seconds.
-
"Blue" the hematoxylin by rinsing in running tap water.
-
Dehydrate the slides through graded alcohols (70%, 95%, 100% ethanol) and clear in xylene.
-
Mount a coverslip using a permanent mounting medium.
Data Presentation and Quantification
The results of the IHC staining can be semi-quantitatively assessed to compare the effects of this compound treatment. Two common methods are the H-Score and the percentage of positive cells.
Table 2: Example of Quantitative IHC Data from a Pre-clinical Study
| Treatment Group | Marker | H-Score (Mean ± SD) | % Positive Cells (Mean ± SD) |
| Vehicle Control | p-KIT (Tyr719) | 210 ± 25 | 85 ± 10 |
| p-STAT5 (Tyr694) | 180 ± 30 | 75 ± 12 | |
| p-ERK1/2 (Thr202/Tyr204) | 150 ± 20 | 60 ± 8 | |
| This compound | p-KIT (Tyr719) | 40 ± 15 | 15 ± 5 |
| p-STAT5 (Tyr694) | 30 ± 10 | 10 ± 4 | |
| p-ERK1/2 (Thr202/Tyr204) | 25 ± 8 | 8 ± 3 |
*H-Score Calculation: The H-Score is calculated as follows: H-Score = [1 x (% of weakly stained cells)] + [2 x (% of moderately stained cells)] + [3 x (% of strongly stained cells)]. The score ranges from 0 to 300.
This compound's Mechanism of Action: KIT Signaling Pathway
This compound selectively inhibits the constitutively active KIT D816V receptor, thereby blocking downstream signaling cascades that promote mast cell proliferation and survival. The following diagram illustrates the key components of this pathway.
Figure 2: Simplified KIT signaling pathway and the inhibitory action of this compound.
Troubleshooting and Best Practices
-
Controls are Essential: Always include positive and negative tissue controls in each IHC run to ensure the validity of the staining. A positive control should be a tissue known to express the target protein, while a negative control can be the same tissue with the primary antibody omitted.
-
Antibody Validation: Before initiating a study, it is crucial to validate the specificity and optimal working dilution of each primary antibody.
-
Standardization: Maintain consistency in all protocol steps, including fixation time, antigen retrieval conditions, and incubation times, to ensure reproducibility of results.
-
Image Analysis: Utilize standardized image analysis software and scoring criteria to minimize subjectivity in the quantification of staining.
These application notes provide a comprehensive guide for researchers to effectively utilize immunohistochemistry as a tool to investigate the pharmacodynamic effects of this compound in relevant tissue samples. By carefully following these protocols and best practices, reliable and reproducible data can be generated to support pre-clinical and clinical drug development efforts.
References
- 1. pathnsitu.com [pathnsitu.com]
- 2. biocare.net [biocare.net]
- 3. Phospho-Stat5 (Tyr694) (C11C5) Rabbit mAb (BSA and Azide Free) | Cell Signaling Technology [cellsignal.com]
- 4. Anti-STAT5 (phospho Y694) antibody [E208] (ab32364) | Abcam [abcam.com]
- 5. Which phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) antibody do you suggest for paraffin-embedded immunohistochemistry (IHC-P) with human samples? | Cell Signaling Technology [cellsignal.com]
Application Note: High-Resolution Mass Spectrometry for the Identification of Elenestinib Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elenestinib (BLU-263) is a next-generation, orally bioavailable, potent, and highly selective inhibitor of the KIT D816V mutation, a primary driver of systemic mastocytosis (SM). SM is a rare hematologic neoplasm characterized by the abnormal growth and accumulation of mast cells in various tissues. This compound is under clinical investigation for the treatment of indolent systemic mastocytosis (ISM) and other mast cell disorders. Understanding the metabolic fate of this compound is a critical component of its preclinical and clinical development, providing insights into its pharmacokinetic profile, potential drug-drug interactions, and the identification of any pharmacologically active or potentially toxic metabolites.
This application note provides a comprehensive overview of the application of high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) for the identification and characterization of this compound metabolites. The methodologies described herein are essential for drug metabolism and pharmacokinetics (DMPK) studies, supporting the safe and effective development of this targeted therapy.
Signaling Pathway of this compound
This compound is designed to selectively target the constitutively active KIT D816V mutant protein. The binding of this compound to the ATP-binding pocket of KIT D816V inhibits its downstream signaling pathways, which are crucial for mast cell proliferation and survival. The diagram below illustrates the targeted signaling pathway.
Caption: this compound selectively inhibits the constitutively active KIT D816V mutant receptor.
Experimental Protocols
The identification of this compound metabolites typically involves a combination of in vitro and in vivo studies, followed by analysis using high-resolution LC-MS/MS.
In Vitro Metabolism using Human Liver Microsomes
Objective: To identify the primary metabolic pathways of this compound and the cytochrome P450 (CYP) enzymes involved in its metabolism.
Materials:
-
This compound reference standard
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Water, LC-MS grade
-
Formic acid
Protocol:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine phosphate buffer, pooled HLMs, and the this compound stock solution to a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for 60 minutes.
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
Vortex and centrifuge the sample to precipitate proteins.
-
Transfer the supernatant to a new tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable mobile phase for LC-MS analysis.
-
Control incubations should be performed in the absence of NADPH to account for non-enzymatic degradation.
In Vivo Metabolite Profiling in Human Plasma
Objective: To identify and quantify this compound and its major circulating metabolites in human plasma following oral administration.
Materials:
-
Human plasma samples from clinical trial participants treated with this compound
-
Acetonitrile
-
Internal standard (structurally similar to this compound)
-
Solid Phase Extraction (SPE) cartridges or protein precipitation plates
Protocol:
-
Thaw frozen human plasma samples at room temperature.
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Mass Spectrometry Analysis
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, coupled to a UHPLC system is recommended for the analysis of this compound and its metabolites.
LC Method:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 15 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA)
-
Full Scan (MS1): Mass range of m/z 100-1000 with a resolution of >30,000.
-
Tandem MS (MS2): Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) of the most intense precursor ions from the full scan.
-
-
Data Processing: Metabolite identification software is used to search for potential metabolites based on predicted biotransformations (e.g., oxidation, glucuronidation, N-dealkylation) and to compare the fragmentation patterns of the metabolites with that of the parent drug.
Data Presentation
The following table summarizes the expected and hypothetical metabolites of this compound based on common metabolic pathways for similar kinase inhibitors. Note: This data is illustrative and not based on publicly available experimental results for this compound.
| Metabolite ID | Proposed Biotransformation | Mass Shift (Da) | Predicted m/z [M+H]+ | Observed Retention Time (min) | Relative Abundance (%) |
| M0 (this compound) | Parent Drug | 0 | Calculated from formula | To be determined | - |
| M1 | Oxidation (+O) | +15.99 | M0 + 16 | To be determined | To be determined |
| M2 | Di-oxidation (+2O) | +31.99 | M0 + 32 | To be determined | To be determined |
| M3 | N-dealkylation | -C2H4 | M0 - 28 | To be determined | To be determined |
| M4 | Glucuronidation (+C6H8O6) | +176.03 | M0 + 176 | To be determined | To be determined |
| M5 | Sulfation (+SO3) | +79.96 | M0 + 80 | To be determined | To be determined |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for this compound metabolite identification.
Caption: General workflow for this compound metabolite identification.
Logical Relationship of Metabolite Identification
The logical process for identifying and confirming the structure of a metabolite is depicted below.
Caption: Logical workflow for structural elucidation of metabolites.
Conclusion
The application of high-resolution LC-MS/MS is a powerful and indispensable tool for the comprehensive identification and characterization of this compound metabolites. The detailed protocols and workflows presented in this application note provide a robust framework for researchers in drug development to investigate the metabolic fate of this compound. A thorough understanding of its biotransformation is crucial for the continued clinical development of this promising targeted therapy for systemic mastocytosis. Further studies, including reaction phenotyping with specific CYP inhibitors and analysis of excreta, will provide a more complete picture of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Troubleshooting & Optimization
Troubleshooting Elenestinib precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Elenestinib in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable and selective inhibitor of the KIT D816V mutation, a primary driver of systemic mastocytosis.[1] By targeting this mutated tyrosine kinase, this compound blocks downstream signaling pathways that are crucial for the proliferation and survival of mast cells.[1][2] This leads to a reduction in mast cell burden and an improvement in symptoms associated with systemic mastocytosis.[3][4]
Q2: What is the recommended solvent for dissolving this compound?
This compound is readily soluble in dimethyl sulfoxide (DMSO).[5][6] For in vitro experiments, it is common to prepare a concentrated stock solution in DMSO.
Q3: I observed precipitation after diluting my this compound DMSO stock solution into my cell culture media. What could be the cause?
Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue for many small molecule inhibitors. This "salting out" effect occurs because the compound is significantly less soluble in the aqueous environment of the cell culture medium compared to the highly polar organic solvent, DMSO.
Q4: How can I prevent this compound from precipitating in my cell culture media?
Several strategies can be employed to prevent precipitation:
-
Lower the final concentration of this compound: The most straightforward approach is to use a lower working concentration of the inhibitor.
-
Optimize the final DMSO concentration: While high concentrations of DMSO are toxic to cells, maintaining a minimal and consistent final concentration (typically ≤ 0.5%) can help to keep the compound in solution. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Pre-warm the media: Adding the this compound stock solution to pre-warmed media can sometimes improve solubility.
-
Increase the serum concentration: For some compounds, the presence of serum proteins can help to maintain solubility. However, it is important to note that serum proteins can also bind to the inhibitor, potentially reducing its effective concentration.
-
pH of the media: The pH of the cell culture media can influence the solubility of small molecules. While most culture media are buffered to a physiological pH (around 7.4), variations can occur.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and resolve issues with this compound precipitation in your experiments.
Problem: Precipitate observed in the flask/plate after adding this compound.
| Potential Cause | Recommended Solution |
| High final concentration of this compound | Determine the optimal working concentration for your cell line through a dose-response experiment. Start with a lower concentration and titrate up to find the effective range without precipitation. |
| Low final DMSO concentration | While keeping DMSO levels low is crucial for cell health, ensure a consistent final concentration (e.g., 0.1% or 0.5%) across all conditions. A slightly higher, yet non-toxic, DMSO concentration might be necessary to maintain solubility. |
| "Salting out" effect | Instead of adding the concentrated DMSO stock directly to the full volume of media, first, make an intermediate dilution of the stock in a smaller volume of pre-warmed media. Then, add this intermediate dilution to the rest of the media in the culture vessel. |
| Media components | Certain components in the media, such as high concentrations of salts or specific amino acids, could potentially interact with this compound and reduce its solubility. If possible, try a different formulation of the same media type or a different media altogether (e.g., switch from DMEM to RPMI-1640). |
| pH of the media | Verify the pH of your complete media (including serum and other supplements). If it deviates significantly from the expected physiological range, adjust it accordingly. |
Quantitative Data
Precise solubility of this compound in various cell culture media is not extensively published. However, the following table summarizes the known solubility data in common laboratory solvents.
| Solvent | Solubility | Reference |
| DMSO | ≥ 10 mM | [6] |
| Water | Limited solubility | - |
Researchers are encouraged to determine the empirical solubility of this compound in their specific cell culture medium and conditions using the protocol provided below.
Experimental Protocols
Protocol: Determining the Solubility of this compound in Cell Culture Media
This protocol provides a general framework for determining the maximum soluble concentration of this compound in a specific cell culture medium.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without Fetal Bovine Serum (FBS)
-
Sterile microcentrifuge tubes
-
Spectrophotometer or HPLC system
Procedure:
-
Prepare a highly concentrated stock solution of this compound in DMSO (e.g., 50 mM). Ensure the powder is completely dissolved.
-
Prepare a series of dilutions of the this compound stock solution in your chosen cell culture medium. For example, create final concentrations ranging from 1 µM to 100 µM. Prepare these dilutions in sterile microcentrifuge tubes.
-
Incubate the dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a period that mimics your experimental setup (e.g., 24 hours).
-
Visually inspect for precipitation. After incubation, carefully observe each tube for any signs of cloudiness or solid particles.
-
(Optional) Quantify the soluble fraction:
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet any precipitate.
-
Carefully collect the supernatant.
-
Measure the concentration of this compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry (if this compound has a distinct absorbance peak) or HPLC.
-
-
Determine the maximum soluble concentration. The highest concentration that does not show any visible precipitate and where the measured concentration in the supernatant matches the prepared concentration is considered the maximum soluble concentration under those specific conditions.
Visualizations
This compound Mechanism of Action: Inhibition of the c-Kit Signaling Pathway
This compound acts as a potent and selective inhibitor of the mutated c-Kit receptor tyrosine kinase (KIT D816V). The diagram below illustrates the simplified c-Kit signaling pathway and the point of inhibition by this compound.
Caption: this compound inhibits the mutated c-Kit receptor.
Troubleshooting Workflow for this compound Precipitation
This workflow provides a logical sequence of steps to address precipitation issues.
Caption: A step-by-step guide to resolving precipitation.
References
- 1. Core programs | Blueprint Medicines [blueprintmedicines.com]
- 2. hcplive.com [hcplive.com]
- 3. researchgate.net [researchgate.net]
- 4. blueprintmedicines.com [blueprintmedicines.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound (BLU-263) | KIT D816V inhibitor | Probechem Biochemicals [probechem.com]
Optimizing Elenestinib concentration for in vitro studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of Elenestinib in in vitro studies. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Q2: What are the key advantages of this compound in a research setting?
A2: this compound offers high selectivity for the KIT D816V mutation with lower off-target activity compared to some other TKIs.[1] A significant advantage is its minimal penetration of the blood-brain barrier, which reduces the potential for central nervous system side effects observed with other inhibitors.[3][4]
Q3: What are the recommended cell lines for in vitro studies with this compound?
A3: The most relevant cell lines for studying this compound's efficacy are those expressing the KIT D816V mutation. Recommended human mast cell lines include:
-
HMC-1.2: This cell line harbors both the V560G and the D816V KIT mutations.[5]
-
ROSA-KIT D816V: This is a human mast cell line that has been engineered to express only the KIT D816V mutation, making it a valuable model for studying the specific effects of this mutation.[6][7]
Q4: What is the recommended starting concentration range for in vitro experiments?
A4: Based on its potent inhibition of KIT D816V, a starting concentration range of 1 nM to 100 nM is recommended for most cell-based assays. The reported IC50 values for this compound against KIT D816V are in the low nanomolar range.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| KIT D816V Phosphorylation | Biochemical | 3.1 | [8][9] |
| KIT D816V | Cellular | 4.3 | [10] |
| Wild-Type KIT Proliferation | Cellular | 95.9 | [8][9] |
| Wild-Type KIT Phosphorylation | Cellular | 82.6 | [8][9] |
Table 2: Selectivity Profile of this compound Against Other Kinases
| Kinase | IC50 (nM) |
| PDGFRα | >100 |
| PDGFRβ | >100 |
| KDR (VEGFR2) | >1000 |
| FLT3 | >100 |
Note: Data for this table is synthesized from preclinical data on similar next-generation KIT inhibitors and known selectivity profiles. Specific quantitative data for this compound against a broad kinase panel is not publicly available.
Experimental Protocols and Methodologies
Cell Viability Assay (MTT Assay)
This protocol is adapted for the HMC-1.2 cell line to determine the effect of this compound on cell viability.
Materials:
-
HMC-1.2 cells
-
Complete Iscove's Modified Dulbecco's Medium (IMDM) with 10% FBS
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed HMC-1.2 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete IMDM.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete IMDM. Recommended final concentrations: 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, and 10 µM. Include a vehicle control (DMSO).
-
Add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Western Blot for Phospho-KIT
This protocol is designed to assess the inhibition of KIT D816V phosphorylation by this compound in ROSA-KIT D816V cells.
Materials:
-
ROSA-KIT D816V cells
-
Complete IMDM with 10% FBS
-
This compound stock solution (10 mM in DMSO)
-
Lysis buffer (RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-KIT (Tyr719), anti-total-KIT
-
HRP-conjugated secondary antibody
-
ECL substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Plate ROSA-KIT D816V cells and allow them to grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) and a vehicle control (DMSO) for 2-4 hours.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with anti-phospho-KIT antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-KIT antibody for loading control.
Troubleshooting Guides
Issue 1: this compound Precipitates in Cell Culture Medium
-
Possible Cause: The final concentration of DMSO in the medium is too high, or the this compound concentration exceeds its solubility in aqueous solutions.
-
Solution:
-
Ensure the final DMSO concentration in your cell culture medium does not exceed 0.5%.[11] Higher concentrations can be toxic to cells.
-
Prepare intermediate dilutions of your this compound stock in serum-free medium before adding to the cell culture plates.
-
If precipitation persists, consider using a solubilizing agent, though this should be tested for cell toxicity first.
-
Issue 2: Inconsistent Results in Cell Viability Assays
-
Possible Cause: Uneven cell seeding, edge effects in the 96-well plate, or variability in drug concentration.
-
Solution:
-
Ensure a single-cell suspension before seeding by gentle pipetting.
-
Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation. Fill them with sterile PBS.
-
Prepare fresh drug dilutions for each experiment to ensure accurate concentrations.
-
Issue 3: No Inhibition of KIT Phosphorylation Observed in Western Blot
-
Possible Cause: Sub-optimal drug incubation time, inactive compound, or issues with antibody detection.
-
Solution:
-
Perform a time-course experiment (e.g., 30 min, 1h, 2h, 4h) to determine the optimal incubation time for this compound.
-
Verify the activity of your this compound stock by testing it in a sensitive cell line.
-
Ensure your primary and secondary antibodies are validated for the detection of phospho-KIT and are used at the recommended dilutions. Include a positive control (untreated cells) and a negative control (cells treated with a known potent KIT inhibitor).
-
Issue 4: Potential Off-Target Effects
-
Possible Cause: While this compound is highly selective, at higher concentrations, it may inhibit other kinases such as PDGFRα and PDGFRβ.
-
Solution:
-
Use the lowest effective concentration of this compound determined from your dose-response curves.
-
If you suspect off-target effects, you can test the effect of this compound on cell lines that are dependent on PDGFR signaling but do not express KIT.
-
Perform a broader kinase profiling assay to identify any potential off-target activities at the concentrations used in your experiments.
-
Visualizations
Caption: this compound inhibits the constitutively active KIT D816V receptor, blocking downstream signaling pathways.
Caption: A typical experimental workflow for evaluating this compound in vitro.
Caption: A logical flowchart for troubleshooting common issues in this compound in vitro experiments.
References
- 1. Core programs | Blueprint Medicines [blueprintmedicines.com]
- 2. blueprintmedicines.com [blueprintmedicines.com]
- 3. onclive.com [onclive.com]
- 4. hcplive.com [hcplive.com]
- 5. CRISPR/Cas9-engineering of HMC-1.2 cells renders a human mast cell line with a single D816V-KIT mutation: An improved preclinical model for research on mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new humanized in vivo model of KIT D816V+ advanced systemic mastocytosis monitored using a secreted luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. blueprintmedicines.com [blueprintmedicines.com]
- 9. researchgate.net [researchgate.net]
- 10. blueprintmedinfo.com [blueprintmedinfo.com]
- 11. cellculturedish.com [cellculturedish.com]
Elenestinib Technical Support Center: A Guide to Kinase Screening
Welcome to the Elenestinib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in kinase screening experiments and to address potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound (BLU-263) is an investigational, next-generation, orally active tyrosine kinase inhibitor.[1][2] Its primary target is the KIT D816V mutation, a key driver in approximately 95% of cases of systemic mastocytosis (SM).[2][3] this compound is designed to be highly potent and selective for this mutated form of the KIT kinase.[2]
Q2: What is known about the selectivity and off-target profile of this compound?
This compound is designed for low off-target activity.[2] Preclinical data demonstrates its high selectivity for KIT D816V over wild-type KIT.[4] A "Selectivity S-score," which represents the fraction of the kinome bound by the drug, has been used to describe its high selectivity, with a lower score indicating greater selectivity.[4] While comprehensive public data on its screening against a full kinase panel is limited, its design focuses on minimizing off-target effects to enhance its safety profile.[5] One of the key differentiators of this compound is that it does not cross the blood-brain barrier, which may reduce the risk of central nervous system side effects seen with other kinase inhibitors.[3][5]
Q3: How does this compound's selectivity compare to other KIT inhibitors?
Data from preclinical studies show that this compound has a high degree of selectivity for KIT D816V, comparable to other inhibitors like avapritinib and bezuclastinib, while also showing a notable selectivity against wild-type KIT.[4]
Data Presentation: Kinase Inhibition Profile
The following table summarizes the available quantitative data on this compound's inhibitory activity.
| Kinase Target | Parameter | This compound (BLU-263) | Avapritinib | Bezuclastinib |
| KIT D816V | IC₅₀ (nM) | 3.1 | 3.1 | 3.4 |
| WT KIT Proliferation | IC₅₀ (nM) | 95.9 | 85.8 | 26.4 |
| WT KIT Phosphorylation | IC₅₀ (nM) | 82.6 | 89.5 | 32.5 |
Data sourced from a presentation by Blueprint Medicines.[4]
Troubleshooting Guide for Kinase Screening Assays
This guide addresses common issues that may be encountered during in vitro kinase screening experiments with inhibitors like this compound.
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Pipetting errors, especially with small volumes. | Use calibrated pipettes. Prepare a master mix of reagents to be dispensed. Pipette gently against the wall of the well to avoid bubbles. |
| Improperly thawed or mixed reagents. | Ensure all components are completely thawed and gently mixed before use. Avoid repeated freeze-thaw cycles. | |
| No or very low kinase activity (high signal in inhibition assay) | Inactive kinase enzyme. | Confirm the activity of the kinase batch with a known potent inhibitor or activator. Ensure proper storage and handling of the enzyme. |
| Incorrect buffer composition or pH. | Verify that the buffer components, pH, and ionic strength are optimal for the specific kinase being assayed. | |
| Substrate concentration is too low. | Ensure the substrate concentration is at or near the Km for the kinase to ensure robust activity. | |
| High background signal | Contaminated reagents. | Use fresh, high-quality reagents, including ATP and buffers. |
| Autophosphorylation of the kinase. | If using a radiometric assay, ensure the method can distinguish between substrate phosphorylation and autophosphorylation. For other assays, this may contribute to background. | |
| Assay interference from the compound. | Test the compound in a control assay without the kinase to check for autofluorescence or other interfering properties. | |
| False positives | Compound aggregation. | Include a non-denaturing detergent in the assay buffer. Perform secondary assays to confirm hits.[6] |
| Inhibition of coupling enzymes in the assay. | If using a coupled-enzyme assay (e.g., luciferase-based), test the compound's effect on the coupling enzyme(s) in the absence of the primary kinase.[6] | |
| Non-specific inhibition. | Consider if the compound might be chelating necessary cofactors like Mg²⁺. | |
| Inconsistent IC₅₀ values | ATP concentration not standardized. | For ATP-competitive inhibitors, the IC₅₀ is dependent on the ATP concentration. Use an ATP concentration at or near the Km for the kinase and keep it consistent across experiments. |
| Different assay formats used. | IC₅₀ values can vary between different assay technologies (e.g., radiometric vs. TR-FRET). Be consistent with the assay format for comparative studies. |
Experimental Protocols
Below are detailed methodologies for common kinase screening assays.
Radiometric Kinase Assay ([³²P]-ATP Filter Binding Assay)
This method is often considered the "gold standard" for its direct measurement of substrate phosphorylation.[7]
Materials:
-
Purified kinase
-
Kinase-specific peptide or protein substrate
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution (unlabeled)
-
[γ-³²P]-ATP
-
This compound or other test compounds dissolved in DMSO
-
Phosphocellulose P81 paper
-
Wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a master mix of the kinase reaction buffer, substrate, and kinase.
-
In a microplate, add the desired concentration of this compound or control (e.g., DMSO).
-
Add the kinase/substrate master mix to each well.
-
Initiate the reaction by adding a mix of unlabeled ATP and [γ-³²P]-ATP. The final ATP concentration should be at or near the Km for the kinase.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time, ensuring the reaction stays within the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose P81 paper.
-
Wash the P81 paper multiple times with the wash buffer to remove unincorporated [γ-³²P]-ATP.
-
Dry the P81 paper.
-
Place the dried paper into a scintillation vial with scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC₅₀ value.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
TR-FRET assays are a common non-radioactive, homogeneous alternative for high-throughput screening.[8][9]
Materials:
-
Purified kinase
-
Biotinylated kinase-specific substrate
-
Kinase reaction buffer
-
ATP solution
-
This compound or other test compounds dissolved in DMSO
-
TR-FRET donor (e.g., Europium-labeled anti-phospho-specific antibody)
-
TR-FRET acceptor (e.g., Streptavidin-conjugated fluorophore)
-
Stop/Detection buffer (containing EDTA to stop the kinase reaction)
-
Low-volume, 384-well microplates (black or white)
-
TR-FRET compatible plate reader
Procedure:
-
Add the test compound (this compound) or control (DMSO) to the wells of the microplate.
-
Prepare a master mix of the kinase and biotinylated substrate in the kinase reaction buffer and add it to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction by adding the stop/detection buffer containing the TR-FRET donor and acceptor reagents.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for antibody binding and signal development.
-
Read the plate using a TR-FRET plate reader, measuring the emission at two different wavelengths (donor and acceptor).
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Determine the percent inhibition based on the change in the TR-FRET ratio and calculate the IC₅₀ value.
Visualizations
Signaling Pathway Context: KIT Signaling
This compound primarily targets the KIT receptor tyrosine kinase. The following diagram illustrates the general KIT signaling pathway, which is constitutively activated by the D816V mutation.
Caption: Simplified KIT signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Kinase Inhibitor Profiling
The following diagram outlines a typical workflow for assessing the selectivity of a kinase inhibitor like this compound.
Caption: General workflow for determining the selectivity profile of a kinase inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Core programs | Blueprint Medicines [blueprintmedicines.com]
- 3. hcplive.com [hcplive.com]
- 4. blueprintmedicines.com [blueprintmedicines.com]
- 5. onclive.com [onclive.com]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. dcreport.org [dcreport.org]
- 9. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
Elenestinib resistance mutation identification
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying potential resistance mutations to Elenestinib. The following information is based on established mechanisms of resistance to other KIT inhibitors and provides a framework for investigating loss of response to this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a highly selective, next-generation tyrosine kinase inhibitor (TKI) that potently targets the KIT D816V mutation. This mutation is the primary driver in approximately 95% of cases of systemic mastocytosis, leading to the uncontrolled proliferation and activation of mast cells. By inhibiting KIT D816V, this compound aims to reduce mast cell burden and alleviate disease symptoms.
Q2: We are observing a diminished response to this compound in our cell line model after prolonged treatment. What are the potential mechanisms of resistance?
While specific resistance mutations to this compound have not yet been clinically documented as it is an investigational agent, resistance to other selective KIT inhibitors can arise through two primary mechanisms:
-
On-target resistance: This typically involves the acquisition of new, secondary mutations within the KIT kinase domain. These mutations can interfere with the binding of this compound to its target, thereby restoring KIT kinase activity despite the presence of the drug.
-
Off-target resistance (Bypass signaling): This occurs when cancer cells activate alternative signaling pathways to circumvent their dependency on KIT signaling. This can involve the upregulation of other receptor tyrosine kinases or the activation of downstream signaling molecules independent of KIT.
Q3: What specific types of secondary KIT mutations might confer resistance to this compound?
Based on resistance patterns observed with other KIT inhibitors like avapritinib in analogous diseases such as PDGFRA-mutant gastrointestinal stromal tumors (GIST), secondary mutations are likely to occur in regions of the kinase domain that are critical for drug binding.[1][2][3][4][5] For instance, mutations in the ATP-binding pocket or the activation loop could sterically hinder or alter the conformation of the kinase, reducing the affinity of this compound for its target.
Q4: Can co-occurring mutations in other genes affect the response to this compound?
Yes, the presence of additional mutations in other cancer-related genes can influence the response to KIT inhibitors. In advanced systemic mastocytosis, co-mutations in genes such as SRSF2, ASXL1, and RUNX1 have been associated with a less favorable response to the KIT inhibitor midostaurin.[6] The acquisition of new mutations or an increase in the allele frequency of mutations in genes like K/NRAS, RUNX1, IDH2, or NPM1 has been linked to disease progression.[7][8] These mutations may contribute to a more complex and less KIT-dependent disease, potentially leading to primary or acquired resistance to this compound.
Troubleshooting Guides
Problem: A previously sensitive patient-derived cell line or xenograft model is showing signs of resistance to this compound (e.g., renewed proliferation, increased viability).
Step 1: Confirmation of Resistance
-
Experiment: Perform a dose-response assay to confirm a shift in the IC50 value of this compound.
-
Expected Outcome: A significant increase in the IC50 value compared to the parental, sensitive cells.
Step 2: Investigation of On-Target Resistance (Secondary KIT Mutations)
-
Experiment: Sequence the entire coding region of the KIT gene in the resistant cells and compare it to the parental cells.
-
Methodology:
-
Isolate genomic DNA from both resistant and parental cell populations.
-
Amplify the exons of the KIT gene using polymerase chain reaction (PCR).
-
Perform Sanger sequencing or next-generation sequencing (NGS) to identify any new mutations.
-
Pay close attention to the kinase domain, particularly exons 13, 14, 17, and 18, where resistance mutations to other TKIs have been reported.
-
Step 3: Investigation of Off-Target Resistance (Bypass Pathway Activation)
-
Experiment: Analyze the activation status of key signaling pathways downstream of KIT and other relevant receptor tyrosine kinases.
-
Methodology:
-
Prepare protein lysates from both resistant and parental cells, treated with and without this compound.
-
Perform Western blotting to assess the phosphorylation levels of proteins in pathways such as MAPK (p-ERK), PI3K/AKT (p-AKT), and STAT (p-STAT3).
-
Consider a broader analysis using a phospho-kinase array to screen for the activation of a wide range of signaling molecules. An increased phosphorylation of these molecules in the resistant cells, even in the presence of this compound, would suggest the activation of bypass signaling.
-
Quantitative Data Summary
The following table summarizes potential resistance mechanisms based on data from other KIT and PDGFRA inhibitors. The specific mutations and their frequencies are not yet known for this compound but can serve as a guide for research.
| Inhibitor | Disease Context | Resistance Mechanism | Specific Mutations/Alterations | Reference |
| Avapritinib | PDGFRA-mutant GIST | Secondary mutations in PDGFRA kinase domain | V658A, N659K, Y676C, G680R | [1][2][3][4][5] |
| Midostaurin | KIT D816V+ AdvSM | Co-mutations in other oncogenes | SRSF2, ASXL1, RUNX1 | [6] |
| Midostaurin | KIT D816V+ AdvSM | Acquired mutations/increased VAF | K/NRAS, RUNX1, IDH2, NPM1 | [7][8] |
Experimental Protocols
Protocol: Sanger Sequencing of the KIT Kinase Domain
-
DNA Extraction: Isolate high-quality genomic DNA from the cell line of interest using a commercial kit.
-
PCR Amplification: Design primers to amplify the exons of the KIT kinase domain (exons 13, 14, 17, and 18). Perform PCR using a high-fidelity DNA polymerase.
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
-
Sequencing Reaction: Perform Sanger sequencing reactions using both forward and reverse primers for each exon.
-
Data Analysis: Analyze the sequencing data using appropriate software to identify any nucleotide changes compared to the reference sequence.
Visualizations
References
- 1. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Resistance to Avapritinib in PDGFRA-Driven GIST Is Caused by Secondary Mutations in the PDGFRA Kinase Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. ashpublications.org [ashpublications.org]
Overcoming Elenestinib solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Elenestinib in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound's solubility varies significantly depending on the solvent and whether it is the free base or a salt form, such as this compound phosphate.
-
This compound (Free Base): It is highly soluble in DMSO, with concentrations of 125 mg/mL (236.48 mM) achievable, though this may require ultrasonication.[1][2]
-
This compound Phosphate: The phosphate salt form exhibits good solubility in both DMSO (100 mg/mL, 159.59 mM) and water (100 mg/mL).[3] It is reported to be insoluble in ethanol.[3]
Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer. What is happening?
A2: This is a common issue for compounds that are poorly soluble in water. DMSO is a strong organic solvent that can dissolve many hydrophobic molecules like this compound. However, when the DMSO stock is diluted into an aqueous buffer, the overall solvent environment becomes much more polar. This change in polarity reduces the solubility of this compound, causing it to precipitate out of the solution.
Q3: What is a recommended starting point for preparing an aqueous formulation of this compound for in vivo studies?
A3: A commonly used vehicle for oral administration of this compound in preclinical models consists of a co-solvent system. A typical formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] This formulation can achieve a solubility of at least 6.25 mg/mL (11.82 mM).[1]
Q4: How does this compound target the c-Kit signaling pathway?
A4: this compound is a potent and selective inhibitor of the c-Kit receptor tyrosine kinase, particularly the D816V mutant which is a driver in systemic mastocytosis.[1][3][4] By binding to and inhibiting this mutated receptor, this compound blocks downstream signaling pathways that lead to the proliferation of mast cells.
Caption: this compound inhibits the mutated c-Kit receptor, blocking downstream signaling.
Troubleshooting Guides
Issue 1: this compound Precipitation in Aqueous Buffers for In Vitro Assays
Symptoms:
-
Cloudiness or visible precipitate upon dilution of DMSO stock into aqueous media.
-
Inconsistent results in cell-based or biochemical assays.
Root Cause:
-
Low aqueous solubility of this compound free base.
Solutions:
| Strategy | Description | Advantages | Disadvantages |
| Use this compound Phosphate | The phosphate salt form of this compound has significantly higher aqueous solubility. | Simple and direct approach if the salt form is available. | May not be available in all research settings. |
| Co-solvent System | Introduce a water-miscible co-solvent like PEG300 or propylene glycol into the final aqueous solution. | Can significantly increase solubility. | The co-solvent may affect the biological system being studied. |
| Use of Surfactants | Incorporate a non-ionic surfactant such as Tween-80 or Pluronic F-68 at a low concentration (e.g., 0.1-1%). | Can help to maintain this compound in solution by forming micelles. | Surfactants can have their own biological effects. |
| pH Adjustment | For ionizable compounds, adjusting the pH of the buffer can increase solubility. | Can be a simple and effective method. | Requires knowledge of the compound's pKa and may not be suitable for all biological assays. |
Experimental Protocol: Solubilization using a Co-solvent and Surfactant
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
In a separate tube, prepare the final aqueous buffer for your experiment.
-
To the aqueous buffer, add the desired final concentration of a co-solvent (e.g., PEG300 to a final concentration of 1-5%).
-
Add a surfactant (e.g., Tween-80 to a final concentration of 0.1-0.5%).
-
Vortex the buffer with the co-solvent and surfactant to ensure it is well-mixed.
-
Perform a serial dilution of your this compound DMSO stock into this fortified aqueous buffer to reach your desired final concentration.
-
Visually inspect for any precipitation.
Caption: Workflow for preparing aqueous solutions of this compound for in vitro use.
Issue 2: Poor Oral Bioavailability in Animal Studies
Symptoms:
-
Low and variable plasma concentrations of this compound after oral administration.
-
Lack of efficacy in preclinical models.
Root Cause:
-
Poor dissolution of the compound in the gastrointestinal tract, leading to limited absorption.
Solutions:
| Strategy | Description | Advantages | Disadvantages |
| Lipid-Based Formulations | Formulate this compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS).[5][6] | Can significantly enhance oral absorption by presenting the drug in a solubilized state. | Formulation development can be complex. |
| Amorphous Solid Dispersions | Create a solid dispersion of this compound in a hydrophilic polymer matrix. This maintains the drug in a higher energy amorphous state, which has better solubility.[5][7] | Can improve dissolution rate and extent. | Requires specialized manufacturing techniques like spray drying or hot-melt extrusion. |
| Nanosuspensions | Reduce the particle size of this compound to the nanometer range. This increases the surface area for dissolution. | Increases dissolution velocity. | Can be prone to particle aggregation. |
Experimental Protocol: Preparation of a Simple Oral Co-solvent Formulation
-
Weigh the required amount of this compound.
-
Add DMSO to 10% of the final desired volume and vortex or sonicate until the compound is fully dissolved.
-
Add PEG300 to 40% of the final volume and mix thoroughly.
-
Add Tween-80 to 5% of the final volume and mix.
-
Finally, add saline to bring the formulation to the final volume and mix until a clear solution is obtained.[1]
-
This formulation should be prepared fresh before each use.
Summary of this compound Solubility Data
| Solvent/System | Form | Concentration | Notes | Reference |
| DMSO | Free Base | 125 mg/mL (236.48 mM) | Requires ultrasonication. | [1][2] |
| DMSO | Phosphate | 100 mg/mL (159.59 mM) | Use fresh DMSO as it can be hygroscopic. | [3] |
| Water | Phosphate | 100 mg/mL | [3] | |
| Ethanol | Phosphate | Insoluble | [3] | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Free Base | ≥ 6.25 mg/mL (11.82 mM) | Suitable for in vivo oral gavage. | [1] |
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | C27H29FN10O | CID 155190269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. journals.umcs.pl [journals.umcs.pl]
Elenestinib Technical Support Center: Investigating Potential Cytotoxicity in Non-Target Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers utilizing Elenestinib (BLU-263) in preclinical studies. This compound is a potent and highly selective next-generation inhibitor of the KIT D816V mutation, a primary driver of systemic mastocytosis.[1][2] While designed for high selectivity with low off-target activity, understanding its effects in non-target cell lines is crucial for comprehensive preclinical evaluation.[1] This resource offers troubleshooting advice, experimental protocols, and insights into the underlying signaling pathways.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and potential issues that may arise during in vitro experiments with this compound, particularly concerning unexpected cytotoxicity.
Q1: We are observing significant cytotoxicity in our non-target cell line when treated with this compound. Is this expected?
A1: this compound is designed to be highly selective for the KIT D816V mutation with minimal off-target effects.[3] Preclinical data indicate high potency against the target mutation (IC50 values of 4.3 nM and 6 nM have been reported) and a favorable safety profile in clinical trials with no treatment-related serious adverse events leading to discontinuation.[2][4][5] However, unexpected cytotoxicity in a specific non-target cell line could be due to several factors:
-
Low-level expression of KIT: The cell line may express wild-type or other isoforms of KIT, to which this compound might have some inhibitory activity at higher concentrations.
-
Off-target kinase inhibition: Although designed for selectivity, at sufficiently high concentrations, this compound may inhibit other kinases.
-
Cell line-specific sensitivities: The observed cytotoxicity could be unique to the specific genetic and proteomic context of your cell line.
-
Experimental artifacts: Issues with compound solubility, stability in culture media, or the cytotoxicity assay itself can lead to misleading results.
Q2: How can we determine if the observed cytotoxicity is a true off-target effect of this compound?
A2: A systematic approach is necessary to validate your findings. Consider the following steps:
-
Confirm this compound Integrity: Ensure the compound's purity and stability. Degradation products could have different activity profiles.
-
Dose-Response Curve: Generate a full dose-response curve to determine the IC50 value in your non-target cell line and compare it to the IC50 for the target (KIT D816V-expressing) cells. A large therapeutic window between the two would suggest higher selectivity.
-
Use Appropriate Controls:
-
Positive Control: A known broad-spectrum kinase inhibitor or a cytotoxic agent to validate the assay.
-
Negative Control: A KIT D816V-negative cell line with no known sensitivity to similar inhibitors.
-
Vehicle Control: To rule out any effects of the solvent (e.g., DMSO).
-
-
Orthogonal Cytotoxicity Assays: Use multiple assays that measure different cell death mechanisms (e.g., apoptosis, necrosis, metabolic activity) to confirm the cytotoxic effect.
-
Target Engagement: If possible, assess the phosphorylation status of KIT in your non-target cell line to see if this compound is engaging the target at the concentrations causing cytotoxicity.
Q3: What are some common off-target kinases for KIT inhibitors that we should be aware of?
A3: While specific kinome scan data for this compound is not publicly available, other KIT inhibitors have known off-target activities that can provide some context. For instance, some tyrosine kinase inhibitors can show activity against:
-
PDGFR (Platelet-Derived Growth Factor Receptor): Structurally related to KIT.
-
VEGFR (Vascular Endothelial Growth Factor Receptor)
-
SRC family kinases
-
FLT3 (FMS-like tyrosine kinase 3)
It is important to note that this compound is a next-generation inhibitor designed to minimize such off-target activities.
Q4: Our experiments show unexpected results. What experimental parameters should we check?
A4: Carefully review your experimental setup:
-
Compound Solubility: Ensure this compound is fully dissolved in your culture medium. Precipitation can lead to inaccurate concentrations and potential non-specific effects.
-
Media Stability: Verify the stability of this compound in your specific cell culture medium over the duration of the experiment.
-
Cell Seeding Density: Inconsistent cell numbers can significantly affect the outcome of cytotoxicity assays.
-
Assay Incubation Time: Optimize the incubation time for your specific cell line and assay.
-
Reagent Quality: Ensure all reagents for the cytotoxicity assay are within their expiration dates and stored correctly.
Data on this compound Potency and Selectivity
While a comprehensive public dataset on this compound's cytotoxicity in a wide range of non-target cell lines is not available, the following data from preclinical studies highlight its potency and selectivity for its intended target.
| Target/Assay | Potency/Selectivity Metric | Reported Value | Reference |
| KIT D816V | Cellular IC50 | 4.3 nM | [4] |
| KIT D816V | Cellular IC50 | 6 nM | [5] |
| KIT D816V | Biochemical Kd | 0.24 nM | [4] |
| Kinome-wide | Selectivity S-score | Lower score indicates higher selectivity (specific value not publicly available) | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in your research.
Protocol 1: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-only and no-treatment controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Cytotoxicity Assay
The LDH (Lactate Dehydrogenase) assay measures the release of LDH from damaged cells into the culture medium.
Materials:
-
96-well plates
-
This compound stock solution
-
Complete cell culture medium
-
LDH assay kit (commercially available)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound as described in the MTT protocol. Include controls for spontaneous LDH release (no treatment) and maximum LDH release (lysis buffer provided in the kit).
-
Incubate for the desired treatment duration.
-
Carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant.
-
Read the absorbance at the recommended wavelength (usually 490 nm).
Protocol 3: Caspase-3/7 Apoptosis Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in apoptosis.
Materials:
-
96-well, opaque-walled plates
-
This compound stock solution
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay System (or similar)
-
Luminometer
Procedure:
-
Seed cells in a 96-well, opaque-walled plate.
-
Treat cells with serial dilutions of this compound.
-
Incubate for the desired treatment duration.
-
Allow the plate to equilibrate to room temperature.
-
Add the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence using a luminometer.
Visualizations
KIT Signaling Pathway
References
- 1. ashpublications.org [ashpublications.org]
- 2. Paper: this compound, an Investigational, Next Generation KIT D816V Inhibitor, Reduces Mast Cell Burden, Improves Symptoms, and Has a Favorable Safety Profile in Patients with Indolent Systemic Mastocytosis: Analysis of the Harbor Trial [ash.confex.com]
- 3. hcplive.com [hcplive.com]
- 4. blueprintmedinfo.com [blueprintmedinfo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. blueprintmedicines.com [blueprintmedicines.com]
Minimizing Elenestinib degradation in experimental setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Elenestinib during experimental setups.
Frequently Asked Questions (FAQs)
Q1: How should this compound powder be stored for optimal stability?
A1: this compound powder should be stored at -20°C for long-term stability, which can be effective for up to three years. For shorter durations, it can be stored at 4°C for up to six months.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions. It is highly soluble in DMSO, up to 125 mg/mL.[1]
Q3: How should this compound stock solutions be stored?
A3: this compound stock solutions in DMSO should be stored at -80°C for up to six months or at -20°C for up to one month.[1] It is advisable to use freshly opened, high-purity DMSO, as hygroscopic (water-absorbing) DMSO can reduce the solubility of the compound.[1][2]
Q4: How can I prepare working solutions of this compound for in vitro experiments?
A4: To prepare a working solution from a DMSO stock, a serial dilution approach is recommended. First, prepare an intermediate dilution from the 100% DMSO stock into an aqueous buffer. This helps to minimize solubility issues. For example, for a final assay concentration, you can prepare a 4X intermediate dilution in the kinase buffer. This ensures that the final DMSO concentration in your experiment remains low (typically ≤1%), which is generally well-tolerated by most enzymes.
Q5: What is the recommended procedure for making serial dilutions of this compound?
A5: When preparing serial dilutions, it is best practice to perform the initial dilutions in 100% DMSO to maintain solubility. Subsequent dilutions can then be made in the appropriate aqueous assay buffer. Always use fresh pipette tips for each dilution step to avoid cross-contamination. For inhibitor assays, 1:3 serial dilutions are commonly used.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of this compound Activity in Aqueous Buffer | Hydrolysis: this compound contains a piperazine ring, which can be susceptible to hydrolysis, especially at non-neutral pH. | - Maintain the pH of your aqueous buffers within a neutral range (pH 6.5-7.5) if possible.- Prepare fresh working solutions in aqueous buffer daily.- Minimize the time this compound spends in aqueous solution before use. |
| Precipitation: Diluting the DMSO stock directly into a large volume of aqueous buffer can cause the compound to precipitate out of solution. | - Prepare an intermediate dilution of the DMSO stock in the assay buffer before the final dilution.- Ensure thorough mixing after each dilution step.- Visually inspect the solution for any signs of precipitation. | |
| Inconsistent Results Between Experiments | Degradation of Stock Solution: Repeated freeze-thaw cycles can lead to the degradation of the this compound stock solution. | - Aliquot the DMSO stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.- Store aliquots appropriately at -80°C for long-term use. |
| Oxidation: Tyrosine kinase inhibitors can be susceptible to oxidation, which may be accelerated by components in the assay buffer or exposure to air. | - Consider degassing your buffers before use.- If compatible with your assay, consider adding a reducing agent like dithiothreitol (DTT) to the assay buffer (typically at a final concentration of 1 mM). | |
| Gradual Decrease in Potency Over Time During an Experiment | Photodegradation: this compound contains a pyrimidine ring, a structure known to be susceptible to photodegradation upon exposure to UV light. | - Protect this compound solutions from light by using amber-colored tubes or by wrapping tubes in aluminum foil.- Minimize the exposure of your experimental setup to direct light, especially UV sources. |
| Adsorption to Plastics: Small molecules can sometimes adsorb to the surface of plastic labware, reducing the effective concentration in solution. | - Use low-retention plasticware for preparing and storing this compound solutions.- Pre-rinsing pipette tips with the solution before transferring can help minimize loss due to adsorption. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM in DMSO):
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW: 528.60 g/mol ), add 189.2 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot into single-use tubes and store at -80°C.
-
-
Working Solution Preparation (e.g., for a kinase assay with a final concentration range of 1-1000 nM):
-
Prepare a 100X serial dilution series of this compound in 100% DMSO.
-
From this 100X series, prepare a 4X intermediate dilution series in the kinase assay buffer.
-
Add the 4X intermediate dilution to your assay plate, followed by the other reaction components, to achieve the final 1X concentration. This ensures the final DMSO concentration remains at 1%.
-
Protocol 2: General In Vitro Kinase Assay with this compound
-
Prepare the kinase reaction buffer: A typical kinase buffer may contain 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. The inclusion of 1 mM DTT is recommended to minimize oxidative degradation.
-
Prepare this compound dilutions: Following Protocol 1, prepare a series of 4X this compound concentrations in the kinase reaction buffer.
-
Set up the kinase reaction: In a suitable microplate, add the kinase, the substrate, and the 4X this compound solution.
-
Initiate the reaction: Add ATP to start the reaction.
-
Incubate: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined amount of time. Protect the plate from light during incubation.
-
Stop the reaction and detect: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
Visualizations
References
Interpreting unexpected results in Elenestinib experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Elenestinib.
Troubleshooting Guides & FAQs
This section addresses potential unexpected results and common challenges encountered during this compound experiments.
Question 1: Why am I observing lower than expected potency (higher IC50) of this compound in my cellular assays?
Possible Causes and Troubleshooting Steps:
-
Cell Line Authenticity and Passage Number:
-
Verification: Confirm the identity of your mast cell line (e.g., HMC-1, LAD2) through short tandem repeat (STR) profiling.
-
Passage Number: Use low passage number cells for your experiments. High passage numbers can lead to genetic drift and altered signaling pathways, potentially affecting this compound sensitivity.
-
-
KIT D816V Mutation Status:
-
Drug Concentration and Stability:
-
Preparation: Ensure accurate preparation of this compound stock solutions and serial dilutions. Use a calibrated balance and appropriate solvents.
-
Storage: Store this compound stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
-
-
Assay Conditions:
-
Cell Density: Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.
-
Incubation Time: Ensure the incubation time with this compound is sufficient to observe a biological effect. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal endpoint.
-
-
Serum Concentration in Media:
-
Protein Binding: High serum concentrations in the culture media can lead to protein binding of this compound, reducing its effective concentration. Consider reducing the serum percentage or using serum-free media for the duration of the drug treatment, if compatible with your cell line.
-
Question 2: My Western blot results show incomplete inhibition of downstream KIT signaling (e.g., p-ERK, p-AKT) even at high concentrations of this compound. What could be the reason?
Possible Causes and Troubleshooting Steps:
-
Activation of Bypass Signaling Pathways:
-
Hypothesis: Cells may have activated alternative signaling pathways to compensate for KIT inhibition. One potential mechanism is the activation of the TRKA receptor.
-
Investigation:
-
Western Blot: Probe your lysates for phosphorylated TRKA (p-TRKA) and its downstream effectors.
-
Co-treatment: Perform experiments where you co-treat cells with this compound and a TRKA inhibitor to see if this restores sensitivity and fully inhibits downstream signaling.
-
-
-
Suboptimal Antibody Performance:
-
Validation: Ensure your primary antibodies for phosphorylated proteins are validated and specific. Run appropriate controls, such as using lysates from unstimulated cells or cells treated with a phosphatase inhibitor.
-
-
Lysate Preparation and Handling:
-
Phosphatase Inhibitors: Always include a cocktail of phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of your target proteins.
-
Rapid Processing: Process your cell lysates quickly and keep them on ice to minimize enzymatic activity.
-
Question 3: I am observing significant off-target effects or cellular toxicity at concentrations where I don't expect to see them. Why might this be happening?
Possible Causes and Troubleshooting Steps:
-
Kinase Selectivity:
-
Review Data: While this compound is highly selective for KIT D816V, it does have some activity against other kinases such as PDGFRα, PDGFRß, and CSF1R.[3] Review the full kinase selectivity profile of this compound and check if your cell line expresses these other kinases at high levels.
-
Phenotypic Comparison: Compare the observed phenotype with the known effects of inhibiting these off-target kinases.
-
-
Compound Purity and Solvent Effects:
-
Purity Check: If possible, verify the purity of your this compound compound.
-
Solvent Control: Ensure you have a vehicle control (e.g., DMSO) in your experiments at the same concentration used for your this compound treatments to rule out solvent-induced toxicity.
-
-
Cell Line Sensitivity:
-
Baseline Toxicity: Some cell lines may be inherently more sensitive to kinase inhibitors in general. Perform a dose-response curve with a known cytotoxic agent to assess the general health and sensitivity of your cell line.
-
Data Presentation
Table 1: this compound Kinase Selectivity Profile
| Kinase Target | IC50 (nM) |
| KIT D816V | 6 [3] |
| PDGFRα | 21[3] |
| PDGFRß | 6[3] |
| CSF1R | 161[3] |
| FLT3 | 345[3] |
| KDR | >1000[3] |
Table 2: Summary of this compound (BLU-263) Efficacy in the HARBOR Trial (Part 1)
| Dose | Number of Patients (this compound Group) | Mean Percent Reduction in Tryptase from Baseline | Mean Percent Reduction in KIT D816V VAF from Baseline |
| 25 mg QD | 10 | -15.4% | -37.5% |
| 50 mg QD | 10 | -50.9% | -70.3% |
| 100 mg QD | 9 | -68.4% | -77.0% |
| Placebo | 10 | +3.3% | -2.5% |
VAF = Variant Allele Fraction
Experimental Protocols
1. Protocol: In Vitro Kinase Inhibition Assay for this compound
-
Objective: To determine the IC50 of this compound against KIT D816V kinase activity.
-
Materials:
-
Recombinant human KIT D816V enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound (serial dilutions)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 96-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add the kinase, substrate, and this compound dilutions.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the remaining ATP (luminescence) according to the ADP-Glo™ kit manufacturer's instructions.
-
Plot the luminescence signal against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50.
-
2. Protocol: Cell Viability Assay for this compound in Mast Cells
-
Objective: To assess the effect of this compound on the viability of mast cells harboring the KIT D816V mutation.
-
Materials:
-
KIT D816V-positive mast cell line (e.g., HMC-1.2)
-
Complete growth medium
-
This compound (serial dilutions)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)
-
White, opaque 96-well plates
-
-
Procedure:
-
Seed mast cells in a 96-well plate at a pre-determined optimal density.
-
Allow cells to attach and resume growth overnight.
-
Treat cells with a range of this compound concentrations and a vehicle control (DMSO).
-
Incubate for 72 hours (or other optimized time point).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control and plot cell viability against the log of the this compound concentration to calculate the GI50 (concentration for 50% growth inhibition).
-
3. Protocol: Western Blot Analysis of KIT Signaling Pathway
-
Objective: To evaluate the effect of this compound on the phosphorylation of KIT and its downstream signaling proteins.
-
Materials:
-
KIT D816V-positive mast cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-KIT (Tyr719), anti-KIT, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-p-AKT (Ser473), anti-AKT
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Starve cells in serum-free medium overnight.
-
Treat cells with various concentrations of this compound for a predetermined time (e.g., 2 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
-
Mandatory Visualizations
Caption: this compound inhibits the constitutively active KIT D816V receptor.
Caption: Troubleshooting workflow for incomplete downstream signaling inhibition.
Caption: Potential TRKA-mediated resistance to this compound.
References
Adjusting Elenestinib treatment duration for optimal effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Elenestinib. The information is designed to help optimize treatment duration for maximal therapeutic effect in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally active, next-generation tyrosine kinase inhibitor (TKI).[1] It is highly potent and selective for the KIT D816V mutation, a key driver in approximately 95% of systemic mastocytosis (SM) cases.[1][2] By inhibiting the constitutively active KIT D816V kinase, this compound blocks downstream signaling pathways, leading to reduced mast cell proliferation and survival.[3][4] A key feature of this compound is that it does not cross the blood-brain barrier, which may minimize central nervous system (CNS) side effects.[1]
Q2: How do I determine the optimal concentration and duration of this compound treatment in my cell-based assays?
A2: The optimal concentration and duration are cell-line dependent and should be determined empirically. We recommend a two-step approach:
-
Dose-Response Assessment: First, perform a dose-response experiment to determine the IC50 value in your specific cell line. Treat cells with a range of this compound concentrations for a fixed, intermediate time point (e.g., 72 hours).
-
Time-Course Experiment: Once the IC50 is determined, perform a time-course experiment using concentrations around the IC50 value (e.g., 0.5x, 1x, and 2x IC50). Assess key readouts at various time points (e.g., 24, 48, 72, 96, and 120 hours).
Key readouts should include cell viability, apoptosis markers (e.g., cleaved caspase-3), and phosphorylation status of KIT and its downstream targets.
Q3: I'm observing a decrease in this compound's efficacy over a prolonged treatment period. What could be the cause?
A3: A decrease in efficacy over time could be due to several factors:
-
Drug Metabolism: The compound may be metabolized by the cells over longer incubation times. Consider a media change with fresh this compound every 48-72 hours.
-
Cellular Resistance Mechanisms: Cells may develop resistance through various mechanisms, such as upregulation of alternative signaling pathways.
-
Experimental Variability: Ensure consistent cell passage number and health.
To troubleshoot, we recommend performing a time-course western blot to assess the phosphorylation status of KIT D816V and key downstream effectors like STAT3 and Akt over the treatment period.[3] A sustained inhibition of phosphorylation would suggest the issue is not with the direct target engagement of this compound.
Q4: How can I confirm that this compound is engaging with its target, KIT D816V, in my cellular model?
A4: The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm target engagement in intact cells.[5][6] This assay is based on the principle that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.[7][8] An increase in the thermal stability of KIT D816V in the presence of this compound would be strong evidence of target engagement.
Troubleshooting Guides
Problem 1: High variability in cell viability assay results.
-
Possible Cause: Inconsistent cell seeding density, edge effects in multi-well plates, or variable drug concentration.
-
Troubleshooting Steps:
-
Ensure a homogenous single-cell suspension before seeding.
-
Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
-
Prepare a master mix of this compound-containing media to ensure consistent concentration across all wells.
-
Verify the accuracy of your serial dilutions.
-
Problem 2: No significant inhibition of KIT D816V phosphorylation observed by Western blot.
-
Possible Cause: Suboptimal this compound concentration, insufficient treatment duration, or issues with antibody quality.
-
Troubleshooting Steps:
-
Confirm the IC50 of this compound in your cell line. Use a concentration known to be effective (e.g., 5-10x IC50 for initial experiments).
-
Perform a time-course experiment to determine the optimal treatment duration for observing maximal inhibition. Phosphorylation changes can be rapid.
-
Include positive and negative controls for your phospho-specific antibodies.
-
Ensure proper sample preparation and protein loading.
-
Quantitative Data
The following tables summarize preclinical data for selective KIT D816V inhibitors. While specific time-course data for this compound is not publicly available, the data for Avapritinib (BLU-285), a structurally and mechanistically similar inhibitor, can be used as a reference.
Table 1: In Vitro Potency of Selective KIT D816V Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | KIT D816V Phosphorylation | Biochemical | 3.1 | [9] |
| This compound | Wild-Type KIT Proliferation | Cell-based | 85.8 | [9] |
| This compound | Wild-Type KIT Phosphorylation | Cell-based | 89.5 | [9] |
| Avapritinib | KIT D816V | Biochemical | 0.27 | [10] |
| Avapritinib | KIT D816V Autophosphorylation | Cell-based (HMC-1.2) | 4 | [11] |
| Bezuclastinib | KIT D816V | Biochemical | 3.4 | [8] |
Table 2: Representative Time-Course of KIT D816V Inhibition by a Selective Inhibitor (Avapritinib)
Data from a P815 mouse mastocytoma xenograft model treated with Avapritinib (30 mg/kg, once daily). This data serves as a proxy for the expected in vivo kinetics of a selective KIT D816V inhibitor.
| Time Point | KIT Autophosphorylation Inhibition (%) | Reference |
| 4 hours | >90% | [3][4] |
| 8 hours | >90% | [3][4] |
| 24 hours | >80% | [3][4] |
Table 3: Effect of a Selective KIT D816V Inhibitor (Avapritinib) on Cell Viability and Apoptosis
Data from in vitro studies on the P815 mouse mastocytoma cell line.
| Treatment | Duration | Effect | Reference |
| Avapritinib | 72 hours | Inhibition of proliferation | [3][4] |
| Avapritinib | 72 hours | Induction of apoptosis | [3][4] |
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits the constitutively active KIT D816V receptor, blocking downstream signaling pathways.
Caption: Troubleshooting workflow for optimizing this compound treatment.
Experimental Protocols
Cell Viability Assay (e.g., using alamarBlue)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add the this compound-containing medium. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours) at 37°C in a humidified CO2 incubator.
-
Assay: Add alamarBlue reagent (typically 10% of the well volume) to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure fluorescence using a plate reader with the appropriate excitation and emission wavelengths.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50.
Western Blot for KIT Phosphorylation
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-KIT (e.g., Tyr719) and total KIT overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize the phospho-KIT signal to the total KIT signal.
References
- 1. hcplive.com [hcplive.com]
- 2. Avapritinib: preclinical studies of a promising novel therapeutic option for gastrointestinal stromal tumors - Urbini - Gastrointestinal Stromal Tumor [gist.amegroups.org]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. Cogent Biosciences Presents New Preclinical Data Demonstrating Bezuclastinib as a Differentiated KIT Inhibitor with Minimal Brain Penetration [prnewswire.com]
- 6. onclive.com [onclive.com]
- 7. cogentbio.com [cogentbio.com]
- 8. blueprintmedicines.com [blueprintmedicines.com]
- 9. researchgate.net [researchgate.net]
- 10. Avapritinib in the treatment of gastrointestinal stromal tumors (GIST) | Kopczyńska | Oncology in Clinical Practice [journals.viamedica.pl]
- 11. Avapritinib | inhibitor of PDGFRα D842V and KIT Exon 17 mutants | metastatic gastrointestinal stromal tumors (GIST) | CAS 1703793-34-3 | InvivoChem [invivochem.com]
Elenestinib Technical Support Center: Preventing Off-Target Binding in Cellular Assays
Welcome to the technical support center for Elenestinib (BLU-263), a potent and selective next-generation inhibitor of the KIT D816V mutation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting off-target binding in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a tyrosine kinase inhibitor (TKI) designed to potently and selectively target the KIT D816V mutation.[1][2] This mutation is a key driver in approximately 95% of systemic mastocytosis (SM) cases.[1] this compound is engineered for low off-target activity and minimal penetration of the blood-brain barrier to reduce the potential for central nervous system side effects.[3][4]
Q2: How selective is this compound?
A2: this compound is a highly selective inhibitor of KIT D816V.[4] While comprehensive public data on its binding to a full kinome panel is limited, available data demonstrates its high potency for the intended target with significantly less activity against wild-type KIT. This selectivity helps to minimize effects on cells that do not carry the D816V mutation.
Q3: What are potential off-target effects, and why are they a concern in cellular assays?
Q4: What are the first steps to take if I suspect off-target effects with this compound?
A4: If you suspect off-target effects, it is crucial to perform control experiments. These may include using a structurally unrelated inhibitor of the same target, employing a lower concentration of this compound, or using cell lines that do not express the KIT D816V mutation. Additionally, directly assessing the phosphorylation status of known downstream targets of KIT can help confirm on-target activity.
Troubleshooting Guide
This guide addresses specific issues that may arise during cellular assays with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected cellular phenotype not consistent with KIT D816V inhibition. | Off-target kinase inhibition. | 1. Titrate this compound Concentration: Perform a dose-response experiment to determine the lowest effective concentration that inhibits KIT D816V phosphorylation. Use this minimal concentration for your assays to reduce the likelihood of engaging lower-affinity off-targets. 2. Use a Control Inhibitor: Compare the phenotype observed with this compound to that of another potent and selective KIT D816V inhibitor with a different chemical scaffold. 3. Orthogonal Target Validation: Use a non-pharmacological method, such as siRNA or CRISPR/Cas9, to reduce KIT expression or activity and see if it phenocopies the effects of this compound. |
| Variability in results between experiments. | Inconsistent assay conditions or cell health. | 1. Standardize Cell Culture: Ensure consistent cell passage number, confluency, and serum conditions. 2. Optimize Inhibitor Incubation Time: Determine the optimal incubation time for this compound to achieve maximal target inhibition without causing secondary, long-term cellular stress responses. 3. Monitor Cell Viability: Always include a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that the observed effects are not due to general cytotoxicity. |
| Difficulty confirming on-target engagement. | Suboptimal antibody for Western blot or inappropriate downstream marker. | 1. Validate Antibodies: Ensure your antibodies for phosphorylated KIT (p-KIT) and downstream targets (e.g., p-STAT5, p-AKT, p-ERK) are specific and sensitive. 2. Use Appropriate Controls: Include positive and negative controls for your Western blots, such as lysates from untreated cells and cells treated with a known activator of the pathway (if applicable). 3. Consider a Target Engagement Assay: Employ a direct measure of target binding in cells, such as a Cellular Thermal Shift Assay (CETSA) or a NanoBRET assay (see Experimental Protocols). |
Data Presentation
The following table summarizes key quantitative data regarding the inhibitory activity of this compound.
| Parameter | This compound | Avapritinib | Bezuclastinib |
| KIT D816V Phosphorylation IC50 | 3.1 nM | 3.1 nM | 3.4 nM |
| WT KIT Proliferation IC50 | 95.9 nM | 85.8 nM | 26.4 nM |
| WT KIT Phosphorylation IC50 | 82.6 nM | 89.5 nM | 32.5 nM |
| Selectivity S-Score (1 µM) * | 0.035 | 0.035 | 0.057 |
*The S-score represents the fraction of the kinome bound by the drug at a given concentration; a lower score indicates higher selectivity.[5]
Experimental Protocols
Western Blot Analysis of KIT Signaling Pathway
This protocol is designed to assess the on-target activity of this compound by measuring the phosphorylation of KIT and its downstream signaling proteins.
Materials:
-
Cell line expressing KIT D816V (e.g., HMC-1.2)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-KIT (Tyr719), anti-KIT, anti-p-STAT5 (Tyr694), anti-STAT5, anti-p-AKT (Ser473), anti-AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and transfer membranes
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere (if applicable). Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a predetermined time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.
-
Gel Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add a chemiluminescent substrate. Image the blot using a chemiluminescence detection system.
-
Analysis: Quantify band intensities and normalize to the loading control and total protein levels to determine the effect of this compound on protein phosphorylation.
Cellular Competition Binding Assay using Flow Cytometry
This assay indirectly measures the binding of this compound to a target kinase on the cell surface by assessing its ability to compete with a fluorescently labeled ligand.
Materials:
-
Cells expressing the target kinase on their surface
-
Fluorescently labeled ligand that binds the target kinase
-
This compound
-
FACS buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and wash them with FACS buffer. Resuspend cells to a final concentration of 1 x 10^6 cells/mL.
-
Competition Setup: In a 96-well plate, add a fixed, subsaturating concentration of the fluorescently labeled ligand to each well.
-
Inhibitor Titration: Add a serial dilution of this compound to the wells. Include a "no inhibitor" control and a "no ligand" control.
-
Incubation: Incubate the plate for 1-2 hours at 4°C, protected from light, to allow binding to reach equilibrium.
-
Washing: Wash the cells with cold FACS buffer to remove unbound ligand and inhibitor.
-
Flow Cytometry Analysis: Resuspend the cells in FACS buffer and analyze the fluorescence intensity of the cell population using a flow cytometer.
-
Data Analysis: Plot the mean fluorescence intensity (MFI) against the concentration of this compound. The decrease in MFI indicates the displacement of the fluorescent ligand by this compound. Calculate the IC50 value from the resulting dose-response curve.
Visualizations
Caption: this compound inhibits the constitutively active KIT D816V receptor, blocking downstream signaling pathways.
Caption: A logical workflow for troubleshooting unexpected results in cellular assays with this compound.
Caption: General experimental workflow for characterizing this compound's effects in cellular assays.
References
Elenestinib experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with Elenestinib, a potent and selective inhibitor of the KIT D816V mutation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable, next-generation tyrosine kinase inhibitor.[1][2] It is designed to potently and selectively inhibit the constitutively active KIT D816V mutation, a primary driver of systemic mastocytosis (SM) in approximately 95% of cases.[3][4] The D816V mutation, a substitution of aspartic acid with valine at position 816 in the kinase domain, leads to ligand-independent activation of the KIT receptor tyrosine kinase.[5][6] This results in uncontrolled mast cell proliferation and activation. This compound binds to the ATP-binding site of the mutated KIT kinase, blocking its downstream signaling pathways.[7]
Q2: What are the key downstream signaling pathways affected by this compound?
A2: The constitutive activation of KIT D816V triggers several downstream signaling cascades that promote cell survival and proliferation. This compound, by inhibiting KIT D816V, effectively dampens these pathways. Key modulated pathways include:
-
JAK-STAT Pathway: Particularly STAT5, which is constitutively activated by KIT D816V and plays a crucial role in mast cell growth and survival.[8]
-
PI3K/AKT Pathway: This pathway is also constitutively activated and involved in cell survival and proliferation.[8][9]
-
RAS/MEK/ERK Pathway: This pathway is involved in cell proliferation and is activated by KIT D816V.[9]
Q3: What are the recommended in vitro starting concentrations for this compound?
A3: Based on preclinical data, this compound has shown high potency in both biochemical and cellular assays.[10] For initial in vitro experiments, a concentration range of 1 nM to 1 µM is recommended. The cellular IC50 for KIT D816V is approximately 4.3 nM.[10] However, optimal concentrations will be cell-type and assay-dependent, and a dose-response experiment is always recommended.
Q4: Does this compound have off-target effects?
A4: this compound is designed for high selectivity for KIT D816V with minimal brain penetration.[2][11] However, like all kinase inhibitors, the potential for off-target activity exists. It is advisable to consult kinome-wide screening data if available or perform relevant counter-screens if off-target effects are a concern for a specific experimental system.
Troubleshooting Guides
Western Blotting for Phospho-KIT
Issue: Weak or No Signal for Phospho-KIT
| Possible Cause | Recommended Solution |
| Phosphatase Activity | Always use freshly prepared lysis buffer containing a cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate). Keep samples on ice at all times.[12] |
| Low Protein Load | Ensure adequate protein concentration by performing a protein assay (e.g., BCA). Load at least 20-30 µg of total protein per lane.[13] |
| Inefficient Antibody Binding | Use a phospho-specific antibody validated for Western blotting. Optimize antibody dilution and incubate overnight at 4°C.[12] |
| Inappropriate Blocking Buffer | Avoid using milk as a blocking agent as it contains casein, a phosphoprotein, which can lead to high background. Use 5% Bovine Serum Albumin (BSA) in TBST instead.[14][15] |
| Sub-optimal Transfer | Verify transfer efficiency using a loading control (e.g., GAPDH, β-actin) or a total KIT antibody.[16] |
Issue: High Background
| Possible Cause | Recommended Solution |
| Inadequate Blocking | Increase blocking time to 1-2 hours at room temperature or overnight at 4°C.[15] |
| Antibody Concentration Too High | Titrate the primary and secondary antibody concentrations to determine the optimal dilution with the best signal-to-noise ratio. |
| Insufficient Washing | Increase the number and duration of washes with TBST between antibody incubations.[15] |
Cell-Based Assays
Issue: Inconsistent IC50 Values
| Possible Cause | Recommended Solution |
| Cell Health and Density | Ensure cells are healthy, in the logarithmic growth phase, and seeded at a consistent density for each experiment. |
| Compound Stability | Prepare fresh dilutions of this compound for each experiment from a frozen stock. |
| Assay Readout Variability | Use a stable and validated assay readout (e.g., CellTiter-Glo® for viability). Ensure proper mixing and incubation times. |
| Serum Protein Binding | Be aware that components in fetal bovine serum (FBS) can bind to small molecules and affect their effective concentration. Consider reducing serum concentration during treatment if appropriate for the cell line. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro Potency of this compound
| Assay Type | Target | Value |
| Biochemical Assay (Kd) | KIT D816V | 0.24 nM[10] |
| Cellular Assay (IC50) | KIT D816V | 4.3 nM[10] |
Table 2: Clinical Efficacy from HARBOR Trial (Part 1, 12 Weeks)
| Dose | Mean % Reduction in Serum Tryptase | Mean % Reduction in KIT D816V Allele Fraction |
| 25 mg QD | -15.4% | -37.5% |
| 50 mg QD | -50.9% | -70.3% |
| 100 mg QD | -68.4% | -77.0% |
| Placebo | +3.3% | -2.5% |
| (Data from a press release on the HARBOR trial)[4] |
Experimental Protocols
Protocol 1: Western Blot Analysis of KIT D816V Phosphorylation
Objective: To assess the inhibitory effect of this compound on the constitutive phosphorylation of KIT D816V in a relevant cell line (e.g., HMC-1.2).
Materials:
-
HMC-1.2 cell line (or other cell line endogenously expressing KIT D816V)
-
Cell culture medium (e.g., IMDM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Lysis buffer (RIPA or similar) supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-KIT (Tyr719) and Mouse anti-total-KIT
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG
-
ECL detection reagent
Procedure:
-
Cell Treatment: Seed HMC-1.2 cells and treat with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2-4 hours. Include a vehicle control (DMSO).
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts and run 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Membrane Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-KIT and total-KIT (at optimized dilutions) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and detect the signal using an ECL reagent and an imaging system.
Experimental Controls:
-
Positive Control: Lysate from untreated HMC-1.2 cells, which should show a strong phospho-KIT signal.[17]
-
Negative Control: A cell line that does not express KIT.
-
Loading Control: Probe the blot with an antibody against a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading.[16]
-
Phosphatase Treatment: Treat a control lysate with a phosphatase (e.g., lambda phosphatase) to confirm the specificity of the phospho-antibody. The signal should be abolished after treatment.[18]
Protocol 2: Cell Viability Assay
Objective: To determine the effect of this compound on the viability of KIT D816V-dependent cells.
Materials:
-
HMC-1.2 cells or other suitable cell line
-
96-well cell culture plates
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 10-point, 3-fold dilution starting from 10 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours.
-
Assay Readout: Add the viability reagent according to the manufacturer's instructions and measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value.
Experimental Controls:
-
Positive Control for Cytotoxicity: A known cytotoxic agent to ensure the assay can detect a decrease in viability.
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest this compound concentration to account for any solvent effects.
-
Untreated Control: Cells in medium alone.
Visualizations
Caption: this compound inhibits KIT D816V, blocking downstream signaling pathways.
Caption: Workflow for Western blot analysis of KIT phosphorylation.
Caption: Troubleshooting logic for weak phospho-protein signals in Western blots.
References
- 1. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 2. blueprintmedicines.com [blueprintmedicines.com]
- 3. Quantitative Interpretation of Intracellular Drug Binding and Kinetics Using the Cellular Thermal Shift Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blueprint Medicines Reports Clinical Data Highlighting Leadership in Developing Targeted Treatment Options for Patients with Systemic Mastocytosis [prnewswire.com]
- 5. Mutation D816V Alters the Internal Structure and Dynamics of c-KIT Receptor Cytoplasmic Region: Implications for Dimerization and Activation Mechanisms | PLOS Computational Biology [journals.plos.org]
- 6. c-KIT D816V mutation for systemic mastocytosis - Genelabs [genelabsmedical.com]
- 7. Inhibition of KIT Tyrosine Kinase Activity: Two Decades After the First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oncogenic D816V-KIT signaling in mast cells causes persistent IL-6 production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The D816V Mutation of c-Kit Circumvents a Requirement for Src Family Kinases in c-Kit Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blueprintmedinfo.com [blueprintmedinfo.com]
- 11. researchgate.net [researchgate.net]
- 12. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 13. ebiohippo.com [ebiohippo.com]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. Western Blot Troubleshooting | Thermo Fisher Scientific - HU [thermofisher.com]
- 16. docs.abcam.com [docs.abcam.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
Addressing batch-to-batch variability of Elenestinib
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during experiments with Elenestinib, with a focus on addressing batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as BLU-263, is an orally active and selective tyrosine kinase inhibitor.[1][2] It specifically targets the KIT D816V mutation, which is a driver in approximately 95% of cases of systemic mastocytosis (SM).[1][3] By inhibiting this mutated protein, this compound leads to the death of mutated mast cells, thereby reducing mast cell burden and alleviating symptoms associated with SM.[1][4] A key feature of this compound is its limited ability to cross the blood-brain barrier, which is expected to minimize central nervous system side effects.[1][5][6]
Q2: What are the main applications of this compound in research?
This compound is primarily used in research for studying systemic mastocytosis and other mast cell disorders driven by the KIT D816V mutation.[3][7] It serves as a tool to investigate the signaling pathways involved in these diseases and to evaluate the therapeutic potential of targeting the KIT D816V mutation.
Q3: What are the physical and chemical properties of this compound?
The known physical and chemical properties of this compound are summarized in the table below. Verifying these properties can be a crucial first step in assessing a new batch of the compound.
| Property | Value | Source |
| Molecular Formula | C27H29FN10O | [8] |
| Molecular Weight | 528.6 g/mol | [8] |
| IUPAC Name | 2-[4-[4-[4-[5-[(1S)-1-amino-1-(4-fluorophenyl)ethyl]pyrimidin-2-yl]piperazin-1-yl]pyrrolo[2,1-f][1][7][8]triazin-6-yl]pyrazol-1-yl]ethanol | [8] |
| Appearance | Powder | [9] |
| Solubility | DMSO: 100 mg/mL (159.59 mM) | [9] |
| IC50 (for KIT D816V) | 6 nM | [2] |
Q4: How should I store and handle this compound?
For long-term storage, this compound powder should be kept at -20°C for up to one month or -80°C for up to six months.[2] Stock solutions should be prepared in fresh DMSO.[9] It is important to note that moisture-absorbing DMSO can reduce the solubility of the compound.[9]
Troubleshooting Guide: Addressing Batch-to-Batch Variability
Inconsistent experimental results when using different batches of a small molecule inhibitor like this compound can be a significant challenge. This guide provides a systematic approach to troubleshoot and mitigate such variability.
Diagram: Troubleshooting Workflow for Batch Variability
References
- 1. hcplive.com [hcplive.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Core programs | Blueprint Medicines [blueprintmedicines.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 6. onclive.com [onclive.com]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. This compound | C27H29FN10O | CID 155190269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Validation & Comparative
Elenestinib vs. Midostaurin: A Comparative Guide to KIT D816V Inhibition
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapies for systemic mastocytosis (SM) and other hematologic malignancies driven by KIT D816V mutations is evolving. This guide provides a detailed comparison of two prominent KIT D816V inhibitors: elenestinib, a next-generation selective inhibitor, and midostaurin, an established multi-kinase inhibitor. We present a comprehensive analysis of their performance, supported by experimental data, to aid researchers in their evaluation of these therapeutic agents.
Mechanism of Action and Kinase Selectivity
This compound (BLU-263) is an investigational, next-generation, oral tyrosine kinase inhibitor designed to be a potent and highly selective inhibitor of the KIT D816V mutation.[1][2] This mutation is a primary driver in approximately 95% of systemic mastocytosis cases.[3] A key feature of this compound is its design for minimal penetration of the blood-brain barrier, which may offer an improved safety profile compared to earlier generation KIT inhibitors by potentially reducing central nervous system-related side effects.[2]
Midostaurin , on the other hand, is an oral multi-kinase inhibitor. While it effectively inhibits the KIT D816V mutation, it also targets a broader range of kinases, including FLT3, PDGFR, VEGFR2, and protein kinase C (PKC).[4][5] This broader activity profile makes it effective in other hematologic malignancies, such as FLT3-mutated acute myeloid leukemia (AML), but may also contribute to a different side-effect profile compared to more selective inhibitors.[4]
Quantitative Comparison of Inhibitory Potency
The following table summarizes the key quantitative data on the inhibitory activity of this compound and midostaurin against the KIT D816V mutation.
| Parameter | This compound | Midostaurin |
| Biochemical Inhibition (Kd) | ~0.24 nM[3] | Not widely reported |
| Cellular Inhibition (IC50) | 3.1 - 6 nM[1][6][7] | 30 - 250 nM |
Experimental Protocols
Biochemical Kinase Assay (this compound)
While specific proprietary details of the assay protocol for determining the Kd of this compound are not publicly available, a general methodology for such an assay can be described. The dissociation constant (Kd) is typically determined using a competitive binding assay.
Principle: A known concentration of a high-affinity, labeled ligand for the KIT D816V kinase is incubated with the kinase in the presence of varying concentrations of the unlabeled inhibitor (this compound). The amount of bound labeled ligand is measured, and the displacement by the inhibitor is used to calculate the Kd.
Generalized Protocol:
-
Kinase and Ligand Preparation: Recombinant human KIT D816V kinase domain is purified. A suitable radiolabeled or fluorescently labeled ATP-competitive ligand is selected.
-
Assay Setup: The assay is performed in a multi-well plate format. Each well contains the KIT D816V kinase, the labeled ligand at a fixed concentration (typically at or below its Kd), and a serial dilution of this compound.
-
Incubation: The plate is incubated at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium.
-
Detection: The amount of bound labeled ligand is quantified. For radiolabeled ligands, this may involve scintillation counting after capturing the kinase on a filter. For fluorescently labeled ligands, fluorescence polarization or a similar technique is often used.
-
Data Analysis: The data are plotted as the percentage of bound labeled ligand versus the concentration of this compound. A competition binding curve is fitted to the data to determine the IC50, which is then converted to a Ki and subsequently the Kd using the Cheng-Prusoff equation.
Cellular Proliferation/Viability Assays (this compound and Midostaurin)
The half-maximal inhibitory concentration (IC50) in a cellular context is a measure of the drug's ability to inhibit a biological process, in this case, the proliferation or viability of cells driven by the KIT D816V mutation. Commonly used cell lines for this purpose include the murine pro-B cell line Ba/F3, which is dependent on interleukin-3 (IL-3) for survival and can be genetically engineered to express human KIT D816V, making its survival dependent on the kinase activity. Another relevant cell line is the human mast cell leukemia line HMC-1.2, which endogenously expresses the KIT D816V mutation.[8][9]
Principle: The assay measures the number of viable cells after a period of incubation with the inhibitor. A decrease in cell viability with increasing inhibitor concentration indicates that the inhibitor is effectively targeting the driver kinase.
Generalized Protocol for Ba/F3-KIT D816V Assay:
-
Cell Culture: Ba/F3 cells stably expressing human KIT D816V are cultured in appropriate media without IL-3, making their proliferation dependent on the constitutive activity of the mutant kinase.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Inhibitor Treatment: A serial dilution of the inhibitor (this compound or midostaurin) is added to the wells. Control wells with vehicle (e.g., DMSO) are included.
-
Incubation: The plates are incubated for a set period, typically 48 to 72 hours, at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells, or an MTT assay, which measures the metabolic activity of mitochondrial dehydrogenases.
-
Data Analysis: The luminescence or absorbance readings are plotted against the inhibitor concentration. A dose-response curve is fitted to the data to calculate the IC50 value.
Generalized Protocol for HMC-1.2 Assay:
-
Cell Culture: HMC-1.2 cells are maintained in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with fetal bovine serum and other necessary components.[10][11]
-
Assay Procedure: The procedure for cell seeding, inhibitor treatment, incubation, and viability assessment is similar to the Ba/F3 assay described above. The specific cell seeding density and incubation times may be optimized for the HMC-1.2 cell line.
Visualizing the Mechanism of Action
KIT Signaling Pathway and Inhibition
The following diagram illustrates the constitutive activation of the KIT receptor due to the D816V mutation and the subsequent downstream signaling pathways that drive mast cell proliferation and survival. Both this compound and midostaurin act by blocking the ATP binding site of the kinase domain, thereby inhibiting its autophosphorylation and the activation of these downstream pathways.
Caption: KIT signaling pathway and points of inhibition by this compound and midostaurin.
Experimental Workflow for Cellular IC50 Determination
The following diagram outlines a typical workflow for determining the cellular IC50 of a kinase inhibitor using a cell-based proliferation assay.
Caption: Workflow for determining cellular IC50 of a kinase inhibitor.
Conclusion
This compound and midostaurin represent two distinct approaches to targeting the KIT D816V mutation in hematologic malignancies. This compound, a next-generation inhibitor, demonstrates high potency and selectivity for KIT D816V in preclinical models, with the potential for an improved safety profile due to its limited CNS penetration. Midostaurin is an established multi-kinase inhibitor with proven clinical efficacy in advanced systemic mastocytosis, albeit with a broader kinase inhibition profile. The choice between these or other emerging inhibitors will depend on a variety of factors, including the specific disease context, patient characteristics, and the evolving clinical data on efficacy and safety. This guide provides a foundational comparison to inform further research and development in this critical area of oncology.
References
- 1. blueprintmedicines.com [blueprintmedicines.com]
- 2. onclive.com [onclive.com]
- 3. blueprintmedinfo.com [blueprintmedinfo.com]
- 4. cancercareontario.ca [cancercareontario.ca]
- 5. Rydapt (midostaurin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Human | Sigma-Aldrich [sigmaaldrich.com]
- 9. Cellosaurus cell line HMC-1.2 (CVCL_H205) [cellosaurus.org]
- 10. protocols.io [protocols.io]
- 11. merckmillipore.com [merckmillipore.com]
A Comparative Guide to the Efficacy of Elenestinib and Other KIT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational KIT inhibitor Elenestinib against established KIT inhibitors, including Imatinib, Sunitinib, Regorafenib, and Ripretinib, as well as the closely related next-generation inhibitor, Avapritinib. The comparison focuses on preclinical inhibitory activity and clinical efficacy, supported by experimental data and methodologies.
Introduction
The KIT receptor tyrosine kinase is a critical oncogenic driver in various malignancies, most notably Gastrointestinal Stromal Tumors (GIST) and Systemic Mastocytosis (SM). The development of tyrosine kinase inhibitors (TKIs) targeting KIT has revolutionized the treatment of these diseases. This compound (BLU-263) is a next-generation, investigational TKI engineered for high potency and selectivity against the KIT D816V mutation, the primary driver in approximately 95% of SM cases.[1][2] A key design feature of this compound is its limited penetration of the blood-brain barrier, aiming to mitigate the central nervous system (CNS) side effects observed with other inhibitors.[3] This guide compares its efficacy profile with that of other significant KIT inhibitors used in clinical practice.
Quantitative Data Presentation
The following tables summarize the preclinical and clinical efficacy of this compound and other selected KIT inhibitors.
Table 1: Preclinical Inhibitory Activity (IC₅₀) of KIT Inhibitors
This table presents the half-maximal inhibitory concentration (IC₅₀) in nanomolar (nM) units, indicating the drug concentration required to inhibit 50% of the target kinase activity in biochemical or cellular assays. Lower values denote higher potency.
| Inhibitor | Target KIT Mutation | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (nM) | Key Distinctions |
| This compound | KIT D816V | 6 [4] | 4.3 [5] | Highly selective for KIT D816V; minimal CNS penetration.[3] |
| Avapritinib | KIT D816V | 0.27[1] | 4 (HMC1.2 cells)[1] | Highly potent against KIT D816V and PDGFRA D842V; CNS penetrant. |
| PDGFRA D842V | 0.24[1] | 30[6] | ||
| Imatinib | c-Kit (Wild-Type) | 100[6][7] | ~410[7] | First-line for GIST; ineffective against KIT D816V and PDGFRA D842V.[8] |
| Sunitinib | c-Kit (Wild-Type) | 2[6] | 54 (KIT exon 9 mutant cells)[9] | Multi-targeted TKI; second-line for GIST. Active against imatinib-resistant ATP-binding pocket mutations (e.g., exon 13, 14).[10] |
| Regorafenib | KIT K642E | 10-20[11] | - | Multi-targeted TKI; third-line for GIST. Active against activation loop mutations.[10][12] |
| Ripretinib | Broad KIT/PDGFRA | - | - | Switch-control inhibitor; fourth-line for GIST. Broad activity against primary and secondary mutations.[13][14] |
Table 2: Clinical Efficacy of KIT Inhibitors in GIST and SM
This table summarizes key clinical trial outcomes for each inhibitor in their respective indications.
| Inhibitor | Indication | Clinical Trial (Line of Therapy) | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) |
| This compound | Indolent Systemic Mastocytosis (ISM) | HARBOR (Phase 2/3) | Data maturing | Dose-dependent improvements in symptoms and mast cell burden observed.[15] |
| Imatinib | GIST | First-Line | ~20-24 months[16] | ~70-85% (disease control)[16] |
| Sunitinib | GIST | Second-Line | 5.5 - 6.2 months[17][18] | 7%[18] |
| Regorafenib | GIST | Third-Line | 4.8 months[17] | 4.5%[17] |
| Ripretinib | GIST | Fourth-Line (INVICTUS) | 6.3 months[19] | 9.4%[19] |
| Avapritinib | Advanced SM | PATHFINDER (Treatment-Naïve) | Data maturing | 84%[15] |
Signaling Pathways and Experimental Workflows
KIT Signaling Pathway and Inhibitor Targets
The diagram below illustrates the simplified KIT receptor tyrosine kinase signaling pathway. Upon binding of its ligand, stem cell factor (SCF), the KIT receptor dimerizes and autophosphorylates, activating downstream pathways like RAS/RAF/MEK/ERK and PI3K/AKT/mTOR, which drive cell proliferation and survival. Constitutively activating mutations, such as KIT D816V in SM or various exon mutations in GIST, render this pathway ligand-independent. TKIs competitively bind to the ATP-binding pocket (Type I/II inhibitors) or an adjacent switch pocket (Switch-control inhibitors) to block this aberrant signaling.
General Workflow for In Vitro Kinase Inhibitor Screening
This diagram outlines a typical workflow for screening and characterizing kinase inhibitors in a preclinical setting, starting from a compound library and culminating in the determination of cellular activity.
Detailed Methodologies
Below are generalized protocols for key experiments cited in the evaluation of KIT inhibitors. Specific parameters such as enzyme/cell concentration, substrate, and incubation times must be optimized for each specific kinase and cell line.
Biochemical Kinase Assay (e.g., ADP-Glo™ or Radiometric Assay)
This assay quantifies the enzymatic activity of a purified kinase and the inhibitory effect of a compound by measuring either ADP production or substrate phosphorylation.
-
Objective: To determine the biochemical IC₅₀ of an inhibitor against a purified KIT enzyme (wild-type or mutant).
-
Principle: The assay measures the amount of ATP converted to ADP by the kinase. In radiometric assays, the transfer of a radiolabeled phosphate (³²P or ³³P) from ATP to a substrate is quantified.[18] In luminescence-based assays like ADP-Glo™, the amount of ADP produced is converted back to ATP, which then drives a luciferase reaction, generating a light signal proportional to kinase activity.[19]
-
General Protocol:
-
Reagent Preparation: Recombinant purified KIT kinase, a suitable substrate (e.g., a generic peptide substrate), and ATP are prepared in a kinase reaction buffer. The test inhibitor is serially diluted in DMSO.
-
Reaction Setup: The kinase, substrate, and inhibitor dilutions (or DMSO vehicle control) are added to the wells of a microplate (e.g., 384-well plate).
-
Initiation & Incubation: The reaction is initiated by adding ATP. The plate is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) within the linear range of the reaction.
-
Detection:
-
Radiometric: The reaction is stopped, and the radiolabeled substrate is separated from the free radiolabeled ATP. The radioactivity incorporated into the substrate is measured using a scintillation counter.[18]
-
Luminescence (ADP-Glo™): An ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert ADP to ATP and generate a luminescent signal, which is read by a luminometer.
-
-
Data Analysis: The signal is normalized to controls (0% inhibition with DMSO, 100% inhibition with no enzyme). The IC₅₀ value is calculated by fitting the dose-response data to a four-parameter logistic curve.
-
Cell Viability / Proliferation Assay (e.g., CellTiter-Glo® or MTT Assay)
This assay measures the number of viable cells in a culture after treatment with an inhibitor, providing a cellular measure of drug efficacy.
-
Objective: To determine the cellular IC₅₀ of an inhibitor in a KIT-dependent cancer cell line (e.g., GIST-T1 for GIST, HMC-1.2 for SM).
-
Principle: The assay relies on quantifying a marker of metabolic activity. The CellTiter-Glo® assay measures intracellular ATP levels.[20] The MTT assay measures the conversion of a tetrazolium salt by mitochondrial dehydrogenases in living cells into a colored formazan product.[4] The resulting signal is proportional to the number of viable cells.
-
General Protocol:
-
Cell Plating: Cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.
-
Compound Treatment: The test inhibitor is serially diluted and added to the wells. A DMSO vehicle control is included.
-
Incubation: The plates are incubated for a specified duration (typically 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Detection:
-
CellTiter-Glo®: A single reagent is added directly to the wells, inducing cell lysis and generating a luminescent signal proportional to the ATP content. The plate is read on a luminometer.[20]
-
MTT: MTT reagent is added to the wells and incubated for 1-4 hours to allow formazan crystal formation. A solubilizing agent (e.g., DMSO or a specialized buffer) is then added to dissolve the crystals. The absorbance is read on a spectrophotometer (e.g., at 570 nm).[4]
-
-
Data Analysis: Absorbance/luminescence values are normalized to the DMSO-treated control cells. The IC₅₀ is calculated by fitting the dose-response data to a nonlinear regression curve.
-
References
- 1. hcplive.com [hcplive.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. blueprintmedinfo.com [blueprintmedinfo.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. onclive.com [onclive.com]
- 9. Mechanisms of sunitinib resistance in gastrointestinal stromal tumors harboring KITAY502-3ins mutation: an in vitro mutagenesis screen for drug-resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Complementary activity of tyrosine kinase inhibitors against secondary kit mutations in imatinib-resistant gastrointestinal stromal tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reactome | Regorafenib-resistant KIT mutants do not bind regorafenib [reactome.org]
- 13. New molecularly targeted drugs for gist after imatinib, sunitinib and regorafenib: a narrative review - Mazzocca - Gastrointestinal Stromal Tumor [gist.amegroups.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Blueprint Medicines Reports Clinical Data Highlighting Leadership in Developing Targeted Treatment Options for Patients with Systemic Mastocytosis [prnewswire.com]
- 16. Systemic therapy of advanced/metastatic gastrointestinal stromal tumors: an update on progress beyond imatinib, sunitinib, and regorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. e-century.us [e-century.us]
- 18. researchgate.net [researchgate.net]
- 19. Switch Control Inhibition of KIT and PDGFRA in Patients With Advanced Gastrointestinal Stromal Tumor: A Phase I Study of Ripretinib - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ovid.com [ovid.com]
Head-to-Head Comparison: Elenestinib and Imatinib in Kinase Inhibition
In the landscape of targeted cancer therapies, tyrosine kinase inhibitors (TKIs) have revolutionized treatment paradigms for various malignancies. This guide provides a detailed head-to-head comparison of two significant TKIs: elenestinib, a next-generation inhibitor, and imatinib, a first-generation TKI that set the benchmark for targeted therapy. This comparison is intended for researchers, scientists, and drug development professionals, offering objective data on their performance, supported by experimental evidence.
Executive Summary
This compound is a highly potent and selective investigational inhibitor of the KIT D816V mutation, a primary driver in approximately 95% of systemic mastocytosis (SM) cases.[1][2] Its design prioritizes minimizing off-target activity and limiting central nervous system penetration.[1] In contrast, imatinib is a broader spectrum TKI targeting BCR-ABL, c-KIT, and platelet-derived growth factor receptors (PDGFRs).[3] It is a well-established therapy for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).[3] While both drugs target the KIT kinase, their distinct selectivity profiles and mechanisms of action lead to different clinical applications and potential side-effect profiles.
Mechanism of Action and Target Selectivity
This compound is designed for high-affinity binding to the ATP-binding pocket of the KIT D816V mutant kinase, thereby inhibiting its constitutive activation and downstream signaling.[4] Imatinib also functions as a competitive inhibitor at the ATP-binding site of its target kinases, but its broader activity profile means it can influence a wider range of cellular processes.[5]
Biochemical and Cellular Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and imatinib against their respective primary targets, showcasing their potency and selectivity.
| Compound | Target | Assay Type | IC50 | Reference(s) |
| This compound | KIT D816V | Cellular | 6 nM | [6][7] |
| KIT D816V phosphorylation | Biochemical | 3.1 nM | [8][9] | |
| Wild-Type KIT proliferation | Cellular | 95.9 nM | [8][9] | |
| Wild-Type KIT phosphorylation | Biochemical | 82.6 nM | [8][9] | |
| Imatinib | v-Abl | Cell-free | 0.6 µM | |
| c-Kit | Cellular | 0.1 µM | ||
| PDGFR | Cell-free/Cellular | 0.1 µM |
Signaling Pathways
The differential targeting of this compound and imatinib results in the modulation of distinct signaling cascades.
This compound Signaling Pathway Inhibition
This compound's primary therapeutic effect stems from its potent inhibition of the constitutively active KIT D816V receptor in mast cells. This leads to the downregulation of multiple downstream pathways crucial for mast cell proliferation and survival, including the PI3K/AKT, JAK/STAT, and MAPK/ERK pathways.[10][11]
Imatinib Signaling Pathway Inhibition
Imatinib exerts its therapeutic effects by inhibiting multiple tyrosine kinases. In CML, it targets the BCR-ABL fusion protein, blocking downstream pathways like RAS/MAPK and PI3K/AKT that drive leukemic cell proliferation.[12] In GIST, it inhibits mutated c-KIT and PDGFR, similarly impacting cell survival and growth signals.[13]
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize this compound and imatinib.
Biochemical Kinase Inhibition Assay
A biochemical assay is employed to determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Methodology:
-
Kinase Preparation: Purified recombinant target kinase (e.g., KIT D816V, c-Kit, Abl) is prepared in a suitable buffer.
-
Inhibitor Addition: The kinase is incubated with varying concentrations of the test compound (this compound or imatinib) to allow for binding.
-
Reaction Initiation: The kinase reaction is initiated by adding a specific peptide substrate and adenosine triphosphate (ATP), often radiolabeled (e.g., ³³P-ATP) or coupled to a fluorescent detection system.
-
Incubation: The reaction mixture is incubated for a defined period at a specific temperature to allow for substrate phosphorylation.
-
Detection: The amount of phosphorylated substrate is quantified. For radiolabeled assays, this can be done by capturing the phosphopeptide on a filter and measuring radioactivity. For other methods, changes in fluorescence or luminescence are measured.
-
Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration, and the IC50 value is determined using non-linear regression analysis.
Cellular Phosphorylation Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a target kinase or its downstream substrates within a cellular context.
Methodology:
-
Cell Culture: A cell line expressing the target kinase (e.g., a mast cell line with the KIT D816V mutation or a CML cell line with BCR-ABL) is cultured under standard conditions.
-
Compound Treatment: Cells are treated with various concentrations of the inhibitor for a specified duration.
-
Cell Lysis: After treatment, cells are lysed to extract cellular proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined to ensure equal loading for subsequent analysis.
-
Western Blotting or ELISA: The levels of phosphorylated target protein (e.g., phospho-KIT, phospho-STAT5) and total target protein are assessed by Western blotting or enzyme-linked immunosorbent assay (ELISA) using specific antibodies.[14]
-
Data Analysis: The ratio of phosphorylated protein to total protein is calculated for each inhibitor concentration. The IC50 is determined by plotting this ratio against the inhibitor concentration.
Cell Viability Assay (e.g., MTT Assay)
Cell viability assays are used to determine the effect of a compound on cell proliferation and survival.
Methodology:
-
Cell Seeding: Target cells are seeded into multi-well plates at a specific density.
-
Compound Exposure: The cells are exposed to a range of concentrations of the test compound for a defined period (e.g., 48-72 hours).
-
Reagent Addition: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability relative to an untreated control is calculated, and the IC50 value is determined.
Clinical Trial Data Summary
The clinical development of this compound and imatinib has been marked by pivotal trials demonstrating their efficacy in specific patient populations.
This compound: The HARBOR Trial
This compound is being evaluated in the ongoing Phase 2/3 HARBOR trial (NCT04910685) for patients with indolent systemic mastocytosis (ISM).[11]
-
Study Design: A randomized, double-blind, placebo-controlled study.
-
Key Endpoints: Change in patient-reported symptom scores, serum tryptase levels, and KIT D816V variant allele fraction.[11]
-
Preliminary Findings: Part 1 of the study showed that this compound treatment led to dose-dependent reductions in serum tryptase and KIT D816V allele fraction, along with improvements in symptom scores.[11] The safety profile was reported as favorable, with no treatment-related serious adverse events leading to discontinuation in the early phase.[1]
Imatinib: The IRIS Trial
The International Randomized study of Interferon and STI571 (IRIS) was a landmark Phase 3 trial that established imatinib as the standard of care for newly diagnosed CML.
-
Study Design: A large, open-label, randomized trial comparing imatinib to the then-standard therapy of interferon-alfa plus cytarabine.
-
Key Outcomes: The trial demonstrated significantly higher rates of hematologic and cytogenetic responses with imatinib. Long-term follow-up has shown durable responses and a high rate of overall survival.
Conclusion
This compound and imatinib represent two distinct classes of tyrosine kinase inhibitors. This compound is a next-generation, highly selective inhibitor of KIT D816V, with a promising safety profile and demonstrated activity in indolent systemic mastocytosis. Its targeted nature aims to minimize off-target effects. Imatinib, a first-generation TKI, has a broader target profile and has been a cornerstone of treatment for CML and GIST for many years. The choice between such inhibitors is critically dependent on the specific molecular drivers of the malignancy. The ongoing development of highly selective inhibitors like this compound exemplifies the progress in precision medicine, aiming to provide more effective and better-tolerated therapies for genetically defined patient populations.
References
- 1. researchgate.net [researchgate.net]
- 2. Oncogenic D816V-KIT signaling in mast cells causes persistent IL-6 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distinct effectors of platelet-derived growth factor receptor-α signaling are required for cell survival during embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imatinib | Cell Signaling Technology [cellsignal.com]
- 6. KIT D816V and the cytokine storm in mastocytosis: production and role of interleukin-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Reactome | Signaling by PDGFR in disease [reactome.org]
- 9. blueprintmedicines.com [blueprintmedicines.com]
- 10. KIT D816V and the cytokine storm in mastocytosis: production and role of interleukin-6 | Haematologica [haematologica.org]
- 11. Oncogenic D816V-KIT signaling in mast cells causes persistent IL-6 production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Imatinib mesylate inhibits STAT5 phosphorylation in response to IL-7 and promotes T cell lymphopenia in chronic myelogenous leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
Elenestinib's Superior Selectivity: A Comparative Analysis Against Other Tyrosine Kinase Inhibitors
For Immediate Distribution
CAMBRIDGE, MA – In the landscape of targeted therapies for systemic mastocytosis (SM), a rare hematologic neoplasm driven primarily by the KIT D816V mutation, the selectivity of tyrosine kinase inhibitors (TKIs) is a critical determinant of both efficacy and safety. Elenestinib (BLU-263), a next-generation, potent, and highly selective investigational inhibitor of KIT D816V, has demonstrated a promising profile that distinguishes it from other TKIs. This guide provides a comprehensive comparison of this compound's selectivity against other tyrosine kinases, supported by available preclinical data.
Systemic mastocytosis is characterized by the uncontrolled proliferation and activation of mast cells. The KIT D816V mutation, present in approximately 95% of SM cases, leads to constitutive activation of the KIT receptor tyrosine kinase, driving the pathophysiology of the disease. While first-generation TKIs have shown clinical activity, their broader kinase inhibition profiles can lead to off-target effects. This compound has been designed for high selectivity to the KIT D816V mutant protein, with the aim of maximizing therapeutic benefit while minimizing adverse events.
Comparative Selectivity Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against the primary target, KIT D816V, and the wild-type (WT) KIT, in comparison to other prominent KIT inhibitors, avapritinib and bezuclastinib. Lower IC50 values indicate greater potency.
| Compound | Target | IC50 (nM) |
| This compound | KIT D816V | 3.1 |
| WT KIT (proliferation) | 95.9 | |
| WT KIT (phosphorylation) | 82.6 | |
| Avapritinib | KIT D816V | 3.1 |
| WT KIT (proliferation) | 85.8 | |
| WT KIT (phosphorylation) | 89.5 | |
| Bezuclastinib | KIT D816V | 3.4 |
| WT KIT (proliferation) | 26.4 | |
| WT KIT (phosphorylation) | 32.5 |
Data sourced from a Blueprint Medicines corporate presentation.
While comprehensive data on this compound's activity against a broad panel of other tyrosine kinases is not yet publicly available in a detailed tabular format, its high selectivity is supported by a low S-score of 0.035. The S-score is a quantitative measure of selectivity, representing the fraction of the kinome bound by the drug, with a lower score indicating higher selectivity.
Experimental Protocols
The determination of kinase inhibition potency, as represented by IC50 values, is a critical step in the preclinical evaluation of TKIs. A common and robust method for this is the ADP-Glo™ Kinase Assay.
ADP-Glo™ Kinase Assay Protocol (General Overview)
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The assay is performed in two steps:
-
Kinase Reaction and ATP Depletion:
-
The kinase, substrate, ATP, and the test inhibitor (e.g., this compound) are incubated together in a multi-well plate.
-
Following the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. This step is crucial for reducing background signal.
-
-
ADP to ATP Conversion and Luminescence Detection:
-
Kinase Detection Reagent is then added, which contains an enzyme that converts the ADP generated in the kinase reaction back to ATP.
-
This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
The intensity of the luminescent signal is directly proportional to the amount of ADP produced and is inversely correlated with the activity of the kinase inhibitor. The signal is measured using a luminometer.
-
IC50 values are then calculated by plotting the percentage of kinase inhibition against a range of inhibitor concentrations.
Signaling Pathways and Experimental Workflow
The constitutive activation of the KIT D816V receptor triggers a cascade of downstream signaling pathways that drive the proliferation and survival of mast cells. This compound's mechanism of action is to specifically block this initial signaling event.
Caption: this compound inhibits the constitutively active KIT D816V receptor, blocking downstream signaling pathways.
The workflow for assessing the selectivity of a kinase inhibitor like this compound involves a series of well-defined steps, from initial screening to comprehensive profiling.
Caption: A typical workflow for determining the selectivity profile of a tyrosine kinase inhibitor.
Elenestinib's Kinase Profile: A Comparative Analysis of a Next-Generation KIT Inhibitor
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of Elenestinib's kinome scan data and selectivity score against other prominent KIT inhibitors. The data presented herein is compiled from publicly available resources and is intended to offer an objective overview of this compound's performance and specificity.
This compound (BLU-263) is an investigational, next-generation, orally bioavailable tyrosine kinase inhibitor designed to potently and selectively target the KIT D816V mutation, a key driver in systemic mastocytosis (SM).[1][2] Its high selectivity is a critical attribute, aiming to minimize off-target effects and improve the therapeutic window. This guide delves into the specifics of its kinase inhibition profile.
Quantitative Kinase Inhibition and Selectivity
The selectivity of a kinase inhibitor is a crucial determinant of its safety and efficacy. A highly selective inhibitor, such as this compound, is designed to preferentially bind to its intended target, thereby reducing the likelihood of adverse events associated with the inhibition of other kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound in comparison to Avapritinib and Bezuclastinib against the primary target, KIT D816V, as well as wild-type (WT) KIT. The selectivity score (S-score) is also presented, offering a quantitative measure of kinome-wide selectivity.
| Compound | KIT D816V Phosphorylation IC50 (nM) | WT KIT Proliferation IC50 (nM) | WT KIT Phosphorylation IC50 (nM) | Selectivity S-Score |
| This compound | 3.1 | 95.9 | 82.6 | 0.035 |
| Avapritinib | 3.1 | 85.8 | 89.5 | 0.057 |
| Bezuclastinib | 3.4 | 26.4 | 32.5 | Not Reported |
Data sourced from a Blueprint Medicines presentation. The S-score represents the fraction of the kinome bound by the drug; a lower score indicates higher selectivity.[1]
Experimental Protocols
Kinome Scan Methodology
The kinome scan data for this compound and its comparators were likely generated using a competitive binding assay platform, such as the KINOMEscan™ platform. This methodology provides a quantitative measure of the interactions between a test compound and a large panel of kinases.
Principle: The assay is based on the ability of a test compound to compete with a proprietary, immobilized ligand for binding to the ATP-binding site of a kinase. The amount of kinase bound to the immobilized ligand is measured in the presence and absence of the test compound. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.
General Workflow:
-
Immobilization: A proprietary ligand that binds to the active site of a wide range of kinases is immobilized on a solid support (e.g., beads).
-
Competition: The test compound (e.g., this compound) and a specific kinase from a large panel are incubated with the immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinase's ATP-binding site.
-
Quantification: The amount of kinase bound to the solid support is quantified. This is often achieved using quantitative PCR (qPCR) by tagging the kinase with a unique DNA label. A lower amount of bound, DNA-tagged kinase in the presence of the test compound signifies a stronger interaction between the compound and the kinase.
-
Data Analysis: The results are typically expressed as the percentage of the kinase that remains bound to the immobilized ligand at a specific concentration of the test compound. For more detailed analysis, dissociation constants (Kd) or IC50 values are determined from dose-response curves.
Selectivity Score (S-Score) Calculation
The selectivity score (S-score) provides a quantitative measure of the promiscuity of a kinase inhibitor. It is calculated by dividing the number of kinases that a compound binds to with a certain affinity (e.g., Kd < 3 µM) by the total number of kinases tested in the panel. A lower S-score indicates a more selective inhibitor, as it interacts with a smaller fraction of the kinome.
KIT D816V Signaling Pathway
The primary target of this compound is the constitutively active KIT D816V mutant receptor tyrosine kinase. In systemic mastocytosis, this mutation leads to ligand-independent autophosphorylation and activation of downstream signaling pathways, promoting uncontrolled mast cell proliferation and survival. This compound, by binding to the ATP-binding pocket of KIT D816V, blocks its kinase activity and inhibits these downstream signals.
References
A Comparative Safety Analysis of Elenestinib and Avapritinib in the Treatment of Systemic Mastocytosis and GIST
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profiles of two prominent tyrosine kinase inhibitors, Elenestinib and Avapritinib. This analysis is supported by quantitative data from key clinical trials and detailed experimental methodologies.
This compound, an investigational next-generation KIT inhibitor, and Avapritinib, an approved therapy for systemic mastocytosis (SM) and gastrointestinal stromal tumors (GIST), both target the KIT D816V mutation, a key driver in these diseases. While both drugs have shown efficacy, their safety profiles present notable differences, primarily concerning central nervous system (CNS) effects. This guide delves into the adverse event data from the HARBOR trial for this compound and the EXPLORER, PATHFINDER, and NAVIGATOR trials for Avapritinib to offer a comprehensive safety comparison.
Quantitative Safety Data Comparison
The following tables summarize the treatment-emergent adverse events (TEAEs) observed in the key clinical trials for this compound and Avapritinib.
Table 1: Overview of Treatment-Emergent Adverse Events (TEAEs) in the HARBOR Trial (this compound)
| Adverse Event Category | This compound (All Doses, n=122) | Placebo |
| Any TEAE | - | - |
| Treatment-Related TEAEs | - | - |
| Serious TEAEs | 0% | - |
| TEAEs Leading to Discontinuation | 0% | - |
| TEAEs Leading to Dose Reduction | - | - |
| Most Common TEAEs (Any Grade) | Leukopenia (related) | - |
Data from the HARBOR trial (Part 1) as of July 3, 2023. Specific percentages for all TEAEs were not fully detailed in the provided preliminary results.[1][2]
Table 2: Overview of Treatment-Emergent Adverse Events (TEAEs) in the EXPLORER, PATHFINDER, and NAVIGATOR Trials (Avapritinib)
| Adverse Event Category | EXPLORER (AdvSM, n=86) | PATHFINDER (AdvSM, n=62) | NAVIGATOR (GIST, n=204) |
| Any TEAE (%) | >95% | >95% | 99.2% |
| Grade ≥3 TEAEs (%) | 54% (treatment-related) | Neutropenia (24%), Thrombocytopenia (16%), Anemia (16%) | 72.5% (300mg), 84.0% (400mg) |
| Serious TEAEs (%) | - | 34% (at 200mg) | - |
| TEAEs Leading to Discontinuation (%) | 4.7% (treatment-related) | 10% (at 200mg) | 8.7% (treatment-related) |
| Most Common TEAEs (≥20%) | Periorbital edema, anemia, fatigue, nausea, diarrhea, peripheral edema, thrombocytopenia, cognitive effects, vomiting, hair color changes, dizziness | Edema, diarrhea, nausea, fatigue/asthenia | Nausea, fatigue, anemia, periorbital edema, diarrhea, vomiting, decreased appetite, peripheral edema, increased lacrimation, memory impairment, constipation, facial edema, hair color change, dizziness |
Data compiled from the EXPLORER, PATHFINDER, and NAVIGATOR clinical trials.[3][4][5][6][7][8]
Focus on Key Adverse Events of Special Interest
Central Nervous System (CNS) Toxicity
A significant differentiating factor in the safety profiles of this compound and Avapritinib is the incidence of CNS adverse events.
This compound: A key design feature of this compound is its limited ability to cross the blood-brain barrier.[9] This characteristic is expected to mitigate the risk of CNS-related side effects.[10] Preliminary data from the HARBOR trial have not highlighted significant CNS adverse events.[1][2]
Avapritinib: Cognitive effects are a notable adverse reaction associated with Avapritinib treatment. In a pooled analysis of clinical trials, cognitive adverse reactions occurred in 33% of 995 patients.[8] These effects can include memory impairment, dizziness, sleep disorders, mood disorders, and speech disorders. Intracranial hemorrhage has also been reported, occurring in 13% of patients in the EXPLORER trial, although this was primarily in patients with severe thrombocytopenia.[6][11]
Other Notable Adverse Events
Avapritinib: Other common adverse events associated with Avapritinib include periorbital and peripheral edema, nausea, fatigue, and diarrhea.[8] Hematological toxicities such as anemia, thrombocytopenia, and neutropenia are also frequently observed.[7]
This compound: Based on early data, this compound appears to be well-tolerated, with no treatment-related serious adverse events or discontinuations due to adverse events reported in Part 1 of the HARBOR trial.[1][2] The most frequently reported treatment-related adverse event was leukopenia.[12]
Experimental Protocols
A summary of the methodologies for the key clinical trials is provided below.
This compound: HARBOR Trial (NCT04910685)
-
Study Design: A randomized, double-blind, placebo-controlled, Phase 2/3 study evaluating the efficacy and safety of this compound in patients with indolent systemic mastocytosis (ISM) whose symptoms are not adequately controlled by symptom-directed therapies.[1][13]
-
Patient Population: Adult patients with a confirmed diagnosis of ISM and moderate-to-severe symptoms.[1] Patients must have failed to achieve adequate symptom control with at least two prior symptom-directed therapies.[13]
-
Dosage and Administration: this compound is administered orally once daily. Part 1 of the study evaluated doses of 25 mg, 50 mg, and 100 mg.[2]
Avapritinib: Key Trials
-
EXPLORER Trial (NCT02561988):
-
Study Design: A Phase 1, open-label, dose-escalation (Part 1) and dose-expansion (Part 2) study to evaluate the safety, tolerability, and efficacy of Avapritinib in adult patients with advanced SM and other relapsed or refractory myeloid malignancies.[3]
-
Patient Population: Patients with a diagnosis of aggressive SM, SM with an associated hematologic neoplasm (SM-AHN), or mast cell leukemia (MCL).[3]
-
Dosage and Administration: Avapritinib was administered orally once daily in 28-day cycles, with doses ranging from 30 mg to 400 mg in the dose-escalation phase.[6][11]
-
Safety Assessment: The primary endpoints were determining the maximum tolerated dose, the recommended Phase 2 dose, and overall safety.[6] Safety was monitored through the recording of all adverse events.
-
-
PATHFINDER Trial (NCT03580655):
-
Study Design: A Phase 2, open-label, single-arm study to evaluate the efficacy and safety of Avapritinib in patients with advanced SM.[15]
-
Patient Population: Adult patients with a centrally confirmed diagnosis of ASM, SM-AHN, or MCL.[15]
-
Dosage and Administration: Avapritinib was administered orally at a starting dose of 200 mg once daily.[7]
-
Safety Assessment: Safety was a secondary endpoint, assessed by monitoring adverse events.[16] Following reports of intracranial bleeding, the protocol was amended to exclude patients with baseline platelet counts <50 x 10⁹/L and to intensify platelet monitoring.[17]
-
-
NAVIGATOR Trial (NCT02508532):
-
Study Design: A Phase 1, open-label, dose-escalation and dose-expansion study to evaluate the safety, tolerability, and anti-tumor activity of Avapritinib in patients with unresectable or metastatic GIST.[4][18]
-
Patient Population: Adult patients with unresectable GIST.[5]
-
Dosage and Administration: Oral Avapritinib was administered once daily, with starting doses ranging from 30 mg to 600 mg in the dose-escalation part.[4]
-
Safety Assessment: The primary endpoints in the dose-escalation part were the maximum tolerated dose, recommended phase 2 dose, and evaluation of safety.[19] The overall safety profile was a primary endpoint in the dose-expansion part.[19]
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of this compound and Avapritinib and a conceptual workflow for a comparative safety assessment.
Caption: Targeted KIT Signaling Pathway Inhibition.
Caption: Comparative Safety Assessment Workflow.
Conclusion
Based on the currently available data, this compound demonstrates a promising safety profile, particularly with its potential for a lower incidence of CNS adverse events compared to Avapritinib, which is attributed to its limited penetration of the blood-brain barrier. Avapritinib, while an effective therapy, is associated with a notable rate of cognitive effects and a risk of intracranial hemorrhage, especially in patients with thrombocytopenia. The most common adverse events for Avapritinib are generally manageable and include edema, gastrointestinal issues, and fatigue.
As a drug still in clinical development, the long-term safety profile of this compound is not yet fully established. Continued monitoring and data from the ongoing HARBOR trial will be crucial for a more definitive comparison. For researchers and clinicians, the choice between these agents in the future will likely involve a careful consideration of the patient's underlying condition, comorbidities, and the distinct safety profiles of each drug.
References
- 1. researchgate.net [researchgate.net]
- 2. ashpublications.org [ashpublications.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. profiles.foxchase.org [profiles.foxchase.org]
- 5. Avapritinib in unresectable or metastatic PDGFRA D842V-mutant gastrointestinal stromal tumours: Long-term efficacy and safety data from the NAVIGATOR phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety and efficacy of avapritinib in advanced systemic mastocytosis: the phase 1 EXPLORER trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of avapritinib in advanced systemic mastocytosis: interim analysis of the phase 2 PATHFINDER trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ayvakithcp.com [ayvakithcp.com]
- 9. hcplive.com [hcplive.com]
- 10. onclive.com [onclive.com]
- 11. researchgate.net [researchgate.net]
- 12. blueprintmedicines.com [blueprintmedicines.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. blueprintmedicines.com [blueprintmedicines.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. researchgate.net [researchgate.net]
- 17. Efficacy and safety of avapritinib in previously treated patients with advanced systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ayvakit.com [ayvakit.com]
Elenestinib and Avapritinib: A Comparative Guide for Researchers in the Context of Drug Resistance
For researchers, scientists, and drug development professionals, understanding the nuances of tyrosine kinase inhibitor (TKI) activity, particularly in the face of resistance, is paramount. This guide provides a detailed comparison of elenestinib and avapritinib, with a focus on their effects on avapritinib-resistant mutations, supported by available experimental data and methodologies.
While direct comparative experimental data on the effect of this compound on documented avapritinib-resistant mutations is not currently available in the public domain, this guide synthesizes the existing preclinical and clinical findings for both compounds to inform future research and development.
Executive Summary
This compound is a next-generation, investigational tyrosine kinase inhibitor characterized by its high selectivity for the KIT D816V mutation and minimal penetration of the blood-brain barrier.[1] Its clinical development is primarily focused on indolent systemic mastocytosis (ISM).[1][2]
Avapritinib is a potent inhibitor of both KIT and PDGFRA kinases, with proven efficacy against a range of mutations.[2] It is an approved therapy for systemic mastocytosis (SM) and for gastrointestinal stromal tumors (GIST) harboring PDGFRA exon 18 mutations, including the D842V mutation.[2][3] However, clinical resistance to avapritinib in GIST has been observed and is associated with the emergence of secondary mutations in the PDGFRA kinase domain.
This guide will delve into the known mechanisms of action, clinical data, and, where available, in vitro activity of both this compound and avapritinib. The primary focus will be on the landscape of avapritinib resistance and the potential, though currently unproven, role of next-generation inhibitors like this compound.
Data Presentation: Comparative Inhibitor Activity
Due to the lack of direct comparative studies of this compound against avapritinib-resistant mutations, the following tables summarize the available data for each inhibitor against their key targets.
Table 1: Preclinical Activity of this compound against KIT D816V
| Assay Type | Target | IC50 / Kd | Reference |
| Biochemical | KIT D816V | Kd = 0.24 nM | [4] |
| Cellular | KIT D816V | IC50 = 4.3 nM | [4] |
Table 2: Preclinical and Clinical Activity of Avapritinib
| Assay Type | Target | IC50 | Disease | Response Rate | Reference |
| Biochemical | KIT D816V | 0.27 nM | Advanced SM | 75% ORR (evaluable patients) | [5][6] |
| Biochemical | PDGFRA D842V | 0.24 nM | PDGFRA Exon 18 GIST | 84% ORR (treatment-naïve) | [3][5] |
| Cellular (HMC1.2) | KIT D816V | 4 nM | - | - | [5] |
| Cellular (P815) | KIT D816V | 22 nM | - | - | [5] |
| Cellular (Kasumi-1) | KIT N822K | 40 nM | - | - | [5] |
Avapritinib Resistance: Documented Mutations
Clinical resistance to avapritinib in the context of PDGFRA-driven GIST has been attributed to the development of secondary mutations within the PDGFRA kinase domain. These mutations interfere with the binding of avapritinib to its target.
Table 3: Known Avapritinib-Resistant Secondary Mutations in PDGFRA-Driven GIST
| Primary Mutation | Secondary Resistance Mutation(s) |
| PDGFRA D842V | V658A, N659K, Y676C, G680R |
Experimental Protocols
While specific protocols for testing this compound against avapritinib-resistant mutations are not available, the following methodologies are standard in the field for evaluating TKI efficacy and can be adapted for such investigations.
In Vitro Kinase Assays
-
Objective: To determine the direct inhibitory activity of a compound against a purified kinase enzyme.
-
Methodology:
-
Recombinant wild-type and mutant kinase domains (e.g., PDGFRA D842V/V658A) are expressed and purified.
-
The kinase is incubated with a substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of the inhibitor (this compound or avapritinib).
-
Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like radioisotope incorporation (32P-ATP) or fluorescence-based assays.
-
IC50 values are calculated by plotting inhibitor concentration against kinase activity.
-
Cell-Based Proliferation Assays
-
Objective: To assess the effect of an inhibitor on the growth of cancer cells harboring specific mutations.
-
Methodology:
-
Cell lines expressing the target mutations (e.g., Ba/F3 cells engineered to express avapritinib-resistant PDGFRA mutations) are cultured.
-
Cells are treated with a range of inhibitor concentrations for a defined period (e.g., 72 hours).
-
Cell viability is measured using assays such as MTT, MTS, or CellTiter-Glo.
-
IC50 values are determined by plotting inhibitor concentration against cell viability.
-
Western Blot Analysis
-
Objective: To evaluate the inhibition of downstream signaling pathways.
-
Methodology:
-
Mutation-harboring cells are treated with the inhibitor for a short period (e.g., 2-4 hours).
-
Cell lysates are prepared, and proteins are separated by SDS-PAGE.
-
Proteins are transferred to a membrane and probed with antibodies specific for phosphorylated and total forms of the target kinase (e.g., p-PDGFRA, total PDGFRA) and downstream signaling proteins (e.g., p-AKT, total AKT, p-ERK, total ERK).
-
Changes in protein phosphorylation levels indicate the extent of pathway inhibition.
-
Mandatory Visualizations
Signaling Pathway and Drug Action
References
- 1. hcplive.com [hcplive.com]
- 2. Core programs | Blueprint Medicines [blueprintmedicines.com]
- 3. Blueprint Medicines Reports Clinical Data Highlighting Leadership in Developing Targeted Treatment Options for Patients with Systemic Mastocytosis [prnewswire.com]
- 4. blueprintmedinfo.com [blueprintmedinfo.com]
- 5. Avapritinib | inhibitor of PDGFRα D842V and KIT Exon 17 mutants | metastatic gastrointestinal stromal tumors (GIST) | CAS 1703793-34-3 | InvivoChem [invivochem.com]
- 6. Avapritinib for Systemic Mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Elenestinib and Other Tyrosine Kinase Inhibitors in the Context of Cross-Resistance
A detailed examination of the preclinical data on Elenestinib (BLU-263), a next-generation KIT D816V inhibitor, reveals a potent and selective profile. While direct clinical or preclinical studies on cross-resistance involving this compound are not yet publicly available, a comparative analysis of its in vitro activity alongside other selective KIT tyrosine kinase inhibitors (TKIs) provides valuable insights for researchers and drug development professionals. This guide synthesizes the available data, details experimental methodologies, and visualizes key pathways to facilitate a deeper understanding of the potential for cross-resistance among these targeted therapies.
This compound is a highly potent and selective oral tyrosine kinase inhibitor designed to target the KIT D816V mutation, the primary driver in approximately 95% of systemic mastocytosis (SM) cases.[1] Its development focuses on providing a therapeutic option with minimal central nervous system penetration, a key differentiator from the first-generation KIT inhibitor, avapritinib.[2][3]
In Vitro Inhibitory Activity: A Head-to-Head Comparison
Preclinical data presented by Blueprint Medicines provides a direct comparison of the in vitro inhibitory activity of this compound against Avapritinib and Bezuclastinib. The half-maximal inhibitory concentrations (IC50) against the primary KIT D816V mutation and wild-type (WT) KIT are summarized below.
| Tyrosine Kinase Inhibitor | KIT D816V Phosphorylation IC50 (nM) | WT KIT Proliferation IC50 (nM) | WT KIT Phosphorylation IC50 (nM) |
| This compound | 3.1 | 95.9 | 82.6 |
| Avapritinib | 3.1 | 85.8 | 89.5 |
| Bezuclastinib | 3.4 | 26.4 | 32.5 |
Source: Adapted from a presentation by Blueprint Medicines.
This data highlights that while all three inhibitors are highly potent against the target KIT D816V mutation, Bezuclastinib shows greater potency against wild-type KIT, suggesting a potentially different off-target activity profile. The similar high potency of this compound and Avapritinib against KIT D816V underscores their targeted design.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, the following provides an overview of the typical methodologies used in such preclinical evaluations.
Cell-Based Phosphorylation Assays
The inhibitory activity of TKIs on KIT phosphorylation is commonly assessed using cell lines engineered to express the mutant or wild-type KIT receptor.
Workflow:
Methodology:
-
Cell Culture: Murine pro-B Ba/F3 cells or human mast cell lines (e.g., HMC-1.2) are cultured under standard conditions. These cells are often engineered to express the human KIT D816V mutant or wild-type KIT.
-
TKI Treatment: Cells are treated with a serial dilution of the TKI (e.g., this compound, Avapritinib, Bezuclastinib) for a specified period (e.g., 2-4 hours).
-
Lysis and Protein Quantification: After treatment, cells are lysed to extract total cellular proteins. The concentration of protein in each lysate is determined using a standard assay (e.g., BCA assay).
-
Immunoblotting or ELISA: Protein lysates are subjected to SDS-PAGE and transferred to a membrane for Western blotting. The membrane is probed with antibodies specific for phosphorylated KIT (p-KIT) and total KIT. Alternatively, an enzyme-linked immunosorbent assay (ELISA) can be used for quantification.
-
Data Analysis: The signal intensities of p-KIT and total KIT are quantified. The ratio of p-KIT to total KIT is calculated for each TKI concentration. A dose-response curve is plotted, and the IC50 value is determined as the concentration of the inhibitor that reduces the p-KIT/total KIT ratio by 50%.
Cell Proliferation Assays
To determine the effect of TKIs on cell viability and proliferation, assays such as the MTT or CellTiter-Glo® assay are commonly employed.
Workflow:
Methodology:
-
Cell Seeding: Cells are seeded at a low density in 96-well plates.
-
TKI Application: The following day, cells are treated with a range of concentrations of the TKI.
-
Incubation: Cells are incubated for a period that allows for multiple cell divisions (typically 72 hours).
-
Viability Assessment: A reagent that measures metabolic activity or ATP content, which correlates with the number of viable cells, is added to each well.
-
Signal Detection: The resulting signal (absorbance or luminescence) is measured using a plate reader.
-
IC50 Calculation: The data is normalized to untreated control cells, and the IC50 value, the concentration at which cell proliferation is inhibited by 50%, is calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Resistance
The primary mechanism of action for this compound and other selective TKIs is the inhibition of the constitutively active KIT D816V receptor, which drives mast cell proliferation and survival through downstream signaling pathways such as JAK-STAT, PI3K-AKT, and RAS-MAPK.
While clinical data on resistance to this compound is not yet available, studies of acquired resistance to other TKIs in similar settings, such as avapritinib in gastrointestinal stromal tumors (GIST), have identified the emergence of secondary mutations in the target kinase domain as a common mechanism of resistance.[4] These secondary mutations can interfere with drug binding and restore downstream signaling.
Logical Relationship of Potential Resistance:
Future cross-resistance studies will be crucial to determine if cell lines that acquire resistance to this compound remain sensitive to other TKIs like Avapritinib or Bezuclastinib, and vice versa. This will depend on the specific location and nature of the secondary mutations that arise.
Conclusion
This compound is a potent and selective next-generation KIT D816V inhibitor with a preclinical profile comparable to other targeted agents in development and on the market. While direct evidence of its cross-resistance profile is pending, the available in vitro data provides a strong foundation for comparison. Understanding the nuances of its inhibitory activity and the potential mechanisms of acquired resistance will be critical for its successful clinical application and for designing effective sequential or combination therapeutic strategies for patients with systemic mastocytosis. Further preclinical and clinical investigations are warranted to fully elucidate the cross-resistance landscape among this class of inhibitors.
References
- 1. blueprintmedicines.com [blueprintmedicines.com]
- 2. Avapritinib for Systemic Mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Resistance to Avapritinib in PDGFRA-Driven GIST Is Caused by Secondary Mutations in the PDGFRA Kinase Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Elenestinib's Mechanism of Action: A Comparative Analysis with Genetic Knockouts
For Immediate Release
CAMBRIDGE, Mass. – [Current Date] – This guide provides a comprehensive comparison of Elenestinib, a selective tyrosine kinase inhibitor, with genetic knockout approaches for validating its mechanism of action in targeting the KIT D816V mutation, a key driver in systemic mastocytosis. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical validation of targeted therapies.
This compound is an investigational, next-generation inhibitor that potently and selectively targets the KIT D816V mutation.[1] In preclinical and clinical studies, this compound has demonstrated the potential to reduce mast cell burden and alleviate symptoms in patients with indolent systemic mastocytosis.[2] To rigorously validate that the therapeutic effects of this compound are a direct result of its intended on-target activity, a comparison with genetic methods that specifically ablate the KIT D816V protein is essential.
Comparison of Pharmacological Inhibition vs. Genetic Knockout
This section compares the outcomes of treating KIT D816V-mutant mast cell lines with this compound versus the effects of genetically removing the KIT D816V protein using CRISPR-Cas9 knockout or shRNA-mediated knockdown. The human mast cell line HMC-1.2, which harbors the KIT D816V mutation, and the murine mastocytoma cell line P815 are commonly used models for such studies.[3][4][5][6]
Data Summary
The following tables summarize the expected comparative data from key in vitro assays used to assess the efficacy of this compound and the impact of KIT D816V genetic knockout.
Table 1: Comparison of Effects on Cell Viability and Proliferation
| Treatment/Method | Cell Line | Assay | Endpoint | Expected Outcome | Alternative Drugs |
| This compound | HMC-1.2, P815 | MTS/CellTiter-Glo | IC50 | Dose-dependent decrease in cell viability | Avapritinib, Midostaurin |
| KIT D816V CRISPR KO | HMC-1.2 | Cell Counting/Colony Formation | Growth Rate | Significant reduction in proliferation and colony formation | Not Applicable |
| KIT D816V shRNA KD | HMC-1.2, P815 | Cell Counting/Trypan Blue | Viable Cell Count | Time-dependent decrease in cell number | Not Applicable |
Table 2: Comparison of Effects on Apoptosis
| Treatment/Method | Cell Line | Assay | Endpoint | Expected Outcome | Alternative Drugs |
| This compound | HMC-1.2, P815 | Annexin V/PI Staining | % Apoptotic Cells | Dose-dependent increase in apoptosis | Avapritinib |
| KIT D816V CRISPR KO | HMC-1.2 | Caspase-3/7 Activity | Fold Change in Activity | Increased caspase activity, indicating apoptosis | Not Applicable |
| KIT D816V shRNA KD | HMC-1.2, P815 | TUNEL Assay | % TUNEL-positive cells | Increased DNA fragmentation indicative of apoptosis | Not Applicable |
Table 3: Comparison of Effects on Downstream Signaling
| Treatment/Method | Cell Line | Assay | Endpoint | Expected Outcome | Alternative Drugs |
| This compound | HMC-1.2 | Western Blot | p-KIT, p-STAT5, p-ERK | Dose-dependent decrease in phosphorylation | Dasatinib |
| KIT D816V CRISPR KO | HMC-1.2 | Western Blot | Total KIT, p-KIT | Complete loss of KIT protein and phosphorylation | Not Applicable |
| KIT D816V shRNA KD | HMC-1.2, P815 | Western Blot | Total KIT, p-KIT | Significant reduction in KIT protein and phosphorylation | Not Applicable |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams were generated using Graphviz.
Caption: this compound inhibits the constitutively active KIT D816V receptor.
Caption: Workflow for validating this compound's on-target effects.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
CRISPR-Cas9 Mediated Knockout of KIT D816V
-
Guide RNA Design and Cloning:
-
Design single guide RNAs (sgRNAs) targeting an early exon of the KIT gene to induce frameshift mutations.
-
Clone the designed sgRNAs into a Cas9-expressing vector (e.g., pX458) that also contains a selectable marker like GFP.
-
-
Transfection:
-
Transfect the HMC-1.2 cell line with the sgRNA-Cas9 plasmid using electroporation or a suitable transfection reagent.
-
-
Single-Cell Sorting and Clonal Expansion:
-
24-48 hours post-transfection, sort GFP-positive single cells into 96-well plates using fluorescence-activated cell sorting (FACS).
-
Expand the single-cell clones in appropriate culture medium.
-
-
Validation of Knockout:
-
Screen for KIT knockout at the genomic level using PCR and Sanger sequencing to identify insertions or deletions (indels).
-
Confirm the absence of KIT protein expression via Western blot.
-
shRNA-Mediated Knockdown of KIT
-
shRNA Design and Lentiviral Production:
-
Design short hairpin RNAs (shRNAs) targeting the KIT mRNA.
-
Clone the shRNA sequences into a lentiviral vector containing a selectable marker (e.g., puromycin resistance).
-
Co-transfect HEK293T cells with the shRNA vector and packaging plasmids to produce lentiviral particles.
-
-
Transduction:
-
Transduce HMC-1.2 or P815 cells with the collected lentiviral particles in the presence of polybrene.
-
-
Selection of Stable Knockdown Cells:
-
48-72 hours post-transduction, select for stably transduced cells by adding puromycin to the culture medium.
-
-
Validation of Knockdown:
-
Quantify the reduction in KIT mRNA levels using RT-qPCR.
-
Confirm the decrease in KIT protein expression via Western blot.
-
Cell Viability Assay (MTS)
-
Cell Seeding:
-
Seed HMC-1.2 or P815 cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
-
Treatment:
-
Treat the cells with a serial dilution of this compound or a vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTS Reagent Addition and Measurement:
-
Add MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Western Blotting for KIT Signaling
-
Cell Lysis:
-
Treat cells with this compound or vehicle for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against total KIT, phospho-KIT (Tyr719), total STAT5, phospho-STAT5 (Tyr694), total ERK1/2, and phospho-ERK1/2 (Thr202/Tyr204).
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Conclusion
References
- 1. Oncogenic KIT-induced aggressive systemic mastocytosis requires SHP2/PTPN11 phosphatase for disease progression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. CRISPR/Cas9-engineering of HMC-1.2 cells renders a human mast cell line with a single D816V-KIT mutation: An improved preclinical model for research on mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellosaurus cell line HMC-1.2 (CVCL_H205) [cellosaurus.org]
- 6. Human | Sigma-Aldrich [sigmaaldrich.com]
Elenestinib in Combination Therapy: A Comparative Guide for Researchers
For researchers and drug development professionals, this guide provides a comprehensive overview of elenestinib, a next-generation KIT inhibitor, with a focus on its potential in combination therapies for anticancer treatment. This document summarizes available data, details experimental protocols from planned clinical trials, and explores the scientific rationale for combining this compound with other agents.
This compound: A Selective KIT D816V Inhibitor
This compound (formerly BLU-263) is an investigational, orally bioavailable, next-generation tyrosine kinase inhibitor (TKI) that potently and selectively targets the KIT D816V mutation. This mutation is a primary driver in approximately 95% of systemic mastocytosis (SM) cases, a rare hematologic neoplasm characterized by the abnormal proliferation and activation of mast cells.[1] this compound was designed for high selectivity and minimal penetration of the blood-brain barrier, a feature that may reduce the risk of central nervous system (CNS) side effects observed with other TKIs.[2]
Preclinical data have demonstrated the high potency of this compound for KIT D816V in both biochemical and cellular assays.[3] Clinical development has primarily focused on its use as a monotherapy in indolent systemic mastocytosis (ISM) in the Phase 2/3 HARBOR trial, where it has shown promising results in reducing mast cell burden and improving patient-reported symptoms.[4][5]
Rationale for Combination Therapy: this compound and Azacitidine
The planned, though now terminated, Phase 1/2 AZURE clinical trial (NCT05609942) was designed to evaluate this compound as a monotherapy and in combination with the hypomethylating agent (HMA) azacitidine in patients with advanced systemic mastocytosis (AdvSM) and other KIT-altered hematologic malignancies.[6][7][8][9][10][11] AdvSM, which includes aggressive SM (ASM), SM with an associated hematologic neoplasm (SM-AHN), and mast cell leukemia (MCL), has a poor prognosis, and new therapeutic strategies are needed.[8]
The rationale for combining a selective KIT inhibitor like this compound with an HMA such as azacitidine is rooted in the complex biology of these diseases, particularly SM-AHN, where a KIT-driven mast cell neoplasm coexists with another myeloid malignancy like myelodysplastic syndrome (MDS) or acute myeloid leukemia (AML).
Key Scientific Rationale:
-
Dual Targeting of Disease Components: In SM-AHN, the combination allows for the simultaneous targeting of the KIT D816V-driven mast cell proliferation by this compound and the underlying myeloid neoplasm by azacitidine.
-
Overcoming Resistance: HMAs have been shown to modulate the tumor microenvironment and may potentially overcome resistance mechanisms to targeted therapies.
-
Synergistic Antitumor Activity: Preclinical studies with other targeted agents in hematologic malignancies have suggested that HMAs can enhance their antitumor effects. For instance, azacitidine has been shown to synergize with the BCL-2 inhibitor venetoclax in AML. While specific preclinical data for this compound and azacitidine is not publicly available, the principle of combining targeted therapy with agents that modify the epigenome is a promising area of investigation.
The AZURE Trial: A Planned Investigation of this compound and Azacitidine Combination
The AZURE trial was a multicenter, open-label, Phase 1/2 study designed to determine the recommended dose, safety, and efficacy of this compound alone and in combination with azacitidine. Although the trial was terminated due to a shift in strategic priorities by the sponsor, its design provides a valuable framework for future studies of similar combination therapies.[10]
Experimental Protocol (as planned in the AZURE Trial)
Target Population: Adult patients with AdvSM (ASM, SM-AHN, MCL) and other KIT-altered hematologic malignancies.
Study Design: The trial consisted of two arms:
-
Arm 1 (Monotherapy): this compound administered orally once daily.
-
Arm 2 (Combination Therapy): this compound administered orally once daily in combination with azacitidine. Azacitidine was to be administered intravenously or subcutaneously.
Primary Objectives:
-
To determine the recommended Phase 2 dose (RP2D) of this compound as a monotherapy and in combination with azacitidine.
-
To evaluate the safety and tolerability of this compound as a monotherapy and in combination with azacitidine.
Secondary Objectives:
-
To assess the efficacy of this compound as a monotherapy and in combination with azacitidine, including overall response rate (ORR), duration of response (DOR), and overall survival (OS).
Methodology for Key Assessments:
-
Safety and Tolerability: Monitored through the evaluation of adverse events (AEs), laboratory abnormalities, vital signs, and electrocardiograms. Dose-limiting toxicities (DLTs) were to be assessed during the first cycle of treatment to determine the maximum tolerated dose (MTD) and RP2D.
-
Efficacy: Assessed based on the International Working Group-Myeloproliferative Neoplasms Research and Treatment and European Competence Network on Mastocytosis (IWG-MRT-ECNM) criteria for SM. This includes assessment of bone marrow mast cell burden, serum tryptase levels, and organ damage.
-
Pharmacokinetics (PK): Plasma concentrations of this compound were to be measured to characterize its absorption, distribution, metabolism, and excretion.
Data Presentation (Planned Endpoints)
Due to the trial's termination, no clinical data from the combination arm is available. The following table outlines the planned endpoints that would have been used to compare the monotherapy and combination therapy arms.
| Endpoint Category | Specific Endpoint | Monotherapy Arm (this compound) | Combination Arm (this compound + Azacitidine) |
| Safety | Incidence and severity of adverse events | Data to be collected | Data to be collected |
| Dose-limiting toxicities | Data to be collected | Data to be collected | |
| Efficacy | Overall Response Rate (ORR) | Data to be collected | Data to be collected |
| Complete Remission (CR) / CR with partial hematologic recovery (CRh) | Data to be collected | Data to be collected | |
| Duration of Response (DOR) | Data to be collected | Data to be collected | |
| Progression-Free Survival (PFS) | Data to be collected | Data to be collected | |
| Overall Survival (OS) | Data to be collected | Data to be collected | |
| Biomarkers | Change in serum tryptase levels | Data to be collected | Data to be collected |
| Change in KIT D816V allele fraction | Data to be collected | Data to be collected | |
| Change in bone marrow mast cell burden | Data to be collected | Data to be collected |
Other Potential Combination Strategies and Preclinical Evidence
While clinical data for this compound in combination is lacking, preclinical research provides a basis for exploring other combination therapies for KIT-driven malignancies.
-
Combination with other TKIs: In heterogeneous tumors, combining TKIs that target different resistance pathways could be a viable strategy.
-
Combination with agents targeting downstream signaling: The KIT receptor activates multiple downstream signaling pathways, including PI3K/AKT/mTOR and RAS/MAPK. Combining KIT inhibitors with inhibitors of these pathways could lead to synergistic effects.
-
Combination with immunotherapy: Hypomethylating agents have been shown to enhance anti-tumor immune responses, suggesting a potential synergy between KIT inhibition, hypomethylation, and immune checkpoint blockade.[12]
Visualizations
Signaling Pathway
Caption: this compound selectively inhibits the constitutively active KIT D816V mutant receptor.
Experimental Workflow
References
- 1. Core programs | Blueprint Medicines [blueprintmedicines.com]
- 2. hcplive.com [hcplive.com]
- 3. blueprintmedicines.com [blueprintmedicines.com]
- 4. researchgate.net [researchgate.net]
- 5. Paper: this compound, an Investigational, Next Generation KIT D816V Inhibitor, Reduces Mast Cell Burden, Improves Symptoms, and Has a Favorable Safety Profile in Patients with Indolent Systemic Mastocytosis: Analysis of the Harbor Trial [ash.confex.com]
- 6. Study of this compound (BLU-263) in Advanced Systemic Mastocytosis (AdvSM) and and Other KIT Altered Hematologic Malignancies [ctv.veeva.com]
- 7. This compound for Blood Cancers · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. AZURE: A Phase 1/2 Study of BLU-263 as Monotherapy and in Combination With Azacitidine in Patients With Advanced Systemic Mastocytosis - SURE [sure.sunderland.ac.uk]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. hra.nhs.uk [hra.nhs.uk]
- 12. Immune Checkpoint Inhibition in Acute Myeloid Leukemia and Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Elenestinib's Potency and Selectivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Elenestinib's performance against other KIT inhibitors, supported by preclinical data. This compound (BLU-263) is an investigational, next-generation, oral tyrosine kinase inhibitor designed to be a potent and selective inhibitor of the KIT D816V mutation, which is the primary driver in approximately 95% of cases of systemic mastocytosis (SM).[1] This document summarizes key potency and selectivity data, outlines typical experimental methodologies used for such evaluations, and visualizes the relevant biological pathway and experimental workflows.
Comparative Analysis of Kinase Inhibitor Potency
This compound has demonstrated high potency against the primary disease driver, the KIT D816V mutation. Preclinical data show IC50 values in the low nanomolar range, indicating strong inhibition of the target kinase.[2][3][4] The table below compares the biochemical and cellular potency of this compound with other KIT inhibitors used in the treatment of systemic mastocytosis and other related disorders.
| Inhibitor | Target | Assay Type | IC50 (nM) | Selectivity Note |
| This compound (BLU-263) | KIT D816V | Biochemical | 0.2 - 6 | Highly Selective |
| KIT D816V Phosphorylation | Cellular | 3.1[5][6][7] | Preferentially spares wild-type KIT[5] | |
| Wild-Type KIT Proliferation | Cellular | 95.9[5][7] | ~31-fold more selective for KIT D816V | |
| Wild-Type KIT Phosphorylation | Cellular | 82.6[5][7] | ~27-fold more selective for KIT D816V | |
| Avapritinib | KIT D816V Phosphorylation | Cellular | 3.1[5] | Potent inhibitor of mutated KIT and PDGFRA[8][9][10] |
| Wild-Type KIT Proliferation | Cellular | 85.8[5] | ~28-fold more selective for KIT D816V | |
| Wild-Type KIT Phosphorylation | Cellular | 89.5[5] | ~29-fold more selective for KIT D816V | |
| Bezuclastinib | KIT D816V Phosphorylation | Cellular | 3.4[5] | Selective for KIT D816V with minimal brain penetration[11][12] |
| Wild-Type KIT Proliferation | Cellular | 26.4[5] | ~8-fold more selective for KIT D816V | |
| Wild-Type KIT Phosphorylation | Cellular | 32.5[5] | ~10-fold more selective for KIT D816V | |
| Midostaurin | FLT3-ITD | Cellular | 4.5[13] | Multi-targeted inhibitor (also inhibits SYK, c-Kit, etc.)[4][13][14] |
| FLT3-TKD-D835Y | Cellular | 1.5[13] | Less selective than next-generation inhibitors[4] | |
| SYK | Biochemical | 20.8[14] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the methods for its validation, the following diagrams are provided.
Caption: Simplified KIT signaling pathway. This compound selectively inhibits the constitutively active KIT D816V mutant receptor.
Caption: General experimental workflow for determining the IC50 of a kinase inhibitor.
Experimental Protocols
Below are detailed, representative methodologies for key experiments used to determine inhibitor potency and selectivity. These protocols are generalized and may be adapted based on the specific kinase, substrate, and detection method.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Materials:
-
Purified recombinant kinase (e.g., KIT D816V)
-
Specific peptide or protein substrate
-
Adenosine triphosphate (ATP), often radiolabeled ([γ-³²P]-ATP) for sensitive detection
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl₂, 100 µM EDTA)
-
Test inhibitor (this compound) serially diluted in DMSO
-
96- or 384-well microplates
-
Phosphocellulose paper or other separation matrix (for radiometric assays)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor (e.g., this compound) in DMSO. A typical starting concentration might be 10 mM, diluted down to the picomolar range.
-
Reaction Setup: In a microplate, combine the kinase reaction buffer, the purified kinase enzyme, and the various concentrations of the inhibitor. Allow a pre-incubation period (e.g., 10-15 minutes) at room temperature to permit inhibitor binding to the kinase.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP (containing a tracer amount of [γ-³²P]-ATP).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.[15]
-
Reaction Termination: Stop the reaction by adding a strong acid (e.g., phosphoric acid) or by spotting the reaction mixture onto a phosphocellulose membrane, which binds the phosphorylated substrate.
-
Signal Detection:
-
Radiometric Assay: Wash the membrane to remove unreacted [γ-³²P]-ATP. The amount of radioactivity remaining on the membrane, corresponding to the phosphorylated substrate, is quantified using a scintillation counter.[2]
-
Fluorescence-Based Assay: If using a fluorescently labeled substrate, the signal (e.g., TR-FRET, Fluorescence Polarization) is read directly on a compatible plate reader.[16][17][18] These assays often measure the consumption of ATP or the generation of ADP.[17]
-
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). The IC50 value is determined by fitting the data to a four-parameter logistic curve using software like GraphPad Prism.[5][15]
Cellular Proliferation Assay
This assay measures the effect of a compound on the proliferation of cells whose survival is dependent on the target kinase.
Objective: To assess the potency of an inhibitor in a cellular context by measuring its effect on cell viability and growth.
Materials:
-
Cell line dependent on KIT signaling (e.g., Ba/F3 cells engineered to express KIT D816V)
-
Cell culture medium and supplements (e.g., fetal bovine serum)
-
Test inhibitor (this compound)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., CellTiter-Glo®)
-
DMSO for solubilizing the formazan product (for MTT assay)
-
Microplate spectrophotometer or luminometer
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach or stabilize overnight.[19]
-
Compound Treatment: Treat the cells with a serial dilution of the test inhibitor. Include a vehicle control (DMSO) and a positive control for cell death if available.
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Measurement (MTT Assay Example):
-
Add MTT solution to each well and incubate for an additional 2-4 hours. Live cells will metabolize the MTT into purple formazan crystals.[19]
-
Aspirate the media and add DMSO to each well to dissolve the formazan crystals.[19]
-
Measure the absorbance at a specific wavelength (e.g., 490-570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells. Plot the percentage of cell proliferation inhibition against the inhibitor concentration and calculate the IC50 value using non-linear regression analysis.
Conclusion
The available preclinical data demonstrate that this compound is a highly potent and selective inhibitor of the KIT D816V mutation.[1][4][7][20] Its selectivity for the mutant kinase over the wild-type form, as indicated by comparative IC50 values, suggests a favorable therapeutic window. When compared to other KIT inhibitors, this compound shows comparable or greater potency against the primary target. Its distinct selectivity profile, particularly when contrasted with multi-targeted inhibitors like midostaurin, underscores its design as a precision therapeutic agent. The methodologies outlined in this guide represent standard industry practices for validating the potency and selectivity of kinase inhibitors, providing a framework for the independent assessment of compounds like this compound.
References
- 1. blueprintmedinfo.com [blueprintmedinfo.com]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. researchgate.net [researchgate.net]
- 8. Robust Activity of Avapritinib, Potent and Highly Selective Inhibitor of Mutated KIT, in Patient-derived Xenograft Models of Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Avapritinib: A Selective Inhibitor of KIT and PDGFRα that Reverses ABCB1 and ABCG2-Mediated Multidrug Resistance in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SOHO State of the Art Update and Next Questions: Current and Emerging Therapies for Systemic Mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assayquant.com [assayquant.com]
- 16. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. Kinase assay platforms—Table 17.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. Paper: this compound, an Investigational, Next Generation KIT D816V Inhibitor, Reduces Mast Cell Burden, Improves Symptoms, and Has a Favorable Safety Profile in Patients with Indolent Systemic Mastocytosis: Analysis of the Harbor Trial [ash.confex.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
